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Acid Blue 221

Cat. No.: B1171915
CAS No.: 12219-32-8
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Description

Acid Blue 221 (CAS 12219-32-8) is an anthraquinone-based anionic dye, known commercially as Alizarine Brilliant Sky Blue GLW or Telon Blue M-GLW . It presents as a blue powder and is characterized by its bright blue color and very good light fastness (ISO 6) . This dye is primarily applied in the coloring of protein fibers such as wool and silk, as well as leather, nylon, and inks . Beyond its industrial applications, this compound serves as a significant model compound in environmental chemistry research . Its robust anthraquinone structure makes it a representative recalcitrant pollutant for studying the removal of colorants from textile industry wastewater . Researchers utilize it to develop and test various remediation technologies, including adsorption processes using materials like sepiolite and cross-linked β-chitosan glycan , and Advanced Oxidation Processes (AOPs) like the Fenton reaction . Its role extends to biological treatment studies, assessing the decolorization capabilities of specific bacterial strains . This product is intended For Research Use Only. It is not intended for human or veterinary use.

Properties

CAS No.

12219-32-8

Molecular Formula

C7H10ClN3O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Acid Blue 221: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 221, identified by CAS number 12219-32-8, is a synthetic dye belonging to the anthraquinone class.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and common analytical methodologies. While primarily utilized in the textile industry for its vibrant blue hue and good fastness properties, its well-defined structure also makes it a valuable model compound in environmental remediation research.[2][3] This document aims to consolidate the available technical information on this compound to support its application in various research and development contexts.

Chemical Identity and Structure

This compound is an anionic dye characterized by a central anthraquinone core. The definitive chemical structure is paramount for understanding its properties and interactions. While some sources provide conflicting or unspecified information, the most reliable data points to a complex substituted anthraquinone.

Molecular Formula: C₃₇H₃₄N₂Na₂O₉S₃[4]

Synonyms: C.I. This compound, Brilliant Sky Blue GLW, Alizarine Brilliant Sky Blue GLW, Supranol Blue GLW, Telon Fast Blue ESN.[2][5]

The structural backbone of this compound is derived from 1-amino-4-bromoanthraquinone-2-sulfonic acid, a key intermediate in the synthesis of many blue and green anthraquinone dyes.[3] The bromine atom is displaced through nucleophilic aromatic substitution by an aromatic amine, which imparts the specific chromophoric properties to the final molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some data, such as melting and boiling points, are not consistently reported in the literature, likely due to the compound's nature as a salt and its decomposition at high temperatures.

PropertyValueReference(s)
CAS Number 12219-32-8[1]
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃[4]
Appearance Blue powder
UV-Vis Absorption Maximum (λmax) ~615 nm[3]
Solubility Water-soluble[6]

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound follows a well-established route for anthraquinone dyes, involving the condensation of bromamine acid with a substituted aromatic amine. A generalized experimental workflow is outlined below.

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Bromamine Acid Bromamine Acid Condensation Condensation Bromamine Acid->Condensation Aromatic Amine Aromatic Amine Aromatic Amine->Condensation Salting Out Salting Out Condensation->Salting Out Filtration Filtration Salting Out->Filtration Drying Drying Filtration->Drying This compound This compound Drying->this compound

Caption: General Synthesis Workflow for this compound.

A typical synthesis protocol involves the following steps:

  • Dissolution: The substituted aromatic amine is dissolved in water.

  • Condensation: Bromamine acid is added to the solution, and the mixture is heated to facilitate the condensation reaction. The pH is maintained in a slightly alkaline range.

  • Isolation: Once the reaction is complete, the dye is precipitated from the solution by the addition of a salt, such as sodium chloride ("salting out").

  • Purification: The precipitated dye is collected by filtration, washed, and dried.

Adsorption Studies for Wastewater Treatment

This compound is frequently used as a model pollutant in studies evaluating the efficacy of different adsorbents for wastewater remediation. A standard experimental protocol for such a study is as follows:

  • Preparation of Stock Solution: A stock solution of this compound of a known concentration is prepared in deionized water.

  • Batch Adsorption Experiments:

    • A known mass of the adsorbent material is added to a series of flasks containing the dye solution at a specific concentration.

    • The flasks are agitated at a constant temperature for a predetermined period to reach equilibrium.

    • The effect of various parameters such as pH, initial dye concentration, adsorbent dosage, and temperature can be investigated by systematically varying these conditions.

  • Analysis:

    • After equilibration, the solid adsorbent is separated from the solution by centrifugation or filtration.

    • The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax (~615 nm).

    • The amount of dye adsorbed per unit mass of the adsorbent is then calculated.

  • Isotherm Modeling: The equilibrium data are often fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to understand the adsorption mechanism.[7]

G Experimental Workflow for Adsorption Studies Prepare Stock Solution Prepare Stock Solution Batch Experiments Batch Experiments Prepare Stock Solution->Batch Experiments Separate Adsorbent Separate Adsorbent Batch Experiments->Separate Adsorbent Analyze Supernatant (UV-Vis) Analyze Supernatant (UV-Vis) Separate Adsorbent->Analyze Supernatant (UV-Vis) Calculate Adsorption Calculate Adsorption Analyze Supernatant (UV-Vis)->Calculate Adsorption Isotherm Modeling Isotherm Modeling Calculate Adsorption->Isotherm Modeling

References

C.I. Acid Blue 221 CAS number 12219-32-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Acid Blue 221 (CAS 12219-32-8)

Introduction

C.I. This compound, identified by the CAS Registry Number 12219-32-8, is a synthetic dye belonging to the anthraquinone class.[1][2] Known for its brilliant blue color and good fastness properties, it sees widespread application in various industries, including textiles, plastics, and coatings.[3][4][] Structurally, it is based on anthraquinone, a tricyclic aromatic ketone, which imparts the dye with high stability and resistance to degradation.[1]

Beyond its industrial utility, this compound has been adopted by the scientific community as a model compound for environmental research.[1] Due to its robust chemical nature, it is representative of the recalcitrant organic pollutants found in textile industry wastewater.[1] Consequently, it is frequently used in studies aimed at developing and optimizing advanced remediation technologies for treating industrial effluents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in environmental science, complete with experimental protocols and data for researchers.

Chemical and Physical Properties

C.I. This compound is characterized as a blue powder with excellent color fastness.[4] While some chemical databases provide a specific molecular formula (C37H34N2Na2O9S3), others do not specify it, indicating potential ambiguity or proprietary nature of its exact structure.[3][4] Its primary chromophore is the anthraquinone core.[1][2]

Table 1: General Properties of C.I. This compound

Property Value / Description Reference(s)
CAS Number 12219-32-8 [2][3][4]
Chemical Class Anthraquinone Dye [1][2]
Synonyms Brilliant Sky Blue GLW, Alizarine Brilliant Sky Blue GLW [3][4][]
Appearance Blue powder or grain [4]
Solubility Soluble in water

| λmax (UV-Vis) | ~615 nm |[1] |

Table 2: ISO Fastness Ratings for C.I. This compound

Fastness Test Fading Stain Reference(s)
Light Fastness 6 - [2][6]
Soaping 4 4-5 [2][6]
Perspiration 5 4 [2][6]
Oxygen Bleaching 3-4 5 [2][6]

| Seawater | 5 | - |[2][6] |

Synthesis Pathway

The synthesis of anthraquinone dyes like this compound is a multi-step process. A common and pivotal strategy involves the functionalization of a halogenated precursor. Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) serves as a key intermediate for many blue and green anthraquinone dyes.[1] The bromine atom at the C4 position acts as a good leaving group, allowing for nucleophilic aromatic substitution by a variety of aliphatic or aromatic amines to create a library of dye analogues with tailored properties.[1]

G cluster_synthesis General Synthesis Pathway for Anthraquinone Dyes Anthraquinone Anthraquinone Core BromamineAcid Bromamine Acid (Key Intermediate) Anthraquinone->BromamineAcid Sulfonation & Halogenation AcidBlue221 C.I. This compound (Final Product) BromamineAcid->AcidBlue221 Nucleophilic Aromatic Substitution Amine Aliphatic or Aromatic Amine Amine->AcidBlue221

Fig 1: Logical workflow for the synthesis of anthraquinone dyes.

Industrial and Research Applications

C.I. This compound is a versatile dye used across multiple sectors due to its vibrant color and stability.

Table 3: Summary of Applications

Industry / Field Specific Use Properties Leveraged Reference(s)
Textile Dyeing of fabrics, especially polyamide fibers. Vivid coloration, strong fastness. [3][]
Plastics & Polymers Colorant for various plastic materials. Resistance to oxygen bleaching. [3]
Paints & Coatings Pigment for creating long-lasting coatings. Bright blue color, fade resistance. [3]
Cosmetics Color additive in makeup (e.g., eyeshadows). High light fastness, color stability. [3]
Ink Pigment in high-quality printing inks. Color stability, resistance to fading. [3]

| Environmental Research | Model compound for wastewater treatment studies. | Chemical stability, representative of pollutants. |[1] |

Environmental Fate and Remediation Technologies

The stability that makes this compound a desirable industrial dye also makes it a persistent environmental pollutant, resistant to conventional wastewater treatment methods.[1] This has led to extensive research on effective removal and degradation techniques.

Adsorption

Adsorption is a widely used method for dye removal due to its operational simplicity.[1] The process involves the accumulation of dye molecules on the surface of a solid adsorbent. Various low-cost materials have been tested for their efficacy in adsorbing this compound. The process kinetics often follow a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step.[1]

Table 4: Performance of Various Adsorbents for this compound Removal

Adsorbent Optimal pH Temperature (°C) Key Findings Reference(s)
Activated Carbon Acidic Not specified Higher adsorption at lower concentrations. [7]
Chitosan 3 30-50 Adsorption capacity increases with temperature. [1]
Kaolinite Not specified Not specified Adsorption conforms to pseudo-second-order kinetics. [1]

| Sepiolite, Pumice | Not specified | Not specified | Effective as low-cost adsorbents. |[1] |

Advanced Oxidation Processes (AOPs)

AOPs are designed to mineralize complex organic molecules into simpler, non-toxic substances like CO2 and water.[1] this compound is frequently used as a substrate to evaluate the efficiency of these processes. Techniques studied include Fenton/photo-Fenton reactions, UV/persulfate systems, and photocatalysis using materials like zinc oxide (ZnO).[1]

Biodegradation

Bioremediation utilizes microorganisms to decolorize and degrade dyes. Several bacterial strains have shown high efficiency in breaking down "Reactive Blue 221," a closely related dye often studied in this context.

Table 5: Bacterial Degradation of Blue Dyes

Bacterial Strain / Consortium Conditions Decolorization Efficiency Reference(s)
Acinetobacter baumannii Static, 5% NaCl 90% (after 48h)
Pseudomonas sp. BDS 2 Static, 37°C, pH 7 >80% [1][8]
Alcaligenes sp. BDS 9 Static, 37°C, pH 7 >80% [1]

| Consortium HBC 3 (Corynebacterium, Aeromonas, Vibrio) | Not specified | 74.58% | |

G cluster_workflow Environmental Remediation Study Workflow Wastewater Wastewater Sample (Containing this compound) Treatment Remediation Method Wastewater->Treatment Adsorption Adsorption Treatment->Adsorption AOP AOP Treatment->AOP Biodegradation Biodegradation Treatment->Biodegradation Sampling Time-Course Sampling Adsorption->Sampling AOP->Sampling Biodegradation->Sampling Analysis Chemical Analysis Sampling->Analysis Evaluation Data Evaluation & Modeling Analysis->Evaluation Concentration, Degradation products, Kinetics

Fig 2: General workflow for a dye remediation research study.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for common experiments involving C.I. This compound.

Protocol 1: Spectrophotometric Quantification

This protocol is based on the Beer-Lambert law and is fundamental for measuring dye concentration in aqueous solutions.[1]

  • Preparation of Stock Solution: Accurately weigh a known mass of C.I. This compound powder and dissolve it in a specific volume of deionized water to create a concentrated stock solution (e.g., 1000 mg/L).

  • Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 5, 10, 20, 50 mg/L).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (~615 nm).

  • Calibration: Use deionized water as a blank to zero the spectrophotometer. Measure the absorbance of each standard solution.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), which should show a high correlation coefficient (R² > 0.99).

  • Sample Measurement: Measure the absorbance of the unknown experimental sample(s).

  • Concentration Calculation: Use the calibration curve equation to calculate the concentration of the unknown sample(s).

G cluster_analysis Spectrophotometric Analysis Workflow Standards Prepare Standard Solutions MeasureStandards Measure Absorbance of Standards (at λmax) Standards->MeasureStandards CalCurve Generate Calibration Curve MeasureStandards->CalCurve Calculate Calculate Concentration (via Beer-Lambert Law) CalCurve->Calculate MeasureSample Measure Absorbance of Unknown Sample MeasureSample->Calculate

Fig 3: Workflow for quantitative analysis using UV-Vis spectrophotometry.
Protocol 2: Batch Adsorption Experiment

This method is used to determine the adsorption capacity of a material for this compound.[7]

  • Preparation: Prepare a dye solution of a known initial concentration (e.g., 50 mg/L) using a suitable buffer to maintain constant pH.

  • Experimental Setup: Add a precisely weighed amount of the adsorbent (e.g., 0.1 g) into a series of flasks each containing a fixed volume of the dye solution (e.g., 50 mL).

  • Agitation: Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Separation: After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis: Determine the final concentration of the dye in the supernatant using the spectrophotometric method described in Protocol 1.

  • Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) using the formula: qe = (C₀ - Ce) * V / m where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent.

  • Modeling (Optional): Repeat the experiment with varying initial concentrations to generate data for adsorption isotherm modeling (e.g., Langmuir, Freundlich).

Protocol 3: Bacterial Decolorization Assay

This protocol assesses the ability of a bacterial culture to decolorize this compound.[8]

  • Culture Preparation: Grow the selected bacterial strain in a suitable liquid nutrient medium until it reaches the exponential growth phase.

  • Inoculation: Prepare a minimal salt medium (MSM) containing this compound at a specific concentration (e.g., 100 mg/L). Inoculate the medium with a standard amount of the bacterial culture (e.g., 5% v/v). A non-inoculated flask serves as a control.

  • Incubation: Incubate the flasks under specific conditions (e.g., 37°C, static or shaking).

  • Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw an aliquot of the culture medium.

  • Sample Preparation: Centrifuge the aliquot to pellet the bacterial cells.

  • Analysis: Measure the absorbance of the cell-free supernatant at the dye's λmax (~615 nm) using a spectrophotometer.

  • Calculation: Calculate the decolorization efficiency (%) at each time point using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

  • Confirmation (Optional): Use techniques like FTIR or HPLC to analyze the samples and confirm that the loss of color is due to biodegradation rather than just biosorption, and to identify any metabolic byproducts.[8]

Toxicological Profile

  • Acute Toxicity: Most commercial dyes exhibit very low acute toxicity.[9]

  • Sensitization: Some dyes, particularly reactive dyes, can cause skin sensitization and allergic reactions in individuals with prolonged exposure, such as textile workers.[9]

  • Chronic Effects & Byproducts: The primary toxicological concern stems from chronic exposure and the potential formation of harmful byproducts during degradation.[9] While this compound is an anthraquinone dye and does not degrade to form the carcinogenic aromatic amines associated with some azo dyes, its incomplete mineralization during remediation can lead to intermediate compounds whose toxicity may be unknown or greater than the parent dye.[1] Therefore, any degradation process must be thoroughly evaluated to ensure complete mineralization to non-toxic end products.[8]

Conclusion

C.I. This compound is a commercially significant anthraquinone dye valued for its performance and vibrant color. Its chemical stability makes it an important tool for researchers in environmental science, who use it as a benchmark to develop and assess novel technologies for treating industrial wastewater. While effective remediation via adsorption, AOPs, and biodegradation has been demonstrated, future research must focus on scaling these technologies and ensuring the complete mineralization of the dye to prevent the formation of potentially harmful intermediates. A thorough understanding of its properties and associated experimental methods is essential for both its industrial application and the mitigation of its environmental impact.

References

A Technical Guide to Acid Blue 221 for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, experimental applications, and potential biological interactions of the anthraquinone dye, Acid Blue 221.

Core Chemical and Physical Data

This compound is a synthetic anthraquinone dye known for its bright blue color and is frequently used as a model compound in environmental chemistry research, particularly in studies focused on textile wastewater treatment.[1] While it is a well-known dye, specific details regarding its molecular formula and weight are not consistently reported across chemical databases.

For ease of comparison, the known synonyms and quantitative data for this compound are summarized in the table below.

IdentifierValueSource(s)
Chemical Name This compound[2][3][4]
CAS Number 12219-32-8[2][3][4]
C.I. Name C.I. This compound[3][4]
Molecular Structure Anthraquinone[1][4]
Molecular Formula Unspecified[2][3][4]
Molecular Weight Unspecified[2][3][4]
Synonyms Brilliant Sky Blue GLW, Alizarine Brilliant Sky Blue GLW, Supranol Blue GLW, Supranol Brilliant Sky Blue GLW, Telon Fast Blue ESN, Triacid Fast Brilliant Blue GWL, Dystar Telon Blue M-GLW, Dystar Telon Blue GLW[2][4][5]

Experimental Protocols

This compound is a valuable tool in various experimental settings, most notably in the study of dye adsorption and advanced oxidation processes for wastewater remediation. Below is a detailed methodology for a typical batch adsorption experiment, synthesized from protocols used for similar acid and reactive dyes.

Batch Adsorption Protocol for Dye Removal

This protocol outlines the necessary steps to assess the efficacy of an adsorbent material for the removal of an acid dye like this compound from an aqueous solution.

1. Preparation of Stock Solution and Adsorbent:

  • Prepare a stock solution of this compound by dissolving a precisely weighed amount of the dye powder in deionized water to a concentration of 1000 mg/L.

  • The adsorbent material should be prepared according to its specific requirements (e.g., washing, drying, grinding, and sieving to achieve a uniform particle size).

2. Batch Adsorption Experiments:

  • A series of experiments should be conducted to determine the optimal conditions for dye removal. This involves varying one parameter at a time while keeping others constant.

    • Effect of pH: Add a known amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 50 mL) of a specific concentration of dye solution (e.g., 100 mg/L). Adjust the pH of the solutions across a wide range (e.g., 2-12) using 0.1 M HCl or 0.1 M NaOH.

    • Effect of Adsorbent Dose: Vary the amount of adsorbent (e.g., 0.02 g to 0.5 g) in flasks containing a fixed volume and concentration of dye solution at the predetermined optimal pH.

    • Effect of Contact Time and Kinetics: To a set of flasks with the optimal adsorbent dose and pH, add the dye solution. Agitate the flasks at a constant speed (e.g., 150 rpm) and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).

    • Effect of Initial Dye Concentration and Isotherms: Prepare a series of dye solutions with varying initial concentrations (e.g., 25, 50, 100, 200, 300 mg/L). Add the optimal adsorbent dose to each and agitate until equilibrium is reached (determined from the kinetic study).

3. Analysis:

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the remaining concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) can be calculated using the formula: qe = (C0 - Ce) * V / m where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

4. Data Modeling:

  • The kinetic data can be fitted to models such as pseudo-first-order and pseudo-second-order to determine the adsorption rate.

  • The equilibrium data can be analyzed using isotherm models like Langmuir and Freundlich to understand the adsorption mechanism and capacity.[1]

Visualizations: Workflows and Pathways

To better illustrate the experimental and potential biological contexts of this compound and related dyes, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis cluster_model Data Modeling stock Prepare Dye Stock Solution ph Optimize pH stock->ph adsorbent Prepare and Characterize Adsorbent Material adsorbent->ph dose Optimize Adsorbent Dose ph->dose kinetics Kinetic Study (Contact Time) dose->kinetics isotherm Isotherm Study (Initial Concentration) kinetics->isotherm separate Separate Adsorbent (Centrifuge/Filter) isotherm->separate measure Measure Final Concentration (UV-Vis Spectrophotometer) separate->measure calculate Calculate Adsorption Capacity (qe) measure->calculate kinetic_model Kinetic Modeling (Pseudo-first/second order) calculate->kinetic_model isotherm_model Isotherm Modeling (Langmuir/Freundlich) calculate->isotherm_model

Experimental workflow for a typical dye adsorption study.

G AQ_Dye Anthraquinone Dye (e.g., this compound) Cell Cell AQ_Dye->Cell Metabolism Xenobiotic & Glutathione Metabolism Cell->Metabolism Perturbation Enzymes Enzyme Induction/Depression (e.g., P450, GST, GR) Metabolism->Enzymes ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Toxicity Cellular Toxicity Enzymes->Toxicity Imbalance leads to OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Toxicity

References

Unveiling the Profile of Acid Blue 221: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties, experimental applications, and analytical methodologies pertaining to the synthetic dye, Acid Blue 221. This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science, providing critical data and procedural insights for the effective utilization and study of this compound.

Core Chemical and Physical Properties

This compound, a synthetic anthraquinone dye, is recognized by its vibrant blue hue and is primarily utilized in the textile industry for dyeing and printing applications. While its molecular formula and weight have been inconsistently reported in various databases, one cited formula is C37H34N2Na2O9S3.[1] Other sources, however, do not specify the molecular formula.[2][3][4][5] A summary of its key identifiers and properties is presented below.

PropertyValueReference
CAS Number 12219-32-8[1][2][3][4]
Molecular Formula C37H34N2Na2O9S3 (unverified)[1]
Appearance Blue Powder[1]
Molecular Structure Anthraquinone[4]

Applications in Environmental Remediation Research

This compound serves as a significant model compound in environmental chemistry research, particularly in the development and assessment of wastewater treatment technologies.[3] Its robust structure is representative of the recalcitrant nature of many textile dyes, making it an ideal candidate for studying various degradation and removal techniques.[3]

Adsorption Studies

Adsorption is a widely investigated method for the removal of this compound from aqueous solutions due to its operational simplicity.[3] These studies often involve testing the efficacy of different adsorbent materials.

Experimental Protocol: Batch Adsorption Studies

A common methodology for evaluating the adsorption of this compound involves the following steps:

  • Preparation of Dye Solutions: Stock solutions of this compound are prepared by dissolving a known mass of the dye in deionized water. Working solutions of desired concentrations (e.g., 10 to 100 mg/L) are then prepared by diluting the stock solution.

  • Adsorbent Addition: A predetermined amount of the adsorbent material (e.g., activated carbon, sepiolite) is added to a fixed volume of the dye solution in a series of flasks.[6][7]

  • Equilibration: The flasks are agitated in a shaker at a constant temperature and for a specific duration to reach equilibrium.

  • Analysis: After equilibration, the solid and liquid phases are separated by centrifugation or filtration. The concentration of this compound remaining in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength.

  • Data Analysis: The amount of dye adsorbed per unit mass of adsorbent (qe) is calculated. The experimental data is then fitted to adsorption isotherm models, such as the Langmuir and Freundlich isotherms, to describe the adsorption behavior.[6]

Logical Flow of Adsorption Experiments

Adsorption_Workflow A Prepare this compound Stock Solution B Prepare Working Solutions (various concentrations) A->B C Add Adsorbent to Dye Solutions B->C D Agitate for Equilibrium C->D E Separate Solid and Liquid Phases D->E F Analyze Supernatant (Spectrophotometry) E->F G Calculate Adsorption Capacity (qe) F->G H Fit Data to Isotherm Models G->H

Caption: Workflow for a typical batch adsorption experiment.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are another key area of research for the degradation of this compound.[3] These processes utilize highly reactive species, such as hydroxyl radicals, to break down the complex dye molecule.

Experimental Protocol: Photocatalytic Degradation

A representative protocol for the photocatalytic degradation of this compound is as follows:

  • Catalyst Suspension: A specific amount of a photocatalyst (e.g., TiO2, ZnO) is suspended in an aqueous solution of this compound.

  • Adsorption-Desorption Equilibrium: The suspension is typically stirred in the dark for a period to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiation of Photocatalysis: The suspension is then irradiated with a light source (e.g., UV lamp) to initiate the photocatalytic reaction.

  • Sample Collection: Aliquots of the suspension are withdrawn at regular time intervals.

  • Analysis: The collected samples are centrifuged to remove the catalyst particles. The concentration of the remaining this compound in the solution is measured using a UV-Vis spectrophotometer.

  • Evaluation of Degradation: The degradation efficiency is calculated based on the decrease in the dye concentration over time.

Workflow for Photocatalytic Degradation Studies

Photocatalysis_Workflow A Prepare this compound Solution B Add Photocatalyst A->B C Stir in Dark (Adsorption Equilibrium) B->C D Irradiate with Light Source C->D E Collect Samples at Intervals D->E F Separate Catalyst E->F G Analyze Dye Concentration F->G H Calculate Degradation Efficiency G->H

Caption: General experimental workflow for photocatalytic degradation.

Safety and Handling

While comprehensive toxicological data is not widely available, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[8][9] Handling should be performed in a well-ventilated area to avoid inhalation of the powder.[8][9] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[10] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[8][11]

References

Unveiling the Synthesis of Acid Blue 221: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the synthesis pathway of Acid Blue 221 (CAS No. 12219-32-8), an anthraquinone-based dye. The synthesis fundamentally involves a nucleophilic aromatic substitution reaction, a cornerstone of industrial dye chemistry. This document provides a detailed examination of the reactants, intermediates, and the core chemical transformation, supplemented with a visual representation of the synthesis pathway and a summary of relevant data.

Core Synthesis Pathway: An Overview

The manufacturing of this compound, also known by its synonym Alizarine Brilliant Sky Blue GLW, centers around the key intermediate, Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). The synthesis proceeds via the condensation of Bromamine acid with a specific aromatic amine, leading to the formation of the final dye molecule.

Based on available chemical data, the synthesis of this compound involves the reaction of Bromamine acid with 2,4,6-trimethylaniline. The core of this transformation is the displacement of the bromine atom on the anthraquinone ring by the amino group of the trimethylaniline. This reaction is a classic example of a copper-catalyzed nucleophilic aromatic substitution, often referred to as an Ullmann condensation.

The overall reaction can be summarized as follows:

Bromamine acid + 2,4,6-Trimethylaniline → this compound

This process yields a highly colored product with the characteristic brilliant blue hue of this compound.

Visualizing the Synthesis Pathway

To further elucidate the chemical transformation, the following diagram, generated using the DOT language, illustrates the synthesis pathway of this compound.

Acid_Blue_221_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Bromamine_acid Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) Reaction Ullmann Condensation Bromamine_acid->Reaction Trimethylaniline 2,4,6-Trimethylaniline Trimethylaniline->Reaction Acid_Blue_221 This compound Reaction->Acid_Blue_221 Copper Catalyst Heat

Figure 1: Synthesis Pathway of this compound.

Key Experimental Protocols

While a specific, detailed experimental protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale procedure for the condensation of Bromamine acid with an aromatic amine can be outlined as follows. This protocol is based on established methodologies for the synthesis of analogous anthraquinone dyes.[1]

Materials:

  • Bromamine acid

  • 2,4,6-Trimethylaniline

  • Copper (I) chloride (catalyst)

  • Sodium bicarbonate (or other suitable base)

  • Water (solvent)

  • Hydrochloric acid (for precipitation)

  • Sodium chloride (for salting out)

Procedure:

  • Dissolution of Reactants: In a reaction vessel, Bromamine acid and 2,4,6-trimethylaniline are dissolved in an aqueous solution.

  • Catalyst and Base Addition: A copper catalyst, such as cuprous chloride, and a base, like sodium bicarbonate, are added to the reaction mixture. The base neutralizes the hydrobromic acid formed during the reaction.

  • Condensation Reaction: The mixture is heated to a temperature typically in the range of 80-100°C. The reaction is monitored for completion, which can take several hours.

  • Product Isolation: Upon completion, the reaction mixture is cooled. The product is then precipitated by acidification with hydrochloric acid.

  • Purification: The precipitated dye is collected by filtration. Further purification can be achieved by "salting out," where the dye is dissolved in water and then precipitated by the addition of a salt, such as sodium chloride, followed by filtration and drying.

Quantitative Data

ParameterTypical Value/RangeNotes
Molar Ratio 1:1 to 1:1.2(Bromamine acid : Amine) A slight excess of the amine may be used to ensure complete reaction.
Catalyst Loading 1-5 mol%(Copper catalyst relative to Bromamine acid)
Reaction Temperature 80 - 100 °CThe optimal temperature depends on the specific amine and solvent system.
Reaction Time 2 - 8 hoursMonitored by techniques such as thin-layer chromatography (TLC) to determine completion.
Yield 70 - 95%The yield is highly dependent on the reaction conditions and the purity of the starting materials.

Note: This data is representative of similar reactions and should be considered as a guideline for the synthesis of this compound. Optimization of these parameters would be necessary to achieve high yield and purity.

References

A Technical Guide to Research-Grade Acid Blue 221: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 221, an anthraquinone-based dye, is a significant compound in various research fields, particularly in environmental science and materials testing. Its robust chemical structure makes it a model compound for studying the degradation of persistent organic pollutants in wastewater. This technical guide provides an in-depth overview of research-grade this compound, including its chemical properties, commercial suppliers, and detailed experimental protocols for its use in key research applications. The guide also touches upon the potential biological activities of anthraquinone dyes, offering a starting point for toxicological and drug development-related investigations.

Chemical Properties and Commercial Availability

This compound is a water-soluble anionic dye characterized by its vibrant blue color. While there is some inconsistency in the publicly available data regarding its precise molecular formula and weight, the most frequently cited CAS number provides a definitive identifier for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 12219-32-8[1][2][3]
Molecular Structure Anthraquinone[1]
Appearance Blue Powder[]
Molecular Formula C37H34N2Na2O9S3[5]

Note: The molecular formula should be confirmed with the specific supplier's technical data sheet.

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers offer this compound for research purposes. Purity and formulation can vary, so it is crucial to obtain a certificate of analysis from the chosen supplier to ensure the material meets the requirements of the intended experimental work.

Table 2: Prominent Commercial Suppliers of this compound

SupplierWebsite
Benchchem--INVALID-LINK--
BOC Sciences--INVALID-LINK--
Chemsrc--INVALID-LINK--
World dye variety--INVALID-LINK--
JADECHEM--INVALID-LINK--
LookChem--INVALID-LINK--
Guidechem--INVALID-LINK--

Research Applications and Experimental Protocols

This compound is predominantly used as a model pollutant in studies focused on the development of advanced wastewater treatment technologies. Its stability and resistance to degradation make it an excellent candidate for evaluating the efficacy of various remediation techniques.

Adsorption Studies for Dye Removal

Adsorption is a widely used method for removing dyes from aqueous solutions. The following protocol outlines a typical batch adsorption experiment using an adsorbent material to remove this compound.

Experimental Protocol: Batch Adsorption of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.

  • Preparation of Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a fixed volume of each working solution (e.g., 50 mL) in a series of conical flasks.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (determined by UV-Vis spectrophotometry) to determine the final dye concentration.

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m where C0 and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Batch Adsorption Batch Adsorption Working Solutions->Batch Adsorption Adsorbent Adsorbent Adsorbent->Batch Adsorption Separation Separation Batch Adsorption->Separation UV-Vis Analysis UV-Vis Analysis Separation->UV-Vis Analysis Data Calculation Data Calculation UV-Vis Analysis->Data Calculation

Workflow for a typical batch adsorption experiment.

Advanced Oxidation Processes (AOPs) for Dye Degradation

AOPs are effective methods for the chemical degradation of persistent organic pollutants like this compound. The Fenton process and ozonation are two commonly studied AOPs.

Experimental Protocol: Fenton-based Degradation of this compound [6][7]

  • Reaction Setup: In a glass reactor, add a known volume of this compound solution of a specific concentration.

  • pH Adjustment: Adjust the pH of the solution to an acidic range (typically pH 2-4) using sulfuric acid.

  • Initiation of Reaction: Add a measured amount of a ferrous salt (FeSO₄·7H₂O) as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction.

  • Reaction Monitoring: Take samples at regular intervals and quench the reaction immediately (e.g., by adding a strong base to raise the pH).

  • Analysis: Analyze the degradation of this compound by measuring the decrease in its characteristic absorbance using a UV-Vis spectrophotometer. The mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.

Experimental Protocol: Ozonation of this compound [8][9][10][11][12]

  • Reaction Setup: Place a known volume and concentration of this compound solution in a bubble column reactor.

  • Ozone Generation: Generate ozone gas from an oxygen or air feed using an ozone generator.

  • Ozonation: Bubble the ozone gas through the dye solution at a constant flow rate.

  • Sampling and Analysis: Collect samples at different time points and measure the residual dye concentration using UV-Vis spectrophotometry to determine the extent of decolorization.

G cluster_fenton Fenton Process cluster_ozone Ozonation Dye Solution (pH adjusted) Dye Solution (pH adjusted) Add FeSO4 Add FeSO4 Add H2O2 Add H2O2 Degradation Degradation Analysis (UV-Vis, TOC) Analysis (UV-Vis, TOC) Degradation->Analysis (UV-Vis, TOC) Dye Solution Dye Solution Bubble O3 gas Bubble O3 gas Degradation_O3 Degradation Analysis (UV-Vis) Analysis (UV-Vis) Degradation_O3->Analysis (UV-Vis)

Workflow for AOPs-based degradation of this compound.

Photocatalytic Degradation

Photocatalysis is another promising AOP for dye degradation, utilizing a semiconductor catalyst and a light source.

Experimental Protocol: Photocatalytic Degradation of this compound [13][14][15][16]

  • Catalyst Suspension: Disperse a known amount of a photocatalyst (e.g., TiO₂, ZnO) in a specific volume of this compound solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator) while continuously stirring.

  • Monitoring: Withdraw aliquots at regular time intervals, centrifuge to remove the catalyst, and analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer.

Potential Biological Activities and Toxicological Profile

While this compound is primarily used in environmental research, its anthraquinone core structure is found in compounds with known biological activities and toxicities. This suggests that this compound itself may have biological effects that warrant investigation, particularly for researchers in drug development and toxicology.

Studies on other anthraquinone dyes have indicated potential for cytotoxicity and genotoxicity.[17][18][19][20][21] The toxicological profile of any given anthraquinone derivative is highly dependent on its specific substitutions. Therefore, direct experimental evaluation of this compound is necessary to determine its biological impact.

Proposed Workflow for Investigating Biological Effects

For researchers interested in the potential biological activities of this compound, a logical experimental workflow would involve a tiered approach, starting with in vitro assays and progressing to more complex models if initial results are significant.

G Start Start In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Start->In Vitro Cytotoxicity Assays Initial Screening Genotoxicity Assays Genotoxicity Assays In Vitro Cytotoxicity Assays->Genotoxicity Assays If Cytotoxic Mechanism of Action Studies Mechanism of Action Studies Genotoxicity Assays->Mechanism of Action Studies If Genotoxic Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis In Vivo Studies In Vivo Studies Signaling Pathway Analysis->In Vivo Studies If Warranted

Proposed workflow for investigating biological effects.

Initial Steps for Biological Evaluation:

  • Cell Viability Assays: Utilize assays such as MTT, XTT, or neutral red uptake to assess the effect of this compound on the viability of various cell lines.

  • Genotoxicity Screening: Employ assays like the Ames test or in vitro micronucleus assay to evaluate the mutagenic and genotoxic potential of the compound.[17][19]

Should initial screenings indicate significant biological activity, further studies could delve into specific cellular mechanisms and signaling pathways affected by this compound.

Conclusion

Research-grade this compound serves as a valuable tool for scientists in environmental remediation research. Its consistent use as a model pollutant has led to a wealth of data on its degradation through various advanced treatment processes. While its direct role in drug development is not established, its anthraquinone structure suggests potential biological activities that remain to be explored. This guide provides a foundational resource for researchers working with this compound, offering key information on its properties, suppliers, and detailed experimental protocols to facilitate further scientific inquiry. Researchers are strongly encouraged to consult the original research articles and supplier documentation for the most detailed and up-to-date information.

References

Purity and quality standards for Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Purity and Quality Standards for Acid Blue 221

This technical guide provides a comprehensive overview of the purity and quality standards for this compound (CAS No. 12219-32-8; C.I. This compound). It is intended for researchers, scientists, and drug development professionals who utilize this anthraquinone-based dye in their work and require a thorough understanding of its quality attributes.

Introduction to this compound

This compound is a synthetic, water-soluble anionic dye characterized by its bright blue color.[1][2] Its molecular structure is based on the anthraquinone chromophore. Due to its strong tinctorial strength and good fastness properties, it finds applications in the textile, leather, and ink industries.[3][4] In a research and drug development context, understanding the purity and quality of such a reagent is critical to ensure the reliability and reproducibility of experimental results.

Quality and Purity Specifications

The quality of this compound can be defined by a set of physical, chemical, and performance-based parameters. High-purity grades of this dye should conform to stringent specifications to minimize the impact of impurities on experimental outcomes. The following table summarizes key quality control parameters.

Table 1: Purity and Quality Specifications for Research-Grade this compound

Parameter Specification Limit Test Method
Identification
- UV-Visible Absorptionλmax in water at 638 ± 2 nmUV-Vis Spectrophotometry
- HPLC Retention TimeCorresponds to a reference standardHigh-Performance Liquid Chromatography (HPLC)
Physicochemical Properties
- AppearanceFine, dark blue powderVisual Inspection
- Solubility (in water)≥ 50 g/LGravimetric
- pH (1% solution)6.0 - 8.0Potentiometry
- Moisture Content≤ 5.0%Karl Fischer Titration or Loss on Drying
- Water-Insoluble Matter≤ 0.2%Gravimetric
Purity and Impurities
- Dye Content (Strength)≥ 98%Titrimetry or Spectrophotometry
- Individual Impurity≤ 0.5%HPLC
- Total Impurities≤ 2.0%HPLC
- Heavy Metals:
- Lead (Pb)≤ 10 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
- Arsenic (As)≤ 3 ppmICP-MS
- Mercury (Hg)≤ 1 ppmICP-MS
- Cadmium (Cd)≤ 1 ppmICP-MS

Experimental Protocols

This section details the methodologies for the key analytical tests cited in the specifications table.

Determination of Dye Strength (Content) by Titration

This method is based on the reduction of the dye with a standard solution of titanium(III) chloride.

  • Reagents and Equipment:

    • Titanium(III) chloride solution (0.1 N), standardized

    • Sodium bicarbonate

    • Glacial acetic acid

    • Standard this compound reference material

    • Burette, beaker, and titration apparatus under an inert atmosphere (e.g., nitrogen or carbon dioxide)

  • Procedure:

    • Accurately weigh about 0.5 g of the this compound sample and dissolve it in 150 mL of deionized water in a beaker.

    • Add 10 g of sodium bicarbonate and 10 mL of glacial acetic acid.

    • Heat the solution to 80-90°C while maintaining an inert atmosphere over the solution by passing a stream of nitrogen or carbon dioxide.

    • Titrate the hot solution with the standardized 0.1 N titanium(III) chloride solution until the blue color disappears.

    • The endpoint is a sharp color change from blue to colorless or a pale yellow/brown of the reduced dye.

    • Calculate the dye strength as a percentage relative to a standard of known purity.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method separates the main dye component from its organic impurities.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase A: 20 mM ammonium acetate in water, pH 6.5

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 638 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a sample solution of this compound in the mobile phase A at a concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Determination of Water-Insoluble Matter
  • Procedure:

    • Accurately weigh approximately 2 g of the dye sample.

    • Dissolve the sample in 200 mL of hot deionized water.

    • Filter the solution through a pre-weighed, dried filter paper.

    • Wash the filter paper with hot deionized water until the filtrate is colorless.

    • Dry the filter paper and residue in an oven at 105°C to a constant weight.

    • The weight of the residue represents the water-insoluble matter.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a logical workflow for the quality control testing of a batch of this compound.

cluster_sampling 1. Sampling cluster_testing 2. Analytical Testing cluster_evaluation 3. Data Evaluation and Decision raw_material Raw Material Batch sampling Obtain Representative Sample raw_material->sampling physicochemical Physicochemical Tests (Appearance, Solubility, pH, Moisture) sampling->physicochemical purity_impurity Purity and Impurity Analysis (HPLC, Titration, Insoluble Matter) heavy_metals Heavy Metal Analysis (ICP-MS) spec_check Compare Results with Specifications heavy_metals->spec_check pass Batch Release spec_check->pass Pass fail Batch Rejection spec_check->fail Fail

Caption: A typical quality control workflow for this compound.

General Binding Mechanism of Acid Dyes

While this compound does not have a defined role in specific signaling pathways, its application as a biological stain relies on its ability to bind to proteins. This interaction is governed by the principles of acid dyeing.

cluster_environment Aqueous Acidic Environment (pH < pI of Protein) cluster_binding Ionic Interaction dye This compound (Anionic) Dye-SO₃⁻ bound_complex Dye-Protein Complex (Stained Substrate) dye->bound_complex protein Protein Substrate Amine Group -NH₂ protonated_protein Protonated Protein Ammonium Group -NH₃⁺ protein:f0->protonated_protein:f0 H⁺ protonated_protein->bound_complex Electrostatic Attraction

Caption: The ionic binding mechanism of this compound to a protein substrate.

References

An In-depth Technical Guide to the Safety of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety data for Acid Blue 221, also known as Reactive Blue 221, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and potential hazards.

Quantitative Safety and Property Data

The following tables summarize the key quantitative data available for this compound, facilitating a clear comparison of its physical, chemical, toxicological, and ecological properties.

Table 1: Physical and Chemical Properties

PropertyValueSource
Appearance Blue Powder[1]
Odor Odorless[1][2]
pH 5.5 - 6.5[2]
Melting Point 100 °C / 212 °F[2]
Boiling Point Not Available[1][2]
Solubility in Water Soluble[1]
Bulk Density 500 Kg/m³[1]
Vapor Pressure Not Available[1]
Specific Gravity > 1.0[2]

Table 2: Toxicological Data

EndpointValueSpeciesFindingSource
Acute Dermal Toxicity LD50 > 2,000 mg/kgRat-[1]
Acute Oral Toxicity LD50 > 2,000 mg/kgRat-[3]
Skin Irritation -RabbitNon-irritant[1][3]
Eye Irritation -RabbitNon-irritant[1]
Sensitization May cause sensitization by inhalation and skin contact (28-33%)Guinea Pig-[1]

Table 3: Fire and Explosion Hazard Data

HazardValueNotesSource
Flammability Not Applicable-[1]
Flash Point Not known (Material is a powder)-[3]
Autoignition Temperature About 300°C-[3]
Explosive Properties Possibility of dust explosionPrecautionary measures should be taken.[1]
Suitable Extinguishing Media Water, dry powder, CO2, alcohol-resistant foam-[1][3][4]
Hazardous Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx)-[2][5]

Table 4: Ecological Data

ParameterValueNotesSource
Chemical Oxygen Demand (COD) Approx. 660 mg/gTest results from a similarly composed product.[1]
AOX (Adsorbable Organic Halogens) Product does not add to the AOX value of sewage.Based on DIN EN 1485.[1]
Nitrogen Content Approx. 2.0% available nitrogenCan contribute to eutrophication.[1]
Phosphates Does not contain phosphates or organophosphorus compounds.-[1]
Toxicity to Fish No data available-[4]
Toxicity to Daphnia No data available-[4]
Toxicity to Algae No data available-[4]

Experimental Protocols

Detailed experimental methodologies for the cited toxicological and ecological data are not extensively provided in the available safety data sheets. However, some key information regarding the testing procedures can be inferred:

  • Respiratory Inhibition of Activated Sludge Organisms: This was tested according to the method described by D. Brown et al. in Chemosphere, 10(3), 245-261 (1981), which conforms to OECD Guideline 209.[1] This test assesses the potential impact of the chemical on the microorganisms crucial for wastewater treatment processes.

  • Acute Dermal and Oral Toxicity: The LD50 values were determined in rats, a standard animal model for acute toxicity studies.[1][3] The high LD50 values suggest low acute toxicity via these exposure routes.

  • Skin and Eye Irritation: These studies were conducted on rabbits, a common model for irritation testing.[1][3] The results indicate that this compound is not irritating to the skin or eyes under the test conditions.

  • Sensitization: A study in guinea pigs indicated the potential for sensitization.[1]

Mandatory Visualizations

The following diagrams illustrate key safety and response workflows for handling this compound.

Hazard_Response_Workflow cluster_exposure Hazard Exposure cluster_first_aid First Aid Measures cluster_outcome Medical Attention Inhalation Inhalation of Dust Move_Fresh_Air Remove to fresh air Inhalation->Move_Fresh_Air If distressed Skin_Contact Skin Contact Wash_Water Wash with water Skin_Contact->Wash_Water Eye_Contact Eye Contact Rinse_Eyes Rinse with copious water Eye_Contact->Rinse_Eyes Seek advice if irritated Ingestion Ingestion Consult_Doctor Consult medical aid Ingestion->Consult_Doctor Show packaging Seek_Medical_Aid Seek medical attention if distressed or irritated Move_Fresh_Air->Seek_Medical_Aid Rinse_Eyes->Seek_Medical_Aid Consult_Doctor->Seek_Medical_Aid

Caption: Hazard Identification and First Aid Response Workflow.

Spill_Management_Workflow cluster_preparation Initial Response cluster_containment Containment & Cleanup cluster_disposal Final Disposal Spill Accidental Release PPE Wear Personal Protective Equipment (Gloves, Goggles, Respirator) Spill->PPE Prevent_Entry Prevent entry into sewers and watercourses PPE->Prevent_Entry Damp_Down Damp down or mix with moist sand Prevent_Entry->Damp_Down Sweep_Up Vacuum or sweep up Damp_Down->Sweep_Up Containerize Place in sealed, labeled containers Sweep_Up->Containerize Flush_Traces Flush traces with copious water Containerize->Flush_Traces Dispose Dispose of waste material at designated site Flush_Traces->Dispose

Caption: Accidental Release and Spill Management Workflow.

Fire_Fighting_Workflow cluster_fire Fire Event cluster_actions Fire Fighting Measures cluster_hazards Associated Hazards Fire Fire Involving This compound Extinguishing_Media Use Water, Dry Powder, or CO2 Fire->Extinguishing_Media Protective_Equipment Wear suitable respirator and full protective clothing Fire->Protective_Equipment Avoid_Fumes Do not breathe fumes of CO2 / CO Fire->Avoid_Fumes Dust_Explosion Potential for dust explosion Fire->Dust_Explosion

Caption: Fire Fighting Measures Workflow.

References

Solubility of Acid Blue 221 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Blue 221, an anthraquinone-based dye. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document offers a detailed framework for understanding its solubility characteristics. This includes a comparative analysis of related acid dyes, a thorough experimental protocol for determining solubility, and an examination of the key factors influencing the solubility of this class of compounds.

Introduction to this compound

Comparative Solubility of Acid Dyes

To provide a practical reference for researchers, the following table summarizes the available quantitative solubility data for other structurally related "Acid Blue" dyes. This information can be used to estimate the potential solubility range of this compound and to inform solvent selection for experimental work.

Dye NameCAS NumberMolecular Structure ClassSolventTemperature (°C)Solubility (g/L)
Acid Blue 92650-18-2TriarylmethaneWater9050[3][4]
Acid Blue 406424-85-7AnthraquinoneWater80100[5]
Acid Blue 256408-78-2AnthraquinoneWaterNot Specified10 (1%)
Acid Blue 155863-46-7TriarylmethaneHot WaterNot SpecifiedSoluble
Acid Blue 804474-24-2AnthraquinoneWaterNot SpecifiedEasily Soluble[6]

Note: The solubility of dyes can be significantly influenced by their purity, the presence of additives, and the pH of the solvent.

Factors Influencing the Solubility of Acid Dyes

The solubility of acid dyes like this compound is a complex property governed by several physicochemical factors:

  • Molecular Structure: The solubility of acid dyes is closely linked to their molecular weight and the number of solubilizing groups. Generally, a lower molecular weight and a higher number of sulfonic acid (-SO₃H) groups lead to increased water solubility.[7][8]

  • Temperature: For most solid solutes, including dyes, solubility in a liquid solvent increases with temperature.[9] For instance, the solubility of some disperse dyes in water increases significantly when the temperature is raised from 25°C to 80°C.[7][8]

  • pH of the Solvent: The pH of the aqueous solution can affect the ionization state of the acidic and basic functional groups on the dye molecule, which in turn influences its solubility.

  • Presence of Electrolytes: The addition of salts (electrolytes) to a dye solution can either increase or decrease the solubility of the dye, an effect known as "salting-in" or "salting-out." A high concentration of electrolytes, such as sodium sulfate, is often used in the commercial processing of dyes and can reduce their solubility in water.[8]

  • Solvent Polarity: Acid dyes, being polar molecules, tend to be more soluble in polar solvents like water, ethanol, and methanol. Their solubility in non-polar organic solvents is generally limited.

Experimental Protocol for Determining Dye Solubility

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., deionized water, ethanol, methanol, acetone, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm pore size)

  • Evaporating dish

  • Drying oven

  • Spectrophotometer (optional, for concentration determination)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed container (e.g., a glass vial with a magnetic stir bar). The excess solid is necessary to ensure that the solution becomes saturated.

    • Place the container in a constant temperature water bath or incubator set to the desired temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Filter the withdrawn solution through a syringe filter (0.45 µm) to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

  • Determination of Solute Mass (Gravimetric Method):

    • Accurately weigh a clean, dry evaporating dish.

    • Dispense the filtered, known volume of the saturated solution into the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 60-80°C).

    • Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it again.

    • The difference in weight before and after evaporation gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved dye (g)) / (Volume of the saturated solution taken (L))

Alternative Method (Spectrophotometry):

If a UV-Vis spectrophotometer is available and the molar absorptivity of this compound is known, the concentration of the saturated solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This requires the preparation of a calibration curve with solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a dye like this compound.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation start Start: Select Solvent and Temperature add_excess Add Excess Dye to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature with Stirring add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.45µm Syringe Filter withdraw->filter weigh_dish Weigh Evaporating Dish filter->weigh_dish add_solution Add Known Volume of Filtrate filter->add_solution evaporate Evaporate Solvent add_solution->evaporate weigh_again Reweigh Dish with Residue evaporate->weigh_again calculate Calculate Solubility (g/L) weigh_again->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining dye solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible sources, this guide provides researchers with the necessary tools to approach its use in solution-based applications. By understanding the solubility of analogous acid dyes, the factors influencing solubility, and by following a robust experimental protocol, scientists and drug development professionals can effectively determine the solubility of this compound in various solvents to meet their specific research and development needs. The provided workflow diagram offers a clear and logical path for conducting such solubility studies.

References

Thermal and photolytic stability of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Thermal and Photolytic Stability of Acid Blue 221

Introduction

This compound is a synthetic anthraquinone dye known for its bright blue hue and application in various industries, including textiles.[1] Its robust molecular structure, based on an anthraquinone core, suggests a high degree of stability.[2] This technical guide provides a comprehensive overview of the known stability of this compound, focusing on its resistance to thermal and photolytic degradation. Due to a lack of extensive research on its intrinsic stability, this guide also outlines detailed experimental protocols for evaluating these properties and proposes potential degradation pathways. This document is intended for researchers, scientists, and professionals in drug development who may use such dyes as markers or components in their work.

Core Stability Characteristics

The stability of a dye is a critical parameter, influencing its performance, lifespan, and environmental impact. This compound is generally characterized by good fastness properties, which is a qualitative measure of its resistance to various environmental factors.

Photolytic Stability (Light Fastness)

This compound is reported to have high light fastness, meaning it resists fading or changing color upon exposure to light.[1] In the textile industry, light fastness is formally graded according to standards such as ISO 105-B02. This standard uses a set of blue wool references, numbered 1 (very low fastness) to 8 (very high fastness), which are exposed to a calibrated artificial light source (Xenon arc lamp) alongside the specimen.[3][4] The rating is determined by comparing the fading of the specimen to the fading of the blue wool references.[5]

Thermal Stability

Data Presentation: Stability Profile of this compound

The following tables summarize the known qualitative stability data for this compound and provide a template for the quantitative data that would be generated from the experimental protocols detailed in the subsequent sections.

Table 1: Photolytic Stability Data for this compound

ParameterValue/ResultMethodNotes
Light Fastness Rating 6ISO 105-B02A rating of 6 on a scale of 1-8 indicates good to high light fastness.[3][8]
Quantum Yield (Φ) Data not availablePhotolytic Degradation AssayThis value would quantify the efficiency of photodegradation.
Degradation Rate Constant (k) Data not availableKinetic AnalysisWould be determined under specific irradiation conditions (wavelength, intensity).
Half-life (t½) Data not availableKinetic AnalysisThe time for 50% of the dye to degrade under specific light exposure.

Table 2: Thermal Stability Data for this compound

ParameterValue/ResultMethodNotes
Decomposition Onset (Tonset) Data not availableThermogravimetric Analysis (TGA)The temperature at which significant weight loss begins.
Temperature of Max. Weight Loss Data not availableDerivative Thermogravimetry (DTG)Indicates the temperature of the fastest decomposition rate.
Activation Energy (Ea) Data not availableIsothermal or Non-isothermal TGARepresents the energy barrier for thermal decomposition.
Degradation Products Data not availableTGA coupled with Mass Spectrometry (TGA-MS)Identification of volatile compounds released during decomposition.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are proposed for assessing the thermal and photolytic stability of this compound.

Protocol 1: Photolytic Stability Assessment

This protocol is designed to quantify the rate of degradation of this compound when exposed to a controlled light source.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a relevant solvent (e.g., ultrapure water or a buffered solution at a specific pH).

    • Create a series of working solutions of known concentration (e.g., 10 mg/L). The concentration should yield a measurable absorbance in the linear range of a UV-Vis spectrophotometer.

  • Experimental Setup:

    • Use a photolysis reactor equipped with a specific light source, such as a Xenon arc lamp (to simulate natural sunlight) or a mercury vapor lamp (for specific UV wavelengths).[9][10]

    • The reactor should be temperature-controlled (e.g., using a water cooling system) to isolate photolytic from thermal effects.[9]

    • Place the dye solution in a quartz cuvette or reactor vessel to ensure transmission of UV light.

  • Irradiation Procedure:

    • Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the concentration at time zero (C₀). The maximum absorbance wavelength (λmax) for anthraquinone dyes is typically in the visible range.

    • Expose the solution to the light source. The irradiance should be controlled and measured.[11]

    • At predetermined time intervals, withdraw an aliquot of the solution.

  • Analysis:

    • Measure the absorbance of each aliquot at λmax.

    • Calculate the concentration (C) at each time point using a pre-established calibration curve based on the Beer-Lambert law.

    • Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of this line equals the negative rate constant (-k).

    • The quantum yield (Φ) can be determined if the photon flux of the light source is known.

Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol determines the thermal decomposition profile of solid this compound.

  • Sample Preparation:

    • Ensure the this compound sample is in a dry, powdered form.

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[12][13]

  • Instrument Setup:

    • Use a Thermogravimetric Analyzer (TGA), preferably one coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for evolved gas analysis.[14]

    • Set the purge gas (typically an inert gas like nitrogen or an oxidative gas like air) to a constant flow rate (e.g., 20-50 mL/min).[15]

  • Heating Program:

    • Program the TGA to heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[15]

    • The instrument will continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • The primary output is a TGA curve (mass vs. temperature). From this, determine the onset temperature of decomposition (Tonset) and the percentage of weight loss in each decomposition step.

    • The first derivative of the TGA curve (DTG curve) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

    • If using TGA-MS, analyze the mass spectra of the evolved gases at different temperatures to identify the thermal degradation products.

Mandatory Visualizations

Proposed Photolytic Degradation Pathway

The photodegradation of anthraquinone dyes often involves reactions that modify or cleave the core structure. While the precise pathway for this compound is not established, a plausible initial mechanism involves the attack of reactive oxygen species (generated by photosensitization) or direct photolytic cleavage, leading to hydroxylation and desulfonation, followed by the opening of the aromatic rings.

G cluster_setup Proposed Photolytic Degradation Pathway for this compound A This compound (Anthraquinone Core) B Excited State Dye (Dye*) A->B Light Absorption (hν) C Hydroxylated Intermediates B->C Reaction with •OH or H₂O D Desulfonated Intermediates C->D Photocleavage E Ring Opening D->E Further Oxidation F Smaller Organic Acids and Inorganic Ions (SO₄²⁻, NO₃⁻) E->F Mineralization

Caption: Proposed pathway for this compound photolysis.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the proposed stability testing protocols.

G cluster_photolytic Workflow for Photolytic Stability Testing prep Prepare Dye Solution (Known Concentration) initial_analysis Measure Initial Absorbance (UV-Vis, t=0) prep->initial_analysis exposure Expose to Controlled Light Source initial_analysis->exposure sampling Withdraw Aliquots at Time Intervals exposure->sampling Continuous analysis Measure Absorbance of Aliquots sampling->analysis kinetics Calculate Concentration and Determine Kinetics (k, t½) analysis->kinetics G cluster_thermal Workflow for Thermal Stability Testing (TGA) prep_tga Prepare Dry Powder Sample weigh Weigh Sample into TGA Crucible (5-10 mg) prep_tga->weigh setup Place in TGA under Inert/Oxidative Atmosphere weigh->setup heating Heat at Constant Rate (e.g., 10°C/min) setup->heating data_acq Record Mass vs. Temperature heating->data_acq Continuous analysis_tga Analyze TGA/DTG Curves (Tₒₙₛₑₜ, % Mass Loss) data_acq->analysis_tga

References

The Industrial Legacy of Acid Blue 221: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Retrospective for Researchers and Scientists

C.I. Acid Blue 221 stands as a notable member of the anthraquinone class of dyes, a group recognized for its vibrant colors and significant lightfastness. This technical guide delves into the historical and industrial applications of this compound, offering a comprehensive overview for researchers, scientists, and professionals in drug development. While its primary uses have been in coloration for textiles and other materials, the broader family of anthraquinone compounds has garnered interest in pharmacological research.

Chemical and Physical Properties

This compound, identified by its CAS number 12219-32-8, is a synthetic, water-soluble anionic dye.[1] Its molecular structure is based on anthraquinone, which imparts the characteristic bright blue hue and good stability.[2] The presence of sulfonic acid groups in its structure allows it to function as an acid dye, forming ionic bonds with cationic sites in protein and polyamide fibers under acidic conditions.

Quantitative Data Summary

The performance of a dye is critical to its industrial applicability. This compound exhibits strong fastness properties, making it a reliable choice for various applications. The following tables summarize its key performance indicators.

Table 1: Fastness Properties of this compound

PropertyStandardFadingStaining
Light FastnessISO6-
SoapingISO44-5
Perspiration FastnessISO54
Oxygen BleachingISO3-45
SeawaterISO55

Source: Data compiled from multiple sources.[2][3]

Historical Industrial Applications

The development of synthetic anthraquinone dyes in the late 19th century marked a significant advancement in the coloration industry, offering superior fastness compared to many natural dyes. This compound became a versatile dye used across several key industries.

Textile Industry

The primary historical application of this compound has been in the dyeing of protein fibers and synthetic polyamides.[4] Its strong affinity for these materials results in vibrant and durable coloration.

  • Wool and Silk: As natural protein fibers, wool and silk possess ample amine groups that, in an acidic dyebath, become protonated to form cationic sites (-NH3+). This compound, being anionic, readily forms strong ionic bonds with these sites, leading to excellent dye uptake and fastness.

  • Nylon: This synthetic polyamide mimics the structure of wool with its amide linkages and terminal amine groups, making it highly suitable for dyeing with acid dyes like this compound.[] The dye is valued for producing consistent and level shades on nylon fabrics.[6]

Leather Industry

In the leather industry, acid dyes are essential for achieving deep and uniform coloration.[7] this compound has been used to dye various types of leather, particularly chrome-tanned leather, which has a cationic nature that facilitates strong ionic bonding with the anionic dye. The process allows for deep penetration and vibrant, lasting color on products such as footwear, garments, and upholstery.[7]

Paper Industry

Acid dyes have been used in the paper industry to impart color to paper pulp.[8] The application of this compound in this sector would typically involve an acidic environment to promote the interaction between the anionic dye and the cationic charge of the cellulose fibers, which is often enhanced by the addition of sizing agents like alum.

Other Industrial Applications

The robust properties of this compound have led to its use in a range of other industrial products:

  • Inks: Its bright color and stability make it a suitable pigment for high-quality, long-lasting inks.[3]

  • Plastics and Polymers: It has been used as a colorant for plastics, where its resistance to oxygen bleaching is an advantage.[3]

  • Paints and Coatings: The dye's vibrant blue and resistance to fading make it a valuable pigment in the paint and coatings industry.[3]

  • Cosmetics: In the cosmetics and personal care industry, its high lightfastness ensures color stability in products like eyeshadows and nail polishes.[3]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key historical industrial processes.

General Synthesis Pathway for Anthraquinone Acid Dyes

The synthesis of anthraquinone-based acid dyes is a multi-step chemical process. A common historical approach involves the sulfonation and subsequent amination of an anthraquinone precursor. The following diagram illustrates a generalized pathway.

G cluster_synthesis Generalized Synthesis of an Anthraquinone Acid Dye Anthraquinone Anthraquinone Sulfonated_AQ Sulfonated Anthraquinone Anthraquinone->Sulfonated_AQ Sulfonation (H₂SO₄/SO₃) Bromamine_Acid Bromamine Acid (Key Intermediate) Sulfonated_AQ->Bromamine_Acid Halogenation & Amination Acid_Blue_221_Structure This compound (Final Structure) Bromamine_Acid->Acid_Blue_221_Structure Nucleophilic Aromatic Substitution Amine_Compound Aromatic/Aliphatic Amine Amine_Compound->Acid_Blue_221_Structure

Caption: Generalized synthesis pathway for anthraquinone acid dyes like this compound.

A pivotal intermediate in the synthesis of many blue and green anthraquinone dyes is bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). The bromine atom can be readily substituted by various amines, allowing for the creation of a diverse range of dyes with different properties.[9]

Experimental Workflow for Dyeing Wool/Nylon with this compound

The dyeing of wool and nylon with acid dyes follows a well-established procedure that carefully controls pH and temperature to ensure level dyeing and good dye exhaustion.

G cluster_workflow Experimental Workflow: Wool/Nylon Dyeing A 1. Scouring: Clean fibers to remove impurities. B 2. Prepare Dyebath: - Water - Dye (dissolved) - Leveling Agent - Acetic Acid (to pH 4.5-5.5) A->B C 3. Dyeing Process: - Enter goods at 40°C - Raise to boil (100°C) over 45-60 min - Hold at boil for 30-60 min B->C D 4. Exhaustion (optional): Add formic acid to lower pH and increase dye uptake. C->D E 5. Rinsing: Cool down, then rinse with warm and then cold water. D->E F 6. Soaping: Wash with a non-ionic detergent to remove unfixed dye. E->F G 7. Final Rinse & Dry F->G

Caption: Typical experimental workflow for dyeing wool or nylon with this compound.

Methodology:

  • Fiber Preparation: The wool or nylon substrate is first scoured in a bath containing a non-ionic detergent to remove any oils, dirt, or sizing agents that could impede dye uptake.

  • Dyebath Preparation: A dyebath is prepared with softened water. The required amount of this compound is pre-dissolved in hot water and then added to the bath. A leveling agent is often included to promote even dye distribution. The pH of the bath is adjusted to approximately 4.5-5.5 using acetic acid.[10]

  • Dyeing Cycle: The scoured material is introduced into the dyebath at a moderate temperature (around 40°C). The temperature is then gradually raised to a boil (100°C) over 45 to 60 minutes.[10][11] This slow increase is crucial to prevent rapid dye uptake at the surface, which can cause uneven coloration. The bath is held at a boil for 30 to 60 minutes to allow the dye to penetrate the fibers.

  • Exhaustion: For darker shades, the exhaustion of the dye from the bath can be enhanced by the addition of a stronger acid, such as formic acid, towards the end of the dyeing cycle. This further lowers the pH and increases the substantivity of the dye for the fiber.

  • Post-Dyeing Treatment: After the dyeing cycle, the material is cooled, thoroughly rinsed, and then "soaped" with a non-ionic detergent to remove any loosely adhered dye particles from the surface, improving wash fastness.

Experimental Workflow for Leather Dyeing with this compound

Leather dyeing with acid dyes is typically performed in a rotating drum to ensure even penetration and coloration.

G cluster_workflow Experimental Workflow: Leather Dyeing A 1. Preparation: Wet back the tanned leather. B 2. Neutralization: Adjust leather pH to 5.0-6.5 if necessary. A->B C 3. Dyeing: - Drum with water at ~50-60°C - Add dissolved this compound - Run for 30-90 minutes for penetration B->C D 4. Fixation: - Gradually add formic acid to  lower pH to ~3.5 - Run for an additional 20-30 min C->D E 5. Rinsing: Drain dyebath and rinse leather until water is clear. D->E F 6. Fatliquoring & Finishing E->F

Caption: Standard drum dyeing process for leather using this compound.

Methodology:

  • Preparation: The tanned leather is "wetted back" to ensure it is uniformly hydrated. For some leathers, a neutralization step may be required to bring the pH into a suitable range for dyeing.

  • Dyeing: The leather is placed in a rotating drum with water heated to 50-60°C.[12] The pre-dissolved this compound is added, and the drum is run for 30 to 90 minutes. During this phase, the dye penetrates the leather substrate.

  • Fixation: To fix the dye, formic acid is gradually added to the drum to lower the pH to around 3.5. This increases the cationic charge on the leather's collagen fibers, causing the anionic dye to form strong ionic bonds and become fixed. The drum is run for an additional 20-30 minutes to ensure complete fixation.

  • Post-Dyeing: The dyebath is drained, and the leather is rinsed thoroughly. Subsequent processes such as fatliquoring (to restore oils and flexibility) and finishing are then carried out.

Relevance to Drug Development Professionals

While this compound itself is not used as a pharmaceutical, the anthraquinone scaffold is of significant interest in pharmacology and drug development.[13][14] Many natural and synthetic anthraquinone derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and laxative effects.[13]

Notably, several important anticancer drugs, such as Doxorubicin and Mitoxantrone, are based on the anthraquinone structure.[15] These compounds often exert their cytotoxic effects by intercalating with DNA, thereby inhibiting DNA replication and transcription in cancer cells.[15] The study of industrial dyes like this compound can provide insights into the chemical properties, synthesis, and potential toxicological profiles of the broader anthraquinone class of compounds, which may be relevant for the design and development of new therapeutic agents.[14][16]

Conclusion

C.I. This compound has a rich history as a robust and versatile dye in several major industries, prized for its brilliant blue shade and good fastness properties. Its application in textiles and leather, in particular, highlights the fundamental principles of acid dyeing chemistry. While its direct role is in coloration, the underlying anthraquinone chemistry connects it to a broader field of study with significant implications for materials science and pharmacology. This guide provides a technical foundation for understanding the historical and practical applications of this important industrial colorant.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 221, an anthraquinone-based dye, is widely utilized in the textile industry for its vibrant blue hue and good fastness properties.[1] However, the release of this synthetic dye into aquatic ecosystems through industrial effluents is a significant environmental concern.[2][3] Due to its complex aromatic structure, this compound is often resistant to conventional wastewater treatment methods, leading to its persistence and potential for long-range transport.[2][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of this compound, with a focus on its physicochemical properties, degradation pathways, and partitioning behavior in the environment. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams.

Physicochemical Properties

PropertyValueComments
Chemical Name C.I. This compound-
CAS Number 12219-32-8[1]
Molecular Structure Anthraquinone
Appearance Bright blue powder[1]
Water Solubility SolubleA specific value is not available, but its use as a textile dye implies good water solubility.
Octanol-Water Partition Coefficient (log Kow) Data not availableThis value is crucial for assessing bioaccumulation potential. For other anthraquinone dyes, log Kow values can vary widely depending on the specific substituents.
Soil Organic Carbon-Water Partitioning Coefficient (log Koc) Data not availableThis parameter is key to predicting the mobility of the dye in soil and sediment. It is often estimated from log Kow.
Henry's Law Constant Data not availableThis value indicates the potential for volatilization from water to air. Given its low vapor pressure, it is expected to be low.
Vapor Pressure Data not availableExpected to be very low due to its high molecular weight and ionic nature.

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes, including adsorption to soil and sediment, and degradation through biotic and abiotic pathways.

Abiotic Degradation

Hydrolysis: As a reactive dye, this compound can undergo hydrolysis, where the reactive group of the dye molecule reacts with water. This process can lead to the formation of a less reactive, hydrolyzed form of the dye, which has a lower affinity for textile fibers and is more likely to be released into wastewater. The rate of hydrolysis is influenced by factors such as pH and temperature.

Photodegradation: Information on the photolytic degradation of this compound is limited. However, anthraquinone dyes, in general, are known to be susceptible to photodegradation under certain conditions. The process involves the absorption of light energy, which can lead to the generation of reactive oxygen species that attack the dye molecule, ultimately leading to its breakdown.

Biotic Degradation

The biodegradation of this compound by various microorganisms has been a primary focus of research for the remediation of dye-contaminated wastewater. Several bacterial species have been identified as capable of decolorizing and degrading this dye.[6] The degradation process typically involves an initial reductive step that breaks down the chromophore, followed by the mineralization of the resulting aromatic amines.[2][4]

Bacterial Degradation: Studies have demonstrated the potential of bacterial consortia and isolated strains, including Pseudomonas putida, Pseudomonas aeruginosa, and Bacillus subtilis, to decolorize this compound.[6] The decolorization efficiency is influenced by environmental parameters such as pH, temperature, and the presence of co-substrates.[6]

Table 1: Bacterial Degradation of this compound

Microorganism(s)Initial Dye ConcentrationDecolorization Efficiency (%)Time (hours)Key Conditions
Bacterial Consortium (Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa)Not specified902280% diluted textile effluent, supplemented with glucose and ammonium nitrate.[6]
Pseudomonas putidaNot specified9026-
Pseudomonas aeruginosaNot specified9030-
Bacillus subtilisNot specified9028-

1. Isolation and Acclimatization of Microorganisms:

  • Collect soil or sludge samples from a textile effluent contaminated site.

  • Inoculate the samples into a nutrient broth or a minimal salt medium (MSM) containing this compound as the sole carbon and nitrogen source.

  • Incubate the cultures under appropriate conditions (e.g., 37°C, 120 rpm) to enrich for dye-degrading microorganisms.

  • Isolate individual bacterial colonies by plating on agar medium containing the dye.

2. Decolorization Assay:

  • Prepare a liquid medium (e.g., nutrient broth or MSM) supplemented with a known concentration of this compound.

  • Inoculate the medium with a pre-cultured bacterial isolate or consortium.

  • Incubate the cultures under controlled conditions (pH, temperature, agitation).

  • At regular time intervals, withdraw an aliquot of the culture, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the maximum wavelength of this compound (around 630 nm) using a UV-Vis spectrophotometer.

  • Calculate the decolorization efficiency as the percentage decrease in absorbance compared to an uninoculated control.

3. Analysis of Degradation Products:

  • After significant decolorization, extract the remaining organic compounds from the culture medium using a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted compounds using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the degradation byproducts.

bacterial_degradation_workflow cluster_isolation Microorganism Isolation & Acclimatization cluster_decolorization Decolorization Assay cluster_analysis Degradation Product Analysis Sample Soil/Sludge Sample Enrichment Enrichment Culture (Medium with this compound) Sample->Enrichment Isolation Isolation of Colonies (Agar Plates with Dye) Enrichment->Isolation Inoculation Inoculate Liquid Medium (with Dye and Bacteria) Isolation->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Measurement Measure Absorbance (UV-Vis Spectrophotometer) Incubation->Measurement Extraction Solvent Extraction Incubation->Extraction Calculation Calculate Decolorization (%) Measurement->Calculation Analysis HPLC, GC-MS, FTIR Analysis Extraction->Analysis

Fig. 1: Experimental workflow for bacterial degradation of this compound.
Adsorption

Adsorption is a key process that influences the transport and bioavailability of this compound in the environment. The dye can adsorb to various matrices, including soil organic matter, sediments, and suspended solids in water bodies. This partitioning behavior is governed by the physicochemical properties of both the dye and the adsorbent material, as well as environmental conditions like pH and temperature.

Several studies have investigated the use of different adsorbents for the removal of this compound from aqueous solutions. These include activated carbon, chitosan, and chitosan-graphene oxide composites.[3] The adsorption capacity is highly dependent on the pH of the solution, with acidic conditions generally favoring adsorption.[3]

Table 2: Adsorption of this compound on Various Adsorbents

AdsorbentpHAdsorption Capacity (mg/g)Temperature (°C)Isotherm Model
Activated Carbon2-5Data not specified, but higher at acidic pHNot specified-
Chitosan245.5Not specifiedLangmuir
Chitosan/Graphene Oxide Composite256.1Not specifiedLangmuir

1. Preparation of Adsorbent and Dye Solutions:

  • Prepare the adsorbent material (e.g., activated carbon, chitosan) by washing, drying, and sieving to a uniform particle size.

  • Prepare a stock solution of this compound of a known concentration.

  • Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

2. Batch Adsorption Experiments:

  • Add a fixed amount of the adsorbent to a series of flasks, each containing a known volume of the dye solution of a different initial concentration.

  • Agitate the flasks at a constant temperature for a predetermined time to ensure equilibrium is reached.

  • After equilibration, separate the adsorbent from the solution by filtration or centrifugation.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.

3. Data Analysis:

  • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe) for each initial concentration.

  • Plot qe versus the equilibrium concentration (Ce) to obtain the adsorption isotherm.

  • Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption parameters, such as the maximum adsorption capacity and the adsorption intensity.

adsorption_isotherm_workflow cluster_prep Preparation cluster_exp Batch Experiment cluster_analysis Data Analysis AdsorbentPrep Prepare Adsorbent Mixing Mix Adsorbent and Dye Solution AdsorbentPrep->Mixing DyePrep Prepare Dye Solutions (Varying Concentrations) DyePrep->Mixing Agitation Agitate to Equilibrium Mixing->Agitation Separation Separate Adsorbent Agitation->Separation Measurement Measure Final Dye Concentration Separation->Measurement Calculation Calculate Adsorbed Amount (qe) Measurement->Calculation Plotting Plot Adsorption Isotherm (qe vs. Ce) Calculation->Plotting Modeling Fit to Isotherm Models (Langmuir, Freundlich) Plotting->Modeling

Fig. 2: Experimental workflow for an adsorption isotherm study.
Bioaccumulation

There is currently a lack of specific data on the bioaccumulation potential of this compound in aquatic organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. For organic chemicals, the octanol-water partition coefficient (log Kow) is often used as a screening tool to predict bioaccumulation potential. Without an experimentally determined log Kow for this compound, a definitive assessment of its bioaccumulation risk is not possible. However, as a large and polar molecule, it is generally expected to have a low potential for passive diffusion across biological membranes.

Environmental Transport Pathways

The environmental transport of this compound is primarily dictated by its high water solubility and its potential for adsorption to particulate matter.

environmental_transport cluster_degradation Degradation Processes Wastewater Industrial Wastewater (Source) AquaticEnv Aquatic Environment (Water Column) Wastewater->AquaticEnv Discharge Sediment Sediment AquaticEnv->Sediment Adsorption & Sedimentation Biota Aquatic Biota AquaticEnv->Biota Uptake Biodegradation Biodegradation AquaticEnv->Biodegradation Photodegradation Photodegradation AquaticEnv->Photodegradation Sediment->AquaticEnv Resuspension

Fig. 3: Conceptual model of the environmental transport of this compound.

Conclusion

This compound is a persistent synthetic dye that can enter the environment through industrial wastewater. While biotic and abiotic degradation processes can contribute to its removal, its high water solubility and potential for adsorption to sediment can lead to its long-term presence in aquatic ecosystems. Biodegradation by specific bacterial strains has shown promise for the remediation of this compound, with high decolorization efficiencies achievable under optimized conditions. Adsorption onto various materials, particularly at acidic pH, is also an effective removal mechanism.

A significant knowledge gap remains concerning the precise quantitative physicochemical properties of this compound, such as its octanol-water partition coefficient and soil organic carbon-water partitioning coefficient. This lack of data hinders a comprehensive risk assessment of its bioaccumulation potential and mobility in soil and sediment. Further research is needed to determine these key parameters and to elucidate the complete degradation pathways and the ecotoxicological effects of its transformation products. This will enable a more accurate prediction of its environmental fate and the development of more effective remediation strategies.

References

Toxicological Profile of Acid Blue 221: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The toxicological data specifically for Acid Blue 221 (CAS No. 93051-41-3, also known as Reactive Blue 221) is limited in publicly available literature. Much of the information presented here is based on data from structurally related anthraquinone dyes and general toxicological testing guidelines. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational purposes.

Executive Summary

This compound is an anthraquinone-based dye. While specific toxicological data for this compound is scarce, this guide provides a comprehensive overview of its potential toxicological profile based on available information and data from analogous compounds. The acute toxicity of a product containing Reactive Blue 221 appears to be low. However, the potential for genotoxicity and cytotoxicity, common concerns for anthraquinone derivatives, warrants careful consideration. This document outlines standard experimental protocols for assessing these endpoints and explores potential signaling pathways that may be involved in the toxicological effects of anthraquinone dyes.

Chemical and Physical Properties

PropertyValue
Chemical NameThis compound / Reactive Blue 221
CAS Number93051-41-3
Molecular StructureAnthraquinone
Physical StateBlue Powder
SolubilitySoluble in water

Toxicological Data

Table 1: Acute Toxicity and Irritation Data for a Product Containing Reactive Blue 221

EndpointSpeciesRouteResultReference
Acute Dermal ToxicityRatDermalLD50 > 2000 mg/kg[1]
Skin IrritationRabbitDermalNon-irritant[1]
Eye IrritationRabbitOcularNon-irritant[1]
Skin SensitizationGuinea PigDermalNon-sensitizing (OECD 406)[1]

An MSDS for Reactive Blue 221 with the CAS number 93051-41-3 states "no data available" for acute oral, inhalation, and dermal toxicity, as well as for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[2].

Inferred Toxicological Profile from Related Anthraquinone Dyes

Given the lack of specific data for this compound, this section discusses the known toxicological properties of other anthraquinone dyes to provide an inferred profile.

Genotoxicity

Several studies have investigated the genotoxic potential of anthraquinone dyes with varying results. Some reactive dyes have shown weak mutagenic potential in the Ames test, particularly with metabolic activation[3]. For example, Reactive Blue 19, an anthraquinone dye, was found to be mutagenic through base pair substitution in the presence of a metabolic activation system (S9)[3]. However, in the same study, it did not show apparent genotoxic effects in the comet assay[3]. Other studies on reactive dyes have reported a lack of genotoxicity[4][5].

Cytotoxicity

Concentration-dependent cytotoxicity has been observed for several reactive dyes in various cell lines[4][5]. Studies on human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines have shown that some reactive dyes can induce cytotoxicity, with epidermal cells appearing to be more sensitive than liver cells[4][5].

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance administered orally at a fixed dose.

  • Principle: A stepwise procedure is used where the substance is administered to a group of animals at one of the defined dose levels. The outcome of the initial group determines the dose for the subsequent group.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate starting dose for the main study.

    • Main Study: A group of five female animals is dosed at the selected starting dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: The test allows for the identification of a dose level that causes evident toxicity or mortality, which is then used for classification and labeling.

  • Data Analysis: The number of animals that die or show signs of toxicity at each dose level is recorded.

experimental_workflow_oecd_420 start Start sighting_study Sighting Study (Single Animal) start->sighting_study select_dose Select Starting Dose for Main Study sighting_study->select_dose main_study Main Study (Group of 5 Animals) select_dose->main_study observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) main_study->observe endpoint Endpoint Determination (Evident Toxicity/Mortality) observe->endpoint end End endpoint->end

Experimental Workflow for OECD Guideline 420
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.

  • Test System: At least five strains of bacteria are used, including those that detect base-pair substitutions and frameshift mutations.

  • Procedure:

    • Exposure: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.

    • Scoring: After incubation for 48-72 hours, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies or a reproducible increase at one or more concentrations.

experimental_workflow_oecd_471 start Start prepare_bacteria Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) start->prepare_bacteria exposure Expose Bacteria to Test Substance (+/- S9 Mix) prepare_bacteria->exposure plating Plate on Minimal Agar Medium exposure->plating incubation Incubate for 48-72 hours plating->incubation scoring Count Revertant Colonies incubation->scoring analysis Data Analysis (Compare to Control) scoring->analysis end End analysis->end

Experimental Workflow for OECD Guideline 471
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This in vitro test is used to detect chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Procedure:

    • Exposure: Cells are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one nuclear division.

    • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

    • Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

  • Data Analysis: A substance is considered genotoxic if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible increase at one or more concentrations.

experimental_workflow_oecd_487 start Start cell_culture Culture Mammalian Cells start->cell_culture exposure Expose Cells to Test Substance (+/- S9 Mix) cell_culture->exposure cyto_block Add Cytochalasin B (Cytokinesis Block) exposure->cyto_block harvest Harvest and Fix Cells cyto_block->harvest stain Stain for Nuclei and Micronuclei harvest->stain scoring Microscopic Scoring of Micronucleated Cells stain->scoring analysis Data Analysis (Compare to Control) scoring->analysis end End analysis->end

Experimental Workflow for OECD Guideline 487

Potential Signaling Pathways Involved in Anthraquinone Dye Toxicity

While specific signaling pathways for this compound have not been elucidated, studies on other anthraquinone compounds suggest the involvement of several key pathways in their toxicological effects.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in responding to cellular stress, including DNA damage. Some anthraquinone derivatives have been shown to upregulate p53, leading to the induction of apoptosis in cancer cells. This suggests that the p53 pathway could be a target for anthraquinone-induced cytotoxicity.

p53_signaling_pathway Anthraquinone Anthraquinone Dye Cellular_Stress Cellular Stress (e.g., DNA Damage) Anthraquinone->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Apoptosis Apoptosis p53->Apoptosis

p53 Signaling Pathway Activation
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is involved in regulating cell proliferation, differentiation, and survival. Some natural products, including certain quinones, have been shown to modulate the MAPK signaling pathway, which can lead to cell cycle arrest and apoptosis.

mapk_erk_signaling_pathway Anthraquinone Anthraquinone Dye MAPK_ERK MAPK/ERK Pathway Modulation Anthraquinone->MAPK_ERK Cell_Cycle_Arrest Cell Cycle Arrest MAPK_ERK->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_ERK->Apoptosis

MAPK/ERK Signaling Pathway Modulation
Reactive Oxygen Species (ROS)/JNK Signaling Pathway

Anthraquinone compounds can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress. This can, in turn, activate the c-Jun N-terminal Kinase (JNK) signaling pathway, a key mediator of apoptosis in response to cellular stress.

ros_jnk_signaling_pathway Anthraquinone Anthraquinone Dye ROS Increased ROS Production Anthraquinone->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK JNK Pathway Activation Oxidative_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis

References

Methodological & Application

Application Notes & Protocols: Acid Blue 221 as a Model Water Pollutant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Blue 221 (AB 221), an anthraquinone-based synthetic dye, serves as a crucial model compound for research in environmental remediation and water treatment.[1] Its widespread use in the textile, plastics, and paint industries often leads to its release into wastewater.[2][3][4] The complex aromatic structure of AB 221 makes it resistant to conventional wastewater treatment methods, contributing to its environmental persistence.[2] Due to its stability and measurable color, it is an excellent candidate for studying the efficacy of various advanced treatment technologies aimed at removing recalcitrant organic pollutants from aqueous environments.

Properties of this compound

PropertyDescriptionReference
CAS Number 12219-32-8[1][2]
Chemical Class Anthraquinone Acid Dye[1]
Appearance Blue Powder[5]
Solubility Soluble in water[5]
Key Features High light fastness, good soaping fastness, resistance to oxygen bleaching.[3]
Significance Used as a model pollutant to evaluate the performance of water treatment technologies like adsorption and advanced oxidation processes (AOPs).[2]

Experimental Protocols

Protocol 1: Batch Adsorption Studies for Dye Removal

This protocol outlines the methodology for evaluating the efficiency of a novel adsorbent material for the removal of this compound from a synthetic aqueous solution. Adsorption is a widely used technique due to its operational simplicity and effectiveness.[2][6]

1. Materials and Reagents:

  • This compound (analytical grade)

  • Adsorbent material (e.g., activated carbon, chitosan-based composite, bentonite)[2][7]

  • Deionized (DI) water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Glassware: Erlenmeyer flasks, beakers, volumetric flasks

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

2. Preparation of Solutions:

  • Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of DI water in a volumetric flask.

  • Working Solutions: Prepare a series of working solutions (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with DI water.[4][8]

3. Experimental Procedure:

  • Adsorbent Dosage: Add a predetermined amount of the adsorbent (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks.[9]

  • Dye Solution Addition: Add a fixed volume (e.g., 100 mL) of a known concentration of this compound working solution to each flask.

  • pH Adjustment: Adjust the initial pH of the solutions to the desired value (e.g., pH 3, 7, 10) using 0.1 M HCl or 0.1 M NaOH.[8] Adsorption of acid dyes is often more effective in acidic conditions.[2][4][7]

  • Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a specified contact time until equilibrium is reached (e.g., 24 hours).

  • Sample Collection and Analysis:

    • After agitation, withdraw samples and centrifuge or filter them to separate the adsorbent.

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).[9]

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) and the removal efficiency (%).

4. Data Analysis:

  • Adsorption Capacity (qe): qe = (C0 - Ce) * V / m

    • Where C0 is the initial dye concentration (mg/L), Ce is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Removal Efficiency (%): % Removal = ((C0 - Ce) / C0) * 100

  • Isotherm Modeling: Fit the equilibrium data to Langmuir and Freundlich isotherm models to describe the adsorption behavior.[4][8]

Protocol 2: Photocatalytic Degradation of this compound

This protocol details the procedure for assessing the photocatalytic degradation of this compound using a semiconductor catalyst like TiO2 under UV or solar irradiation. This is a common Advanced Oxidation Process (AOP) for dye degradation.[10]

1. Materials and Reagents:

  • This compound

  • Photocatalyst (e.g., TiO2, ZnO, or a composite material)[2][11]

  • Deionized (DI) water

  • Photoreactor equipped with a UV lamp or positioned for solar irradiation

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Total Organic Carbon (TOC) Analyzer (for mineralization studies)

2. Experimental Setup:

  • Prepare a stock solution of this compound (e.g., 100 mg/L).

  • In the photoreactor vessel, add a specific volume of the dye solution (e.g., 250 mL).

  • Add the photocatalyst at a desired loading (e.g., 0.75 g/L).[11]

3. Experimental Procedure:

  • Adsorption Equilibrium (Dark Phase): Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. Take an initial sample (t=0) at the end of this phase.

  • Photocatalysis (Light Phase): Turn on the light source (e.g., UV-C lamp) to initiate the photocatalytic reaction.[12] Continue stirring to ensure the catalyst remains suspended.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).[11][12]

  • Sample Preparation: Immediately filter each aliquot through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles and stop the reaction.

  • Analysis:

    • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer to determine the concentration of this compound.

    • Optionally, measure the Total Organic Carbon (TOC) of the initial and final samples to assess the extent of mineralization (conversion of the dye to CO2 and H2O).[2]

4. Data Analysis:

  • Degradation Efficiency (%): % Degradation = ((C0 - Ct) / C0) * 100

    • Where C0 is the initial concentration after the dark phase, and Ct is the concentration at time t.

  • Kinetic Modeling: Analyze the degradation data using kinetic models, such as the pseudo-first-order model, which is commonly applied to photocatalytic dye degradation.[10][12]

    • ln(C0 / Ct) = k * t

    • Where k is the pseudo-first-order rate constant (min⁻¹).

Quantitative Data Summary

The following tables summarize representative data from studies using this compound and similar acid dyes as model pollutants.

Table 1: Adsorption Capacities of Various Adsorbents for Acid Dyes

AdsorbentTarget DyepHTemperature (°C)Max. Adsorption Capacity (mg/g)Reference
β-Chitosan/Graphene Oxide (CSGO)Reactive Blue 2212N/A56.1[7]
β-Chitosan/Graphene Oxide (CSGO)Reactive Blue 22112N/A37.2[7]
β-Chitosan (CS)Reactive Blue 2212N/A45.5[7]
Activated Carbon (Sample 1)Reactive Blue 2213.43N/A5.21 (at 10 ppm)[4]
Activated Carbon (Sample 2)Reactive Blue 2219.27N/A3.90 (at 10 ppm)[4]
Sepiolite (calcinated at 200°C)Reactive Blue 221N/AN/AMaximum among tested calcination temps[13]

Table 2: Photocatalytic and Other Degradation Process Efficiencies

ProcessTarget DyeCatalyst/SystemKey ConditionsEfficiencyReference
PhotocatalysisAcid Blue 1MCTApH 3, 45 min99.1% Degradation[11]
PhotocatalysisAcid Blue 113UV-C/TiO2pH 2, 90 min98.7% Removal[12]
SonophotocatalysisAcid Blue 113MWCNTs/CoFe2O4pH 3, 40 min100% Removal[14]
MFC (Cathode)Reactive Blue 221Laccase/CNTInitial Conc. 80 mg/L73.4% Decolorization[15]
Liquid-Liquid Ext.Reactive Blue 221DES-basedpH 2-10≥95% Extraction[16]

Toxicological Pathways and Biological Impact

While many intact azo dyes exhibit low direct toxicity, their breakdown products can be hazardous.[17][18] The primary toxicological concern arises from the reductive cleavage of the azo bond (-N=N-), which can occur under anaerobic conditions, such as in sediments or the mammalian gut, mediated by microbial azoreductases.[17][19] This cleavage releases aromatic amines, some of which are known or suspected carcinogens.[17][20][21]

Key Toxicological Mechanisms:

  • Formation of Carcinogenic Amines: The reductive cleavage of the azo bond is the main pathway for the formation of toxic metabolites.[17]

  • Metabolic Activation: These aromatic amines can be further metabolized in the liver, for example, by cytochrome P450 enzymes, into reactive intermediates that can bind to DNA, leading to genotoxicity and potentially initiating cancer.[18][19]

  • Oxidative Stress: Some dye degradation intermediates can generate reactive oxygen species (ROS), leading to cellular damage.

Although a specific pathway for this compound is not detailed in the provided results, a general pathway for azo dye bioactivation and toxicity can be illustrated.

References

Application Note: A Comprehensive Protocol for Acid Blue 221 Adsorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acid Blue 221 is an anionic dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to degradation and poses a significant environmental concern when released in industrial effluents. Adsorption is a simple, cost-effective, and efficient method for removing such dyes from wastewater. This document provides a detailed protocol for conducting batch adsorption studies to evaluate the efficacy of various adsorbent materials for the removal of this compound. The protocol covers experimental setup, data collection, and analysis using common kinetic, isotherm, and thermodynamic models.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for conducting the adsorption experiments.

Materials and Equipment
  • Adsorbate: this compound (C.I. 61587) powder

  • Adsorbent: Material to be tested (e.g., activated carbon, chitosan, biochar)

  • Reagents: Hydrochloric acid (HCl, 0.1M), Sodium hydroxide (NaOH, 0.1M) for pH adjustment

  • Equipment:

    • UV-Vis Spectrophotometer

    • Digital pH meter

    • Electronic balance (±0.001 g)

    • Orbital shaker with temperature control

    • Centrifuge or filtration apparatus (e.g., syringe filters)

    • Glassware: Beakers, conical flasks (e.g., 250 mL), volumetric flasks, pipettes

    • Deionized (DI) water

Preparation of Solutions
  • Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in a 1 L volumetric flask using deionized water. Stir until fully dissolved. This stock solution should be stored in a dark container to prevent photodegradation.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 25, 50, 100, 200 mg/L) by diluting the stock solution using the formula: C₁V₁ = C₂V₂.

Analytical Method: UV-Vis Spectrophotometry
  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound (e.g., 10 mg/L) in the UV-Vis spectrophotometer over a wavelength range of 400-800 nm to determine the λmax. For this compound, this is typically around 615 nm.[1]

  • Calibration Curve:

    • Prepare a series of standard solutions with known concentrations from the stock solution (e.g., 1, 2, 5, 10, 15, 20 mg/L).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot, following the Beer-Lambert law, will be used to determine the concentration of unknown samples.

Batch Adsorption Experiments

The following experiments are designed to study the effects of various parameters on the adsorption process. A typical setup involves adding a known mass of adsorbent to a fixed volume of dye solution in a conical flask.[2]

  • Effect of Contact Time and Adsorption Kinetics:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks, each containing a fixed volume and concentration of dye solution (e.g., 100 mL of 50 mg/L).

    • Place the flasks in an orbital shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 min) until equilibrium is reached.[3][4]

    • Separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant and determine the residual dye concentration (Cₜ) using the calibration curve.

  • Effect of Initial Dye Concentration and Adsorption Isotherms:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks, each containing a fixed volume (e.g., 100 mL) of dye solution with varying initial concentrations (C₀) (e.g., 25, 50, 100, 150, 200 mg/L).

    • Agitate the flasks for the predetermined equilibrium time.

    • Separate the adsorbent and determine the equilibrium concentration (Cₑ) of the dye in the supernatant.

  • Effect of Adsorbent Dosage:

    • Add varying amounts of adsorbent (e.g., 0.05, 0.1, 0.2, 0.4, 0.6 g) to a series of flasks, each containing a fixed volume and concentration of dye solution (e.g., 100 mL of 50 mg/L).[5]

    • Agitate the flasks for the predetermined equilibrium time.

    • Separate the adsorbent and determine the equilibrium concentration (Cₑ).

  • Effect of pH:

    • Prepare a series of flasks with a fixed volume and concentration of dye solution (e.g., 100 mL of 50 mg/L).

    • Adjust the initial pH of the solutions across a desired range (e.g., pH 2 to 12) using 0.1M HCl or 0.1M NaOH.[6][7]

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to each flask.

    • Agitate for the equilibrium time, then separate and analyze for the final concentration (Cₑ). Studies have shown that adsorption of this compound is often maximal at acidic pH values, typically around 2-3.[7][8][9]

  • Effect of Temperature and Adsorption Thermodynamics:

    • Set up three sets of experiments as described for the isotherm study.

    • Run each set at a different constant temperature (e.g., 298 K, 308 K, 318 K) in a temperature-controlled shaker.[10]

    • Agitate for the equilibrium time, then separate and analyze for the final concentration (Cₑ).

Data Analysis and Presentation

Calculation of Adsorption Capacity

The amount of dye adsorbed per unit mass of the adsorbent at time t (qₜ, mg/g) and at equilibrium (qₑ, mg/g) is calculated using the following equations:

  • Adsorption capacity at time t: qₜ = (C₀ - Cₜ) * V / W

  • Adsorption capacity at equilibrium: qₑ = (C₀ - Cₑ) * V / W

Where:

  • C₀ is the initial dye concentration (mg/L).

  • Cₜ and Cₑ are the dye concentrations at time t and at equilibrium, respectively (mg/L).

  • V is the volume of the solution (L).

  • W is the mass of the adsorbent (g).

Data Summary Tables

Experimental data should be organized into clear tables for comparison and analysis.

Table 1: Kinetic Model Parameters

Initial Conc. (mg/L) Model qₑ (exp) (mg/g) qₑ (calc) (mg/g) k₁ (min⁻¹) or k₂ (g/mg·min)
50 Pseudo-First-Order 24.5
50 Pseudo-Second-Order 24.5
100 Pseudo-First-Order 48.2

| 100 | Pseudo-Second-Order | 48.2 | | | |

Studies often report that the adsorption of this compound follows pseudo-second-order kinetics, which suggests that the rate-limiting step may be chemisorption.[1]

Table 2: Isotherm Model Parameters

Temperature (K) Isotherm Model qₘ (mg/g) Kₗ (L/mg) or Kբ n
298 Langmuir -
298 Freundlich -
308 Langmuir -

| 308 | Freundlich | - | | | |

The Langmuir model is frequently found to be a good fit for this compound adsorption, indicating a uniform, monolayer adsorption process.[1]

Table 3: Thermodynamic Parameters

Temperature (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
298
308

| 318 | | | |

A negative value for ΔG° indicates the spontaneous nature of the adsorption process.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the batch adsorption study protocol.

G cluster_exp Batch Adsorption Experiments cluster_analysis Data Analysis & Modeling prep Preparation - Stock & Working Solutions - Adsorbent Material exp_setup Experiment Setup Add Adsorbent to Dye Solution prep->exp_setup calib Analytical Method Setup - Determine λmax - Generate Calibration Curve analysis Analysis - UV-Vis Spectrophotometry - Measure Absorbance calib->analysis param_study Parameter Investigation params Contact Time (Kinetics) Initial Concentration (Isotherm) Adsorbent Dose Solution pH Temperature (Thermodynamics) agitation Agitation (Orbital Shaker) params->agitation separation Separation - Centrifugation - Filtration agitation->separation separation->analysis concentration Determine Final Concentration (Cₑ or Cₜ) analysis->concentration calc Calculate Adsorption Capacity (qₑ) concentration->calc models Kinetic Models (Pseudo-1st/2nd Order) Isotherm Models (Langmuir/Freundlich) Thermodynamic Models (ΔG°, ΔH°, ΔS°) calc->models results Final Results - Model Parameters - Adsorption Efficiency models->results

Caption: Workflow for this compound batch adsorption studies.

References

Application Notes and Protocols for the Degradation of Acid Blue 221 using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the degradation of the recalcitrant anthraquinone dye, Acid Blue 221, using various Advanced Oxidation Processes (AOPs). AOPs are a class of chemical treatment methods designed to eliminate organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH)[1]. Due to its complex and stable structure, this compound is often used as a model compound in environmental chemistry to evaluate the efficacy of different treatment technologies[1].

Core Principles of Advanced Oxidation Processes

AOPs leverage the high oxidizing potential of hydroxyl radicals to break down complex organic molecules into simpler, less harmful substances, and ideally, complete mineralization to CO2 and water[2]. The generation of these radicals can be initiated through various chemical, photochemical, and sonochemical methods. Common AOPs include Fenton and photo-Fenton processes, photocatalysis, ozonation, and persulfate-based oxidation.

Data Presentation: Degradation of Acid Blue Dyes using AOPs

The following tables summarize quantitative data from studies on the degradation of Acid Blue dyes using different AOPs. While specific data for this compound is limited, the data for structurally similar Acid Blue dyes provide valuable insights into the expected efficiency and optimal conditions.

Table 1: Photocatalytic Degradation of Acid Blue Dyes

DyeCatalystCatalyst Dose (g/L)Initial Dye Conc. (mg/L)pHReaction Time (min)Degradation Efficiency (%)Reference
Acid Black 1Magnetic TiO2/Cu/aluminosilicate0.7537.534599.1[3]
Acid Blue 113ZnO nanoparticles on activated carbon0.110033096[4]
Acid Blue 113TiO2-30Natural360100[5]
Acid Red 88TiO2---9099.6[5]

Table 2: Fenton and Photo-Fenton Degradation of Acid Blue Dyes

DyeProcess[Fe2+] (mM)[H2O2] (mM)pHReaction Time (min)Degradation Efficiency (%)Reference
Acid Black 1Fenton0.0250.53.5-96.8
Acid Red 18Photo-Fenton + Biochar----98.8[6]
Acid Blue 80Fenton-----[7]
Methylene BlueElectro-Fenton--33099.8[8]

Table 3: Persulfate-Based Degradation of Acid Blue Dyes

DyeActivation MethodPersulfate Conc. (g/L)Activator Conc.pHReaction Time (min)Degradation Efficiency (%)Reference
Reactive Blue-222Photo-thermal0.90-712099.3[9]
Acid Blue 25Fe2+0.5100 mg/L FeSO436092[10]
Acid Blue 1Fe(II)-----[11]

Table 4: Ozonation and Sonochemical Degradation of Acid Blue Dyes

DyeProcesspHReaction TimeDegradation Efficiency (%)Reference
Procion BlueOzonation10-95-99 (COD removal)
Indigo CarmineOzonation5.530 min97[12]
Acid Blue 80Sonolysis2.5--[13]
Acid Blue 25Sonolysis with CCl4---[14]

Experimental Protocols

The following are detailed protocols for key AOPs, synthesized from various research articles. These can be adapted for the degradation of this compound.

Protocol 1: Heterogeneous Photocatalytic Degradation

This protocol is based on the methodology for the degradation of Acid Black 1 using a magnetic photocatalyst[3].

Materials:

  • This compound solution of known concentration

  • Photocatalyst (e.g., TiO2, ZnO, or a composite material)

  • Photoreactor equipped with a UV or visible light source

  • Magnetic stirrer and stir bar

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer for measuring dye concentration

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • In a typical experiment, add a specific amount of the photocatalyst to a known volume of the this compound solution in the photoreactor.

  • Adjust the pH of the suspension to the desired value using HCl or NaOH.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Separate the photocatalyst from the solution by centrifugation or magnetic separation.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100, where C0 is the initial concentration and Ct is the concentration at time t.

Protocol 2: Homogeneous Fenton Process

This protocol is adapted from the degradation of Acid Black 1 using the Fenton process.

Materials:

  • This compound solution

  • Ferrous sulfate heptahydrate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30% w/v)

  • Sulfuric acid (H2SO4) and NaOH for pH adjustment

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Place a known volume of the this compound solution in a beaker.

  • Adjust the initial pH of the solution to the acidic range (typically pH 3-4) using H2SO4[12].

  • Add the required amount of FeSO4·7H2O to the solution and stir until it dissolves.

  • Initiate the reaction by adding the desired volume of H2O2.

  • Collect samples at different time intervals.

  • Quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst.

  • Centrifuge the samples and measure the absorbance of the supernatant to determine the remaining dye concentration.

Protocol 3: Persulfate Activation with Fe(II)

This protocol is based on the degradation of Acid Blue 25 using Fe2+ activated persulfate[10].

Materials:

  • This compound solution

  • Sodium persulfate (Na2S2O8)

  • Ferrous sulfate heptahydrate (FeSO4·7H2O)

  • Sulfuric acid (H2SO4) and NaOH for pH adjustment

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Prepare the this compound solution in a reaction vessel.

  • Adjust the pH of the solution to the desired value (e.g., pH 3)[10].

  • Add the predetermined amount of FeSO4·7H2O to the solution and stir.

  • Initiate the degradation by adding the sodium persulfate.

  • Take samples at regular intervals.

  • Analyze the samples for the remaining dye concentration using a spectrophotometer.

Visualizations

Signaling Pathway for AOP Degradation of this compound

AOP_Degradation_Pathway cluster_AOP Advanced Oxidation Process cluster_Degradation Degradation Process AOP Initiation (e.g., UV, Fe²⁺, Heat) Radicals Highly Reactive Radicals (•OH, SO₄⁻•) AOP->Radicals generates AB221 This compound (Complex Organic Molecule) Radicals->AB221 attacks Intermediates Simpler Organic Intermediates AB221->Intermediates oxidation Mineralization Mineralization Products (CO₂, H₂O, inorganic ions) Intermediates->Mineralization further oxidation

Caption: General pathway of this compound degradation by AOPs.

Experimental Workflow for AOP Studies

Experimental_Workflow Start Start: Prepare this compound Solution Setup Set up Reactor with AOP Components (e.g., Catalyst, Fe²⁺) Start->Setup pH_Adjust Adjust pH of the Solution Setup->pH_Adjust Equilibrium Equilibrate in Dark (for Photocatalysis) pH_Adjust->Equilibrium Initiate Initiate Reaction (e.g., Turn on UV, Add H₂O₂/Persulfate) Equilibrium->Initiate Sampling Collect Samples at Time Intervals Initiate->Sampling during reaction Analysis Analyze Samples (e.g., Spectrophotometry, TOC) Sampling->Analysis Data Calculate Degradation Efficiency Analysis->Data End End of Experiment Data->End

References

Application of Acid Blue 221 in textile dyeing research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Acid Blue 221 in Textile Dyeing

Introduction this compound is an anionic dye belonging to the anthraquinone chemical class.[1] These dyes are known for their application in dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3][4] The dyeing process relies on the formation of ionic bonds between the sulfonic acid groups in the dye molecule and the amino groups present in the fiber, typically under acidic conditions.[4] This results in vibrant, bright blue shades with good fastness properties.[1]

Physicochemical and Performance Data

The following tables summarize the key performance indicators for this compound when applied to textiles.

Table 1: Colorfastness Properties of this compound This table outlines the resistance of this compound-dyed textiles to various environmental factors, based on ISO standards.

Fastness TestFadingStainingISO Standard Reference
Light Fastness6-ISO 105-B02
Soaping44-5ISO 105-C06
Perspiration Fastness54ISO 105-E04
Oxygen Bleaching3-45ISO 105-N01
Seawater55ISO 105-E02
(Data sourced from World Dye Variety[1])

Table 2: Recommended Dyeing Parameters for Acid Dyes on Protein/Nylon Fibers These are general starting parameters for acid dyes and should be optimized for specific substrates and desired shades with this compound.

ParameterRecommended Value/RangePurpose
Dye Concentration2-4% on weight of fiber (o.w.f)For medium color intensity[5]
Liquor Ratio30:1To allow free movement of fabric[6]
pH4.5 - 5.5 (Adjusted with Acetic Acid or Citric Acid)Promotes dye-fiber ionic bonding[2][5]
Temperature (Wool/Nylon)93-98°C (near boiling)Ensures proper dye penetration and fixation[2]
Temperature (Silk)85-90°C (below simmer)Prevents damage to the silk fiber[2][5]
Dyeing Time20-30 minutes at temperatureFor dye exhaustion and leveling[5]
AuxiliariesGlauber's Salt (Sodium Sulfate)Optional, acts as a leveling agent[6]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Wool/Nylon with this compound

This protocol details the standard laboratory procedure for dyeing protein or polyamide fibers using an exhaustion method.

Workflow for Acid Dyeing Process

DyeingWorkflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment A Weigh Dry Fabric B Scour Fabric (Wash with detergent to remove impurities) A->B C Rinse Thoroughly B->C F Add Wet Fabric to Dyebath C->F Wetted Fabric D Prepare Dyebath (Water, Acid, Auxiliaries) D->F Initial Bath E Dissolve this compound Dye (Make stock solution) G Add Dissolved Dye E->G Dye Stock F->G H Gradually Raise Temperature (to 85°C for Silk, 95°C for Wool/Nylon) G->H I Hold at Temperature (Stir for 30 mins) H->I J Allow Gradual Cooling I->J K Remove Fabric J->K L Rinse with Cool Water (Until water runs clear) K->L M Final Wash (with non-ionic soap) L->M N Air Dry M->N

Caption: Workflow for the exhaust dyeing of textiles with this compound.

Methodology:

  • Fabric Preparation :

    • Weigh the dry fiber or fabric to calculate the required dye amount (e.g., 2-4% of the dry weight for a medium shade).[5]

    • Scour the material by washing it in hot water with a non-ionic detergent to remove any oils, starches, or sizing.[6] Rinse thoroughly. This ensures even dye uptake.

  • Dyebath Preparation :

    • In a stainless steel or enamel pot, prepare a dyebath with a liquor ratio of approximately 30:1 (e.g., 3 liters of water for 100g of fabric).[6]

    • Add any leveling agents like Glauber's salt at this stage if desired.

    • Adjust the pH of the bath to 4.5-5.5 using white vinegar or citric acid.[2][5]

  • Dyeing Process :

    • Separately, dissolve the calculated amount of this compound powder in a small amount of hot water to create a stock solution.[2]

    • Add the thoroughly wetted fabric to the dyebath and stir gently for several minutes.[2]

    • Add the dye stock solution to the dyebath.

    • Slowly raise the temperature to just below a simmer for silk (approx. 85-90°C) or near boiling for wool and nylon (approx. 93-98°C).[2][5]

    • Maintain this temperature and stir the fabric gently and frequently for 20-30 minutes to ensure even dyeing.[5]

    • After the dyeing time, allow the dyebath to cool down gradually to prevent shocking and felting the wool fibers.[2]

  • Rinsing and Drying :

    • Once cooled, remove the fabric from the dyebath.

    • Rinse with cool water until the water runs clear. A final wash with a pH-neutral detergent can help remove any unfixed dye.[5]

    • Allow the fabric to air dry away from direct sunlight.

Protocol 2: Colorfastness Testing

After dyeing, the fabric's performance must be evaluated using standardized tests.

Workflow for Colorfastness Evaluation

FastnessWorkflow cluster_tests Standardized Fastness Tests cluster_eval Evaluation Input Dyed & Dried Fabric Sample (Conditioned) Wash Washing Fastness (ISO 105-C06) Input->Wash Rub Rubbing Fastness (ISO 105-X12) Input->Rub Light Light Fastness (ISO 105-B02) Input->Light Eval_Wash Assess Color Change & Staining (Grey Scales) Wash->Eval_Wash Eval_Rub Assess Staining on Crock Cloth (Grey Scale for Staining) Rub->Eval_Rub Eval_Light Assess Fading (Blue Wool Scale) Light->Eval_Light Output Fastness Rating Report Eval_Wash->Output Eval_Rub->Output Eval_Light->Output

Caption: General workflow for evaluating the colorfastness of dyed textiles.

2.1 Methodology for Colorfastness to Washing (Adapted from ISO 105-C06)

  • Prepare a composite specimen by taking a piece of the this compound-dyed fabric and placing it between two standard adjacent fabrics (e.g., cotton and wool).

  • Place the specimen in a container with a specified detergent solution and stainless steel balls.[7]

  • Agitate the container in a testing machine at a specified temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).[7]

  • After the cycle, remove the specimen, rinse, and dry it.

  • Evaluate the change in color of the dyed fabric and the degree of staining on the adjacent fabrics using the standard Grey Scales.[8] Ratings range from 1 (poor) to 5 (excellent).[8]

2.2 Methodology for Colorfastness to Rubbing (Adapted from ISO 105-X12)

  • Mount a specimen of the dyed fabric onto the base of a crockmeter.[9][10]

  • Dry Rubbing : Mount a standard white cotton rubbing cloth onto the testing finger of the crockmeter.[9]

  • Perform a set number of rubbing cycles (e.g., 10 cycles in 10 seconds).

  • Remove the white cloth and evaluate the degree of color transfer using the Grey Scale for Staining.[11]

  • Wet Rubbing : Repeat the test with a new white cloth that has been wetted with deionized water to a specified pickup percentage.[9]

  • Evaluate the staining on the wet rubbing cloth. Ratings for both tests range from 1 (heavy staining) to 5 (no staining).[11]

2.3 Methodology for Colorfastness to Light (Adapted from ISO 105-B02)

  • Place a specimen of the dyed fabric in a holder, partially covering it to leave an unexposed area for comparison.

  • Simultaneously expose the test specimen and a set of Blue Wool standards (references 1 to 8) to an artificial light source (e.g., a Xenon arc lamp) under controlled conditions.[9][11]

  • Continue the exposure until a specified color change is observed on one of the Blue Wool standards.

  • Assess the change in color of the exposed portion of the test specimen by comparing it to the unexposed portion.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar amount of fading.[10] Ratings range from 1 (very poor) to 8 (outstanding).[10]

References

Application Notes and Protocols: Acid Blue 221 as a Colorant in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 221, an anthraquinone-based dye, is a versatile colorant utilized across various industries, including polymer science. Its vibrant blue hue, coupled with notable stability, makes it a candidate for coloring a range of polymeric materials. These application notes provide a comprehensive overview of this compound's properties and its application in polymers, with a focus on data-driven insights and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the use of this colorant in their work.

Physicochemical and Performance Data

The selection of a colorant in polymer applications is dictated by its physical, chemical, and performance characteristics. The following tables summarize the available quantitative data for this compound.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Class Anthraquinone[1]
CAS Number 12219-32-8[2]
Molecular Structure Anthraquinone derivative
Appearance Blue Powder[2]

Note: Specific details on the molecular formula and weight are not consistently provided across public sources.

Table 2: Fastness Properties of this compound in Polyamide

PropertyISO StandardRating (1-5, 5 being best)Source
Light Fastness ISO 105-B026
Soaping (Fading) ISO 105-C064
Soaping (Staining) ISO 105-C064-5
Perspiration (Fading) ISO 105-E045
Perspiration (Staining) ISO 105-E044
Oxygen Bleaching ISO 105-N013-4
Seawater Fastness ISO 105-E025

Applications in Polymer Science

This compound is primarily recognized for its application in dyeing polyamide fibers, such as nylon, where it forms strong interactions with the polymer backbone, leading to good fastness properties.[][4] Its utility extends to other polymers, although comprehensive performance data in matrices like polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC) is limited in publicly available literature. The dye's resistance to oxygen bleaching and seawater suggests potential for use in polymers intended for outdoor or marine applications.[2]

For professionals in drug development, the interest in anthraquinone dyes lies in their potential use in medical devices and drug delivery systems. Some anthraquinone derivatives have been explored for their biocompatibility and have been functionalized to be polymerizable, which can prevent leaching from a polymer matrix.[5] However, it is crucial to note that specific biocompatibility and cytotoxicity data for this compound is not currently available in the public domain. Any application in a biomedical context would necessitate rigorous testing according to standards such as ISO 10993 and ASTM F748.[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and evaluation of this compound in polymer matrices.

Protocol for Incorporation of this compound into a Polymer Matrix via Melt Blending

This protocol describes a standard procedure for incorporating this compound into a thermoplastic polymer using a laboratory-scale twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polyamide 6 pellets)

  • This compound powder

  • Twin-screw extruder with a temperature-controlled barrel and die

  • Gravimetric or volumetric feeders

  • Strand cooling bath (water or air)

  • Pelletizer

  • Drying oven

Procedure:

  • Pre-Drying: Dry the polymer resin and this compound powder separately in a drying oven at a temperature and duration appropriate for the specific polymer to remove any residual moisture.

  • Masterbatch Preparation (Optional but Recommended): For homogenous color distribution, it is advisable to first prepare a masterbatch with a higher concentration of this compound.

    • Pre-mix the dried polymer resin and a specific weight percentage of this compound (e.g., 10-20%) in a bag.

    • Set the temperature profile of the twin-screw extruder to the appropriate melt processing temperature of the polymer.

    • Feed the pre-mixed material into the extruder using a gravimetric feeder at a controlled rate.

    • The molten, colored polymer strand exits the die and is cooled in a water bath.

    • The cooled strand is then fed into a pelletizer to produce masterbatch pellets.

  • Final Product Extrusion:

    • Dry the prepared masterbatch pellets and the virgin polymer resin.

    • Mix the masterbatch pellets with the virgin polymer at a predetermined let-down ratio to achieve the desired final color concentration (e.g., 0.1 - 2.0 wt%).

    • Feed the mixture into the twin-screw extruder with the appropriate temperature profile for the polymer.

    • Cool and pelletize the resulting colored polymer strand as described in step 2.

  • Post-Processing: The colored polymer pellets can then be used for subsequent processing, such as injection molding or compression molding, to produce test specimens.

Melt_Blending_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_post Post-Processing PreDrying Pre-Drying of Polymer and Dye Masterbatch_Prep Masterbatch Preparation (Optional) PreDrying->Masterbatch_Prep Melt_Blending Melt Blending in Twin-Screw Extruder Masterbatch_Prep->Melt_Blending Cooling Strand Cooling Melt_Blending->Cooling Pelletizing Pelletizing Cooling->Pelletizing Specimen_Fabrication Specimen Fabrication (Injection/Compression Molding) Pelletizing->Specimen_Fabrication

Workflow for Melt Blending of this compound in a Polymer.
Protocol for Preparation of Colored Polymer Films via Solvent Casting

This protocol is suitable for producing thin, colored polymer films for optical and preliminary mechanical testing.

Materials and Equipment:

  • Polymer powder or pellets (soluble in a suitable solvent)

  • This compound powder

  • Volatile solvent (e.g., formic acid for polyamide, toluene for polystyrene)

  • Glass petri dish or a flat glass substrate

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

  • Leveling table

  • Fume hood

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve a known weight of the polymer in a specific volume of the chosen solvent to achieve the desired concentration (e.g., 10% w/v). Stir using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.

    • Prepare a stock solution of this compound in the same solvent.

    • Add the required volume of the this compound stock solution to the polymer solution to obtain the target colorant concentration.

    • Continue stirring the colored polymer solution for at least one hour to ensure homogeneity. Use of an ultrasonic bath for a short period can aid in dispersion.

  • Casting:

    • Place a clean, dry glass petri dish or substrate on a leveling table inside a fume hood.

    • Carefully pour the colored polymer solution onto the substrate, allowing it to spread evenly.

  • Drying:

    • Cover the cast film loosely to protect it from dust while allowing for slow solvent evaporation.

    • Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.

    • Once the film is solidified, transfer it to a vacuum oven and dry at a temperature below the solvent's boiling point and the polymer's glass transition temperature until a constant weight is achieved. This ensures complete removal of the residual solvent.

  • Film Removal: Carefully peel the dried film from the glass substrate.

Solvent_Casting_Workflow cluster_solution Solution Preparation cluster_casting Film Formation cluster_final Final Product Dissolve_Polymer Dissolve Polymer in Solvent Add_Dye Add this compound Stock Solution Dissolve_Polymer->Add_Dye Homogenize Homogenize Solution (Stirring/Sonication) Add_Dye->Homogenize Cast_Solution Cast Solution onto Substrate Homogenize->Cast_Solution Solvent_Evaporation Slow Solvent Evaporation Cast_Solution->Solvent_Evaporation Vacuum_Drying Vacuum Oven Drying Solvent_Evaporation->Vacuum_Drying Peel_Film Peel Dried Film Vacuum_Drying->Peel_Film

Workflow for Solvent Casting of Polymer Films with this compound.
Protocol for Evaluation of Color Properties

This protocol outlines the procedure for measuring the color of the prepared polymer samples in accordance with ASTM D2244.

Materials and Equipment:

  • Spectrophotometer or colorimeter

  • White and black calibration tiles

  • Colored polymer samples (plaques or films)

  • Uncolored polymer sample (as a reference)

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the provided white and black calibration tiles.

  • Measurement Settings: Set the measurement parameters, including the illuminant (e.g., D65 for daylight), observer angle (e.g., 10°), and color space (e.g., CIELAB Lab*).

  • Reference Measurement: Measure the color coordinates of the uncolored polymer sample. This will serve as the standard.

  • Sample Measurement:

    • Place the colored polymer sample at the measurement port of the instrument.

    • Take at least three measurements at different locations on the sample to ensure uniformity.

    • Record the L, a, and b* values for each measurement.

  • Data Analysis:

    • Calculate the average L, a, and b* values for the colored sample.

    • The L* value represents lightness (0=black, 100=white), the a* value represents the red/green axis (+a=red, -a=green), and the b* value represents the yellow/blue axis (+b=yellow, -b=blue).

    • The color difference (ΔE) between the colored sample and the uncolored reference can be calculated if needed, though for a colorant, the absolute Lab values are typically of primary interest.

Protocol for Migration Testing

This protocol provides a general framework for assessing the migration of this compound from a polymer into a liquid simulant, which is particularly relevant for food contact and biomedical applications.

Materials and Equipment:

  • Colored polymer samples with a known surface area

  • Food simulant (e.g., distilled water, 10% ethanol, 3% acetic acid, or olive oil, depending on the intended application)

  • Incubator or oven with controlled temperature

  • Glass migration cells or containers

  • UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Sample Preparation: Cut the colored polymer samples into specific dimensions to allow for accurate surface area calculation.

  • Migration Cell Assembly:

    • Place the polymer sample in a glass migration cell.

    • Add a known volume of the pre-conditioned food simulant to the cell, ensuring the sample is fully immersed. The surface area to volume ratio should be standardized (e.g., 6 dm² per 1 L of simulant).

  • Incubation:

    • Seal the migration cell and place it in an incubator at a specified temperature and for a defined duration (e.g., 10 days at 40°C for food contact materials, or 72 hours at 37°C for biomedical applications). These conditions should be chosen based on the relevant regulatory standards and the intended use of the polymer.

  • Analysis:

    • After the incubation period, remove the polymer sample from the simulant.

    • Analyze the simulant for the presence of this compound using UV-Vis spectrophotometry.

    • First, determine the wavelength of maximum absorbance (λmax) for this compound in the specific simulant.

    • Create a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the simulant.

    • Measure the absorbance of the simulant from the migration test at the λmax.

    • Use the calibration curve to determine the concentration of this compound that has migrated into the simulant.

  • Calculate Migration: Express the migration in terms of mg of dye per kg of food simulant (mg/kg) or mg of dye per unit surface area of the polymer (mg/dm²).

Migration_Testing_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_analysis Analysis Sample_Prep Prepare Polymer Sample (Known Surface Area) Cell_Assembly Assemble Migration Cell with Simulant Sample_Prep->Cell_Assembly Incubation Incubate at Controlled Temperature Cell_Assembly->Incubation UV_Vis UV-Vis Spectrophotometry of Simulant Incubation->UV_Vis Quantification Quantify Migrated Dye UV_Vis->Quantification Calibration Create Calibration Curve Calibration->Quantification

Workflow for Migration Testing of this compound from a Polymer.

Considerations for Drug Development Professionals

The use of any colorant in a medical device or drug delivery system requires a thorough evaluation of its biocompatibility. While some anthraquinone dyes have been investigated for biomedical applications, it is imperative to conduct specific testing for this compound.

Key Biocompatibility Tests (based on ISO 10993):

  • Cytotoxicity (ISO 10993-5): In vitro tests to assess the potential for the material to cause cell death.[7][8][9]

  • Sensitization (ISO 10993-10): Tests to evaluate the potential for the material to cause an allergic reaction.

  • Irritation or Intracutaneous Reactivity (ISO 10993-10): Tests to assess the potential for skin irritation.

  • Systemic Toxicity (ISO 10993-11): Evaluation of potential toxic effects in the body away from the site of contact.

  • Genotoxicity (ISO 10993-3): Assessment of the potential for the material to damage genetic material.

Given that there is no publicly available data on the biocompatibility of this compound, it is strongly recommended that comprehensive biological safety evaluations be performed before considering its use in any medical or pharmaceutical application.

Conclusion

This compound is a high-performance colorant for certain polymers, particularly polyamide, offering excellent light and wet fastness properties. The provided protocols offer a starting point for its incorporation and evaluation in various polymer systems. For applications in the biomedical and pharmaceutical fields, the lack of available biocompatibility data for this compound necessitates a cautious approach and a rigorous, independent toxicological assessment to ensure safety and regulatory compliance. Further research into the thermal stability and compatibility of this compound with a broader range of polymers would be beneficial for expanding its applications in polymer science.

References

Application Notes and Protocols for Staining with Acid Blue 221 in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical guide based on the general principles of acid dyes and anthraquinone-based compounds. Acid Blue 221 is not widely documented as a primary stain in published microscopy literature. These protocols are extrapolated from standard histological and cytological staining techniques and should be considered as a starting point for further optimization and validation in your specific experimental context.

Introduction to this compound

This compound, a member of the anthraquinone dye family, is a synthetic anionic dye.[1][2] Its primary industrial applications are in the textile, ink, and paint industries.[3] In the context of biological staining, as an acid dye, it is expected to bind to positively charged components within cells and tissues.[4][5] This property suggests its potential utility as a counterstain for cytoplasmic and extracellular matrix components in microscopy.

Chemical Structure and Properties:

  • Chemical Class: Anthraquinone dye[1]

  • Nature: Anionic (acid) dye

  • Appearance: Bright blue powder

  • Solubility: Soluble in water

Principle of Staining

The staining mechanism of acid dyes like this compound is primarily based on electrostatic interactions. In an acidic solution, the dye carries a net negative charge (anionic). It will bind to tissue components that are positively charged (acidophilic or eosinophilic), such as the cytoplasm, muscle fibers, and collagen.[4][5] The anthraquinone structure itself is a chromophore that imparts the bright blue color. While some anthraquinone derivatives have been explored as fluorescent probes, the fluorescent properties of this compound in a biological context have not been extensively characterized.[6][7]

Potential Applications in Microscopy

Based on its properties as an acid dye, this compound could hypothetically be used for:

  • Counterstaining in Histology: As a blue counterstain for cytoplasmic and connective tissue elements, providing contrast to nuclear stains like hematoxylin.

  • Trichrome Staining: As a potential substitute for Aniline Blue or other blue acid dyes in trichrome staining methods to differentiate collagen and muscle.

  • Cytological Preparations: For staining the cytoplasm of cells in smears or cytospins.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, parameters for the use of this compound in microscopy. These values are suggested starting points and will likely require optimization.

ParameterRecommended RangeNotes
Staining Solution Concentration 0.1% - 1.0% (w/v) in aqueous solutionHigher concentrations may lead to overstaining.
pH of Staining Solution 2.5 - 4.0Acidic pH is crucial for protonating tissue proteins, enabling binding of the anionic dye.
Incubation Time 1 - 10 minutesDependent on tissue type, thickness, and desired staining intensity.
Differentiation Solution 0.5% - 1% Acetic AcidUsed to remove excess stain and improve contrast.
Fixative Compatibility Formalin, Bouin's solution, Zenker's fluidGenerally compatible with common histological fixatives.

Experimental Protocols

Protocol 1: Hypothetical Protocol for this compound as a Cytoplasmic Counterstain in Paraffin-Embedded Tissues

Materials:

  • Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

  • Nuclear stain (e.g., Hematoxylin)

  • This compound staining solution (0.5% w/v in 1% acetic acid)

  • Differentiating solution (0.5% acetic acid, aqueous)

  • Dehydrating solutions (graded alcohols)

  • Clearing agent (e.g., Xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to distilled water.

  • Nuclear Staining: Stain with a standard hematoxylin solution (e.g., Harris' or Mayer's) according to established protocols.

  • Washing: Wash gently in running tap water.

  • Bluing: "Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute or alkaline water).

  • Washing: Wash in distilled water.

  • Counterstaining: Immerse slides in the 0.5% this compound solution for 3-5 minutes.

  • Rinsing: Briefly rinse in distilled water to remove excess stain.

  • Differentiation: Dip slides briefly (10-30 seconds) in 0.5% acetic acid to differentiate. Check for appropriate staining intensity under a microscope.

  • Washing: Wash gently in distilled water.

  • Dehydration: Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100% ethanol).

  • Clearing: Clear in xylene.

  • Mounting: Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue to purple (from hematoxylin)

  • Cytoplasm, muscle, collagen: Shades of blue (from this compound)

  • Erythrocytes: May stain a shade of blue or remain unstained depending on fixation.

Protocol 2: Hypothetical Protocol for a Modified Trichrome-Type Stain Using this compound

Materials:

  • Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • This compound solution (1% w/v in 1% acetic acid)

  • 1% Acetic acid solution

Procedure:

  • Deparaffinization and Rehydration: As described in Protocol 1.

  • Mordanting (Optional): For enhanced staining, mordant in Bouin's solution for 1 hour at 56°C, then wash and cool.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 5 minutes. Rinse.

  • Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from collagen.

  • Collagen Staining: Without rinsing, transfer directly to the 1% this compound solution for 10-15 minutes.

  • Rinsing and Fixing: Rinse in 1% acetic acid solution for 1 minute.

  • Dehydration, Clearing, and Mounting: Proceed as described in Protocol 1.

Expected Results:

  • Nuclei: Black/dark purple

  • Cytoplasm, muscle, keratin: Red

  • Collagen: Blue

Visualizations

G cluster_workflow General Staining Workflow SamplePrep Sample Preparation (Fixation, Embedding, Sectioning) Rehydration Deparaffinization & Rehydration SamplePrep->Rehydration NuclearStain Nuclear Staining (e.g., Hematoxylin) Rehydration->NuclearStain Counterstain Counterstaining (this compound) NuclearStain->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting & Coverslipping Dehydration->Mounting

Caption: A generalized workflow for histological staining using a nuclear stain followed by a counterstain.

G cluster_interaction Hypothetical Dye-Tissue Interaction AcidBlue221 This compound (Anionic) StainedTissue Stained Tissue (Blue Cytoplasm/Matrix) AcidBlue221->StainedTissue Tissue Tissue Section in Acidic Solution (pH 2.5-4.0) ProtonatedProteins Positively Charged Proteins (Cytoplasm, Collagen) Tissue->ProtonatedProteins NegativeComponents Negatively Charged Components (Nucleic Acids) Tissue->NegativeComponents ProtonatedProteins->StainedTissue Electrostatic Attraction NegativeComponents->AcidBlue221 Repulsion

Caption: A diagram illustrating the principle of electrostatic interaction between anionic this compound and protonated tissue proteins.

References

Application Notes and Protocols for the Quantification of Acid Blue 221 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 221, an anthraquinone-based synthetic dye, is extensively used in the textile industry.[1][2] Due to its complex aromatic structure, it is resistant to degradation and can persist in industrial effluents, posing a potential environmental concern.[3] Accurate and reliable quantification of this compound in water is crucial for monitoring its presence in wastewater, assessing the efficacy of water treatment processes, and for various research applications in environmental science and drug development.[3]

This document provides detailed application notes and protocols for three common analytical techniques for the quantification of this compound in water: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.

Methods for Quantification of this compound

A summary of the quantitative data for the described methods is presented in the table below for easy comparison.

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Electrochemical Sensing
Principle Measurement of light absorbance at a specific wavelength.Separation of components in a mixture followed by detection.Measurement of the change in electrical properties of a sensor upon interaction with the analyte.
Linearity Range 1 - 25 mg/L (typical)0.1 - 100 mg/L (estimated)0.01 - 10 mg/L (estimated)
Limit of Detection (LOD) ~0.1 mg/L~0.05 mg/L (estimated)~0.005 mg/L (estimated)
Limit of Quantification (LOQ) ~0.3 mg/L~0.15 mg/L (estimated)~0.015 mg/L (estimated)
Recovery >95%90 - 110% (typical for similar dyes)92 - 108% (typical for similar dyes)
Advantages Simple, rapid, and cost-effective.High sensitivity, selectivity, and ability to separate from other compounds.[3]High sensitivity, potential for miniaturization and on-site analysis.
Disadvantages Susceptible to interference from other absorbing species.More complex instrumentation and higher cost.Sensor fabrication can be complex and prone to fouling.

Experimental Protocols

UV-Visible Spectrophotometry

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[3]

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Reagents:

  • This compound (analytical standard)

  • Deionized water

Protocol:

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in a small amount of deionized water in a 100 mL volumetric flask.

    • Bring the volume up to the mark with deionized water and mix thoroughly.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions with concentrations ranging from 1 to 25 mg/L by diluting the stock solution with deionized water.

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Scan a mid-range standard solution (e.g., 10 mg/L) across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 615 nm.[3]

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the determined λmax using deionized water as a blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Analysis:

    • Filter the water sample to remove any particulate matter.

    • If necessary, dilute the sample with deionized water to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the prepared sample at the λmax.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3]

Instrumentation:

  • HPLC system with a UV-Visible or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Reagents:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components (HPLC grade)

Protocol:

  • Preparation of Mobile Phase:

    • A typical mobile phase for the analysis of similar dyes consists of a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact composition should be optimized for the specific column and system.

  • Preparation of Stock and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in the mobile phase.

    • Prepare a series of standard solutions (e.g., 0.1 to 100 mg/L) by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 615 nm (or DAD scan)

  • Calibration and Sample Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area versus concentration.

    • Filter the water sample through a 0.45 µm syringe filter into an autosampler vial.

    • Inject the sample and determine the peak area for this compound.

    • Calculate the concentration from the calibration curve.

Electrochemical Sensing

This method utilizes a sensor with a modified electrode surface that interacts with this compound, causing a measurable change in an electrical property (e.g., current, potential).

Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:

    • Working electrode (e.g., Glassy Carbon Electrode modified with a suitable material)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

Reagents:

  • This compound (analytical standard)

  • Supporting electrolyte (e.g., phosphate buffer solution, pH 7)

  • Reagents for electrode modification (e.g., nanomaterials, polymers)

Protocol:

  • Working Electrode Modification:

    • The surface of the working electrode is modified to enhance its sensitivity and selectivity towards this compound. This can involve drop-casting a suspension of nanomaterials or electropolymerizing a specific monomer onto the electrode surface.

  • Electrochemical Measurement:

    • The modified electrode is immersed in the electrochemical cell containing the supporting electrolyte.

    • A specific electrochemical technique, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), is applied.

    • A stock solution of this compound is incrementally added to the cell, and the electrochemical response (e.g., peak current) is measured at each concentration.

  • Calibration and Sample Analysis:

    • A calibration curve is constructed by plotting the change in the electrochemical signal versus the concentration of this compound.

    • The water sample is added to the electrochemical cell, and the signal is measured.

    • The concentration of this compound in the sample is determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a water sample.

Quantification_of_Acid_Blue_221_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample_Collection Water Sample Collection Filtration Filtration (0.45 µm filter) Sample_Collection->Filtration Dilution Dilution (if necessary) Filtration->Dilution UV_Vis UV-Vis Spectrophotometry Dilution->UV_Vis HPLC HPLC Dilution->HPLC Electrochemical Electrochemical Sensing Dilution->Electrochemical Calibration Calibration Curve Construction UV_Vis->Calibration HPLC->Calibration Electrochemical->Calibration Quantification Concentration Quantification Calibration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: General workflow for this compound quantification.

References

Application Notes and Protocols for the Photocatalytic Degradation of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 221 is a sulfonated azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, such as photocatalysis using semiconductor nanoparticles, have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This document provides a detailed experimental setup and protocols for the photocatalytic degradation of this compound using zinc oxide (ZnO) nanoparticles as a model photocatalyst.

Core Principles of Photocatalysis

Photocatalysis is initiated when a semiconductor material, such as ZnO, absorbs photons with energy equal to or greater than its band gap. This absorption leads to the generation of electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) in the valence band can directly oxidize the dye molecules or react with water to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radical anions (•O₂⁻). These highly reactive oxygen species (ROS) are powerful oxidizing agents that can break down the complex structure of this compound into simpler, less harmful compounds, and ultimately, to CO₂, H₂O, and mineral acids.

Experimental Protocols

Synthesis of ZnO Nanoparticle Photocatalyst

This protocol describes a simple co-precipitation method for the synthesis of ZnO nanoparticles.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle, centrifuge, oven.

Procedure:

  • Prepare a 0.5 M solution of zinc acetate dihydrate by dissolving the appropriate amount in deionized water.

  • Prepare a 1.0 M solution of sodium hydroxide in deionized water.

  • Slowly add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring at room temperature.

  • Continue stirring for 2 hours to ensure the complete formation of a white precipitate (zinc hydroxide).

  • Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.

  • Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and byproducts.

  • Dry the precipitate in an oven at 80°C for 12 hours.

  • Calcine the dried powder in a muffle furnace at 400°C for 2 hours to obtain crystalline ZnO nanoparticles.

  • Characterize the synthesized ZnO nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.

Photocatalytic Degradation Experiment

This protocol outlines the procedure for the photocatalytic degradation of this compound in a batch reactor.

Materials and Equipment:

  • This compound dye

  • Synthesized ZnO nanoparticles

  • Batch photoreactor (e.g., a beaker or a specialized reactor vessel)

  • UV lamp (e.g., a high-pressure mercury lamp) or a solar simulator as the light source. The light source should be positioned at a fixed distance from the reactor.[1]

  • Magnetic stirrer

  • pH meter

  • Syringes and filters (0.45 µm)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • In a typical experiment, add a specific amount of ZnO photocatalyst (e.g., 0.4 g/L) to a known volume of this compound solution (e.g., 100 mL) with a specific initial concentration (e.g., 25 mg/L).[2]

  • Adjust the initial pH of the solution to the desired value (e.g., 3) using dilute HCl or NaOH.[2]

  • Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium between the photocatalyst and the dye molecules.

  • Turn on the light source to initiate the photocatalytic reaction.

  • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the suspension (e.g., 3 mL).

  • Immediately filter the aliquot through a 0.45 µm filter to remove the photocatalyst particles.

  • Analyze the filtrate using a UV-Vis spectrophotometer to determine the concentration of the remaining dye.

Analytical Method: UV-Vis Spectrophotometry

This protocol details the measurement of this compound concentration.

Procedure:

  • Determine the maximum absorbance wavelength (λmax) of this compound by scanning the absorbance of a known concentration of the dye solution over a range of wavelengths (e.g., 400-800 nm).

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the filtered samples from the photocatalytic experiment at the λmax.

  • Use the calibration curve to determine the concentration of this compound in each sample.

  • Calculate the degradation efficiency (%) using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye and Cₜ is the concentration at time 't'.

Data Presentation

The following tables summarize the typical effects of key experimental parameters on the photocatalytic degradation of azo dyes, using data adapted from studies on similar "Acid Blue" dyes as a proxy for this compound.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 90 min
2095
4088
6075
8062
10050

Conditions: Catalyst Loading = 1.0 g/L, pH = 3, Light Source = UV-A. (Data adapted from studies on Acid Blue 113)[3]

Table 2: Effect of Photocatalyst Loading on Degradation Efficiency

Catalyst Loading (g/L)Degradation Efficiency (%) after 90 min
0.270
0.485
0.692
0.894
1.095
1.293

Conditions: Initial Dye Concentration = 50 mg/L, pH = 3, Light Source = UV-A. (Data adapted from studies on Acid Blue 113)[3]

Table 3: Effect of pH on Degradation Efficiency

Initial pHDegradation Efficiency (%) after 90 min
396
580
765
950
1145

Conditions: Initial Dye Concentration = 50 mg/L, Catalyst Loading = 1.0 g/L, Light Source = UV-A. (Data adapted from studies on Acid Blue 113)[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Add Catalyst to Dye Solution A->C B Synthesize & Characterize ZnO Photocatalyst B->C D Adjust pH C->D E Equilibrate in Dark (30 min) D->E F Irradiate with UV Light E->F G Withdraw Aliquots at Intervals F->G Sampling H Filter Samples G->H I Measure Absorbance (UV-Vis) H->I J Calculate Degradation Efficiency I->J

Caption: Experimental workflow for photocatalytic degradation.

Photocatalytic Degradation Mechanism

G cluster_catalyst Photocatalyst (ZnO) cluster_species Reactive Species Generation cluster_degradation Dye Degradation VB Valence Band (VB) CB Conduction Band (CB) h h⁺ (hole) VB->h e e⁻ (electron) CB->e Dye This compound h->Dye Direct Oxidation H2O H₂O h->H2O Oxidation O2 O₂ e->O2 Reduction OH_rad •OH (Hydroxyl Radical) OH_rad->Dye Oxidation O2_rad •O₂⁻ (Superoxide Radical) O2_rad->Dye Oxidation Intermediates Degradation Intermediates Dye->Intermediates Products CO₂ + H₂O + Mineral Acids Intermediates->Products UV UV Light (hν) UV->VB Excitation H2O->OH_rad O2->O2_rad

Caption: Mechanism of photocatalytic degradation of azo dyes.

References

Application Notes and Protocols for the Use of Acid Blue 221 in Studying Adsorbent Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Blue 221, also known as Reactive Blue 221, is an anionic dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to degradation and its presence in industrial effluents poses a significant environmental concern. Consequently, this compound serves as a model compound for studying the efficacy of various adsorbent materials in wastewater treatment. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate and characterize the performance of adsorbent materials using this compound.

The following protocols and data are compiled from studies on various adsorbents, including β-chitosan/graphene oxide hybrids, activated carbon, and sepiolite.

I. Experimental Protocols

A. Protocol 1: Batch Adsorption Studies to Determine Optimal Conditions

This protocol outlines the steps to investigate the effects of key parameters on the adsorption of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh a desired amount of this compound dye powder.

  • Dissolve the dye in deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Store the stock solution in a dark container to prevent photodegradation.

2. Effect of pH:

  • Prepare a series of flasks each containing a fixed volume of this compound solution of a known initial concentration (e.g., 25 mL of 600 mg/L)[1].

  • Adjust the pH of the solutions to a desired range (e.g., 2, 4, 6, 8, 10, 12) using 0.1 M HCl or 0.1 M NaOH.

  • Add a fixed amount of the adsorbent material (e.g., 0.25 g) to each flask[1].

  • Agitate the flasks at a constant speed (e.g., 800 rpm) and temperature for a predetermined time to reach equilibrium[1].

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the residual concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).

3. Effect of Adsorbent Dose:

  • Prepare a series of flasks with a fixed volume and initial concentration of this compound solution at the optimal pH determined in the previous step.

  • Add varying amounts of the adsorbent (e.g., 0.1 g to 1.0 g) to the flasks.

  • Agitate the flasks under constant temperature and for a sufficient time to ensure equilibrium.

  • Separate the adsorbent and analyze the final dye concentration.

4. Effect of Contact Time (Kinetics Studies):

  • Prepare a set of flasks with a fixed volume and initial concentration of this compound solution at the optimal pH and adsorbent dose.

  • Add the adsorbent to each flask and start agitation.

  • Withdraw samples at different time intervals (e.g., 15, 30, 45, 60, 90, 120, 150, 180 min)[1].

  • Immediately separate the adsorbent from the solution and analyze the dye concentration.

5. Effect of Initial Dye Concentration (Isotherm Studies):

  • Prepare a series of this compound solutions with varying initial concentrations (e.g., 10 to 100 mg/L or higher ranges like 1000 to 3000 mg/L depending on the adsorbent)[2][3].

  • Add a fixed amount of adsorbent to each solution at the optimal pH.

  • Agitate the flasks for the equilibrium time determined from the kinetic studies.

  • Separate the adsorbent and measure the final dye concentration.

6. Effect of Temperature (Thermodynamic Studies):

  • Conduct the adsorption experiments at different temperatures (e.g., 303, 313, and 323 K) using a temperature-controlled shaker[1][3].

  • Use the optimal conditions of pH, adsorbent dose, and equilibrium time.

  • Analyze the final dye concentrations to determine thermodynamic parameters.

B. Protocol 2: Data Analysis and Modeling

1. Calculation of Adsorption Capacity:

  • The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, mg/g) is calculated using the following equation: qe = (C0 - Ce) * V / m where:

    • C0 is the initial dye concentration (mg/L).

    • Ce is the equilibrium dye concentration (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

2. Kinetic Modeling:

  • Pseudo-First-Order Model: log(qe - qt) = log(qe) - (k1 / 2.303) * t

  • Pseudo-Second-Order Model: t / qt = 1 / (k2 * qe^2) + t / qe where:

    • qt is the amount of dye adsorbed at time t (mg/g).

    • k1 (min⁻¹) and k2 (g/mg·min) are the rate constants of the respective models.

3. Isotherm Modeling:

  • Langmuir Isotherm: Ce / qe = 1 / (Q0 * b) + Ce / Q0

  • Freundlich Isotherm: log(qe) = log(Kf) + (1/n) * log(Ce) where:

    • Q0 is the maximum monolayer adsorption capacity (mg/g).

    • b is the Langmuir constant related to the energy of adsorption (L/mg).

    • Kf is the Freundlich constant related to adsorption capacity ((mg/g)(L/mg)¹/ⁿ).

    • n is the Freundlich constant related to adsorption intensity.

4. Thermodynamic Parameters:

  • The thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated using the following equations: ΔG° = -RT * ln(Kc) ln(Kc) = ΔS°/R - ΔH°/(RT) where:

    • R is the universal gas constant (8.314 J/mol·K).

    • T is the absolute temperature (K).

    • Kc is the distribution coefficient.

II. Data Presentation

Table 1: Adsorption Capacities of Various Adsorbents for this compound

Adsorbent MaterialpHTemperature (K)Initial Concentration (mg/L)Adsorption Capacity (mg/g)Reference
β-chitosan (CS)2Room Temp60045.5[1]
β-chitosan/graphene oxide (CSGO)2Room Temp60056.1[1]
β-chitosan (CS)12Room Temp6005.4[1]
β-chitosan/graphene oxide (CSGO)12Room Temp60037.2[1]
Cross-linked β-chitosan (BCCT)53031000-3000625.00[3]
Sepiolite (calcinated at 200°C)2298-30.58[4]
Activated Carbon2-5--Varies[5]

Table 2: Kinetic Parameters for this compound Adsorption

Adsorbent MaterialpHTemperature (K)Modelqe (mg/g)k2 (g/mg·min)Reference
β-chitosan (CS)3303Pseudo-Second-Order-->0.99[1]
β-chitosan/graphene oxide (CSGO)3303Pseudo-Second-Order-->0.99[1]
Sepiolite7298Pseudo-Second-Order--0.979–0.999[4]

Table 3: Isotherm Parameters for this compound Adsorption

Adsorbent MaterialpHTemperature (K)Isotherm ModelLangmuir (Q0 mg/g)Freundlich (Kf, n)Reference
β-chitosan (CS)3303Langmuir9.94--[1]
β-chitosan/graphene oxide (CSGO)3303Langmuir16.61--[1]
Cross-linked β-chitosan (BCCT)5303Langmuir625.00--[3]
Sepiolite7298Langmuir30.58-0.986[4]
Activated CarbonAcidic-Langmuir & FreundlichVariesVaries-[2]

III. Visualization

A. Experimental Workflow for Batch Adsorption Studies

G cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_modeling Modeling A Prepare this compound Stock Solution C Vary Parameters: pH, Dose, Time, Concentration, Temperature A->C B Prepare Adsorbent Material B->C D Agitate at Constant Speed C->D E Separate Adsorbent (Centrifugation/Filtration) D->E F Measure Residual Dye Concentration (UV-Vis) E->F G Calculate Adsorption Capacity (qe) F->G H Kinetic Modeling (Pseudo-First/Second Order) G->H I Isotherm Modeling (Langmuir/Freundlich) G->I J Thermodynamic Analysis G->J

Caption: Workflow for batch adsorption experiments.

B. Logical Relationship of Factors Affecting Adsorption

G cluster_solution Solution Chemistry cluster_adsorbent Adsorbent Properties cluster_process Process Parameters Adsorption Adsorption Efficiency pH pH pH->Adsorption InitialConc Initial Dye Concentration InitialConc->Adsorption Temp Temperature Temp->Adsorption Dose Adsorbent Dose Dose->Adsorption SurfaceArea Surface Area & Porosity SurfaceArea->Adsorption FunctionalGroups Surface Functional Groups FunctionalGroups->Adsorption ContactTime Contact Time ContactTime->Adsorption

Caption: Factors influencing adsorption efficiency.

C. Adsorption Data Modeling Workflow

G cluster_kinetic Kinetic Analysis cluster_isotherm Isotherm Analysis cluster_thermo Thermodynamic Analysis Data Experimental Data (qt vs t, qe vs Ce) PFO Pseudo-First-Order Model Data->PFO PSO Pseudo-Second-Order Model Data->PSO Langmuir Langmuir Model Data->Langmuir Freundlich Freundlich Model Data->Freundlich ThermoCalc Calculate ΔG°, ΔH°, ΔS° Data->ThermoCalc KineticFit Determine Best Fit (R² value) PFO->KineticFit PSO->KineticFit IsothermFit Determine Best Fit (R² value) Langmuir->IsothermFit Freundlich->IsothermFit Spontaneity Determine Process Spontaneity & Nature ThermoCalc->Spontaneity

Caption: Workflow for modeling adsorption data.

References

Preparation of Acid Blue 221 Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Blue 221 is an anionic anthraquinone dye widely utilized as a model compound in various scientific and industrial research applications.[1] Its primary uses include studies on textile wastewater treatment, such as adsorption and advanced oxidation processes, as well as in the formulation of inks and as a colorant in cosmetics and plastics.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions.

Properties of this compound

A summary of the key properties of this compound is provided in the table below. It is important to note that there are discrepancies in the reported molecular formula and weight in publicly available data. Therefore, it is recommended to prepare stock solutions based on weight per volume (e.g., g/L or mg/L) for greater accuracy.

PropertyValueReference
CAS Number 12219-32-8[1][2][3][4][5]
Appearance Blue to dark blue powder[6]
Molecular Structure Anthraquinone[1][3]
Typical Stock Concentrations 50 mg/L - 1000 mg/L

Safety Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS). The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[7][8]

  • Handling: Avoid creating dust.[6][8] Use in a well-ventilated area or under a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[7][9]

Experimental Protocol: Preparation of a 1 g/L (1000 mg/L) Stock Solution

This protocol describes the preparation of a 1 g/L stock solution of this compound in deionized water. This concentration is a common starting point for further dilutions in many experimental setups.

Materials:

  • This compound powder (CAS: 12219-32-8)

  • Deionized water

  • Analytical balance

  • Weighing paper or boat

  • 1000 mL volumetric flask

  • Spatula

  • Magnetic stirrer and stir bar

  • Beaker

  • Wash bottle with deionized water

Procedure:

  • Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.

  • Weigh the Dye: Carefully weigh out 1.000 g of this compound powder using the spatula.

  • Initial Dissolution: Transfer the weighed powder to a beaker. Add a small amount of deionized water (approximately 50-100 mL) to the beaker and stir with the magnetic stir bar to create a paste. This initial pasting helps to prevent clumping and ensures the dye dissolves evenly.

  • Transfer to Volumetric Flask: Quantitatively transfer the dye solution from the beaker to the 1000 mL volumetric flask. Use the wash bottle to rinse the beaker, spatula, and stir bar multiple times with deionized water, transferring all rinsings into the volumetric flask to ensure no dye is lost.

  • Dissolve Completely: Add deionized water to the volumetric flask until it is about half to three-quarters full. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until all the dye has completely dissolved. The solution should be clear and free of any visible particles.

  • Bring to Volume: Once the dye is fully dissolved, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled, sealed container and store it in a cool, dark place.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Stock_Solution_Preparation Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh this compound Powder B Create a Paste with Deionized Water A->B Initial Dissolution C Transfer to Volumetric Flask B->C Quantitative Transfer D Add Deionized Water and Stir to Dissolve C->D Complete Dissolution E Bring to Final Volume D->E Final Dilution F Homogenize the Solution E->F Ensure Uniformity G Transfer to a Labeled Container F->G Proper Labeling H Store in a Cool, Dark Place G->H Maintain Stability

Caption: Workflow for preparing this compound stock solution.

References

Handling and disposal procedures for Acid Blue 221 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Acid Blue 221

Introduction

This compound is an anthraquinone-based synthetic dye used in various industrial applications, including textile dyeing.[1][2] As with any laboratory chemical, proper handling and disposal procedures are essential to ensure the safety of personnel and minimize environmental impact. These application notes provide detailed protocols for the safe handling, spill management, and disposal of this compound in a research environment. While some sources describe the material as non-hazardous by certain standards, it is crucial to recognize that it can cause sensitization through inhalation and skin contact, and its dust can be an irritant.[3][4]

Data Presentation

The following table summarizes the key physical, chemical, and ecotoxicological properties of this compound. Note that there are discrepancies in the reported CAS Registry Number for this compound across different suppliers; both commonly cited numbers are included.

PropertyValueReference
Identifier
C.I. NameThis compound[1][2]
CAS Registry Number12219-32-8 or 93051-41-3[1][4][5]
Molecular StructureAnthraquinone[1]
Physical Properties
AppearanceBlue Powder[3][6]
OdorOdorless[3]
Bulk Density~500 kg/m ³[3]
SolubilitySoluble in water[3]
Hazard & Stability
StabilityStable under normal conditions.[3]
HazardsMay cause sensitization by inhalation and skin contact.[3][4] Dust may irritate eyes and respiratory tract.[3] Possibility of dust explosion.[3]
Ecotoxicological Data
Biodegradability25 – 50%[3]
Fish Toxicity (LC50)> 100 mg/L (48h, Leuciscus idus)[3]
Bacteria Toxicity (EC50)> 1,000 mg/L (Activated Sludge Respiration Inhibition)[3]
Chemical Oxygen Demand (COD)Approx. 660 mg/g[3]

Experimental Protocols

1. Protocol for Safe Handling and Storage

This protocol outlines the necessary steps for safely handling and storing this compound powder in a laboratory setting.

1.1. Personal Protective Equipment (PPE) Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Wear tightly fitting safety goggles or safety glasses with side shields.[5][7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or rubber gloves.[3][8] Inspect gloves for any damage before use.[5]

  • Respiratory Protection: Use a respirator or a mask to avoid inhaling dust, especially when handling bulk quantities or if the work area is not well-ventilated.[3][5]

  • Protective Clothing: A buttoned lab coat and closed-toe shoes are mandatory.[9] For large quantities, an impervious apron may be necessary.[7]

1.2. Handling Procedures

  • Handle this compound in a well-ventilated area, preferably in a fume hood, to prevent dust from becoming suspended in the air.[3][4]

  • Avoid direct contact with skin and eyes.[4]

  • Avoid breathing in the dust.[4]

  • When preparing solutions, add the powder to the solvent slowly to prevent splashing and dust generation.

1.3. Storage

  • Store this compound in a cool, dry place.[3]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[10]

  • Ensure the storage container is clearly labeled.[3]

2. Protocol for Spill Cleanup

This protocol provides a step-by-step guide for managing an accidental spill of this compound powder.

2.1. Immediate Actions

  • Alert personnel in the immediate area of the spill.[11]

  • If the spill is large or if there is a risk of dust inhalation, evacuate the area.[12]

  • Ensure proper PPE (as described in Protocol 1.1) is worn before attempting cleanup.[13]

2.2. Spill Containment and Cleanup

  • Control Dust: Gently dampen the spilled powder with a light mist of water or cover it with moist sand to prevent it from becoming airborne.[3] Do not use a large volume of water that could cause the dye to spread.

  • Absorb and Collect:

    • For small spills, once dampened, carefully sweep or vacuum the material.[3] Use a vacuum equipped with a HEPA filter if available.[14]

    • Place the collected material into a clearly labeled, sealable container for hazardous waste.[3][15]

  • Decontaminate Area:

    • Wipe the spill area with a wet cloth or paper towels. Use soap and water or a detergent solution to remove any remaining dye residue.[3][16]

    • Place all cleaning materials (gloves, paper towels, etc.) into the hazardous waste container.[15]

  • Final Steps:

    • Seal the waste container tightly.

    • Wash hands thoroughly with soap and water after the cleanup is complete.

    • Arrange for disposal of the waste container through the institution's environmental health and safety (EHS) office.[15]

3. Protocol for Waste Disposal

This protocol details the procedures for the disposal of unwanted this compound and contaminated materials.

3.1. Waste Segregation and Collection

  • Solid Waste: Collect waste this compound powder, contaminated PPE, and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.[10][17] The container must have a tightly fitting lid and be kept closed.[17]

  • Aqueous Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous aqueous waste container. Do not discharge solutions containing this dye into the sanitary sewer system.[10][18] Dyes can interfere with wastewater treatment processes and cause discoloration of waterways.[19]

3.2. Neutralization (for acidic solutions, if required by institutional policy)

  • Note: This step should only be performed if it is part of your institution's approved procedures. Neutralization is generally not required if the waste is being collected by an EHS service.[20]

  • If you have an acidic solution of the dye, dilute it by adding the acidic solution to a large volume of cold water (at least a 1:10 dilution).[20] Always add acid to water. [7]

  • Slowly add a weak base (e.g., sodium bicarbonate) to the diluted solution while stirring.[16]

  • Monitor the pH using pH paper. Continue adding the base until the pH is between 6 and 8.[12]

  • This neutralized solution must still be collected as hazardous aqueous waste.

3.3. Final Disposal

  • All waste, including solid material and aqueous solutions, must be disposed of through a licensed chemical waste management facility.[3][18]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.[15]

  • Do not dispose of this compound in the regular trash or down the drain.[15][18]

Mandatory Visualization

The following diagrams illustrate the logical workflows for handling and disposing of this compound.

G cluster_handling Handling & Storage Workflow prep Preparation: Don Required PPE handle Handling: Weigh/use in ventilated area prep->handle store Storage: Keep in cool, dry place in sealed container handle->store After Use

Caption: General workflow for handling and storing this compound.

G cluster_disposal Spill & Disposal Workflow spill Spill Occurs ppe Don Spill-Appropriate PPE spill->ppe contain Dampen powder to prevent dust ppe->contain collect Collect material into hazardous waste container contain->collect decon Decontaminate spill area with soap and water collect->decon final_disposal Arrange for pickup by Environmental Health & Safety decon->final_disposal waste_gen Routine Waste Generated (Solid or Aqueous) collect_waste Collect in separate, labeled hazardous waste containers waste_gen->collect_waste collect_waste->final_disposal

Caption: Workflow for managing spills and routine waste disposal.

References

Application Note: Acid Blue 221 as a Model Chromophore for Evaluating Dye Removal Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Blue 221 (C.I. This compound; CAS No: 12219-32-8) is a synthetic anthraquinone dye widely used in the textile industry.[1][2] Due to its complex aromatic structure, it is often resistant to conventional wastewater treatment methods, making it an excellent model compound for research and development of novel dye removal technologies.[1] Its robust structure is representative of the recalcitrant nature of dyes found in industrial effluents.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to assess the efficacy of various dye removal techniques, particularly focusing on adsorption-based methodologies. In literature, this dye is often referred to interchangeably as Reactive Blue 221 (RB221).

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for designing effective removal experiments.

PropertyValue / DescriptionReference
C.I. Name This compound[2]
CAS Number 12219-32-8[1][2]
Molecular Structure Anthraquinone[1][2]
Appearance Bright blue powder/granules[2]
Solubility Soluble in water and ethanol[3]
λmax (in water) ~592 - 613 nm[4][5]

Applications in Dye Removal Research

This compound is a versatile tool for challenging and validating various water treatment technologies.

  • Adsorption Studies : This is the most common application. Researchers use this compound to evaluate the performance of diverse adsorbent materials. The effectiveness of an adsorbent is determined by its surface characteristics and the operational conditions.[1] Low-cost adsorbents such as activated carbon, sepiolite, kaolinite, and chitosan-based materials have been extensively studied for their capacity to remove this dye.[1][6][7][8][9]

  • Advanced Oxidation Processes (AOPs) : The dye serves as a target substrate for evaluating the efficiency of AOPs.[1] These processes, including photocatalysis, aim to mineralize complex organic molecules like this compound into simpler, less harmful compounds.[1][5]

  • Biological Treatment : this compound is used to assess the potential of microorganisms for bioremediation.[1] Studies investigate the ability of specific bacteria or fungi to decolorize and degrade the dye.

Quantitative Data on Adsorption Performance

The efficiency of dye removal is quantified by the adsorption capacity (qₑ), which represents the amount of dye adsorbed per unit mass of the adsorbent. Below is a summary of reported adsorption capacities for various materials.

Adsorbent MaterialAdsorption Capacity (mg/g)Optimal pHReference
β-Chitosan/Graphene Oxide (CSGO)56.12[7]
Cross-linked β-Chitosan (BCCT)52.412[8]
β-Chitosan (unmodified)45.572[8]
Sepiolite30.582[6]
Activated Carbon (Sample C2)5.213.43[10]

Note: Adsorption capacity is highly dependent on experimental conditions including temperature, initial dye concentration, and contact time. For many adsorbents, efficiency is highest under acidic conditions (pH 2-5) and decreases in neutral or alkaline environments.[1][6][8][11]

Experimental Protocols

The following protocols provide a framework for conducting systematic evaluations of dye removal technologies using this compound.

Protocol 1: Batch Adsorption Experiment

This protocol is designed to determine the equilibrium adsorption capacity of an adsorbent material.

1. Materials and Reagents:

  • This compound dye

  • Adsorbent material (e.g., activated carbon, chitosan)

  • Deionized (DI) water

  • Hydrochloric acid (HCl, 0.1 M) for pH adjustment

  • Sodium hydroxide (NaOH, 0.1 M) for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

2. Preparation of Stock Solution:

  • Accurately weigh 100 mg of this compound powder.

  • Dissolve it in a small amount of DI water in a 1000 mL volumetric flask.

  • Bring the flask to volume with DI water to obtain a 100 mg/L stock solution.

  • Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by serial dilution of the stock solution.[10][11]

3. Experimental Procedure:

  • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks containing a known volume (e.g., 50 mL) of this compound solution of a specific concentration.[8]

  • Adjust the initial pH of the solutions to the desired value (e.g., pH 2, 4, 7, 10) using 0.1 M HCl or 0.1 M NaOH.[7][8]

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a sufficient time to reach equilibrium (e.g., 3-24 hours).[9][10]

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.[8]

  • Measure the final concentration (Cₑ) of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax (~592-613 nm).[4][5]

4. Data Analysis:

  • Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.[4]

  • Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

Protocol 2: Adsorption Kinetics Study

This protocol determines the rate of dye adsorption.

  • Follow steps 1-3 from Protocol 1, but use a larger volume of a single dye concentration.

  • Instead of waiting for equilibrium, withdraw aliquots of the solution at specific time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes).[7][8]

  • Immediately separate the adsorbent and measure the dye concentration (Cₜ) at each time point.

  • Analyze the data using kinetic models like the pseudo-first-order and pseudo-second-order models to determine the adsorption rate constants.[6][11]

Protocol 3: Adsorption Isotherm Study

This protocol describes the relationship between the adsorbate concentration in the solution and on the adsorbent surface at equilibrium.

  • Follow steps 1-3 from Protocol 1.

  • Set up a series of experiments where the initial dye concentration (C₀) is varied (e.g., 10 to 100 mg/L), while keeping the adsorbent dose, pH, and temperature constant.[10][11]

  • Allow all samples to reach equilibrium (as determined from the kinetics study).

  • Measure the equilibrium concentration (Cₑ) for each sample and calculate the corresponding qₑ.

  • Fit the resulting data (qₑ vs. Cₑ) to isotherm models such as the Langmuir and Freundlich models to understand the adsorption mechanism.[6]

Visualizations

The following diagrams illustrate the experimental and analytical workflows for studying dye removal.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound Stock Solution p2 Prepare Working Dilutions p1->p2 e1 Combine Adsorbent & Dye Solution p2->e1 p3 Weigh Adsorbent Material p3->e1 e2 Adjust pH e1->e2 e3 Agitate for Set Time (Kinetics vs. Equilibrium) e2->e3 e4 Separate Adsorbent (Centrifuge/Filter) e3->e4 a1 Measure Final Concentration (Ce) via UV-Vis Spectrophotometry e4->a1 a2 Calculate Removal % and Adsorption Capacity (qe) a1->a2 caption Fig. 1: General experimental workflow for a batch adsorption study.

Caption: General experimental workflow for a batch adsorption study.

G params Experimental Parameters ph Solution pH params->ph temp Temperature params->temp dose Adsorbent Dose params->dose conc Initial Dye Concentration params->conc time Contact Time params->time outcome Dye Removal Efficiency (%) ph->outcome temp->outcome dose->outcome conc->outcome time->outcome caption Fig. 2: Key parameters influencing dye removal efficiency.

Caption: Key parameters influencing dye removal efficiency.

G cluster_kinetic Kinetic Analysis cluster_isotherm Isotherm Analysis raw_data Raw Data (Absorbance vs. Time/Concentration) calc_qe Calculate Adsorption Capacity (qt or qe) raw_data->calc_qe pfo Pseudo-First-Order Model calc_qe->pfo pso Pseudo-Second-Order Model calc_qe->pso lang Langmuir Model calc_qe->lang freu Freundlich Model calc_qe->freu outcome Determine Adsorption Mechanism & Rate Constants pfo->outcome pso->outcome lang->outcome freu->outcome caption Fig. 3: Workflow for kinetic and isotherm data analysis.

Caption: Workflow for kinetic and isotherm data analysis.

References

Application Notes and Protocols for the Analytical Detection of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Blue 221, also known as C.I. This compound, is an anthraquinone-based synthetic dye used extensively in the textile industry.[1][2] Due to its chemical stability and potential environmental impact, robust and sensitive analytical methods are required for its detection and quantification in various matrices, including wastewater, textile effluents, and commercial products.[3] These application notes provide detailed protocols for the primary analytical techniques used to detect this compound, tailored for researchers and scientists in environmental monitoring and chemical analysis.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation, identification, and quantification of water-soluble dyes like this compound.[3] Its high resolution and sensitivity, especially when coupled with mass spectrometry, make it ideal for analyzing complex mixtures.

Experimental Protocol: HPLC-DAD Analysis

This protocol outlines a general method for the analysis of this compound using HPLC with a Diode Array Detector (DAD).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph

  • C18 reverse-phase column (e.g., 3 µm particle size, 4.6 x 150 mm)[3]

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or Formic acid (for mobile phase modification)[3][4]

  • Ultrapure water

  • Syringe filters (0.45 µm)

  • This compound standard

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 20, 50 mg/L).

3. Sample Preparation:

  • For aqueous samples (e.g., wastewater), centrifuge to remove suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration.

4. Chromatographic Conditions:

  • Set the DAD to monitor the maximum absorbance wavelength (λmax) of this compound, which is approximately 615 nm.[5]

  • Inject the standards and samples into the HPLC system.

  • A typical gradient elution program can be used to achieve good separation.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data: HPLC Methods

The following table summarizes various reported HPLC conditions for the analysis of acid dyes, including those applicable to this compound.

Technique Column Mobile Phase Detector Application
HPLCC18 (3µm, 4.6x150mm)A: 10mmol/L ammonium acetate/acetonitrile (95:5)B: 10mmol/L ammonium acetate/acetonitrile (50:50)DADSimultaneous analysis of food dyes[3]
UHPLCKinetex C18 (1.7µm, 2.1x100mm)A: Water with 0.1% formic acidB: Acetonitrile with 0.3% formic acidLCMS-8040 (Triple Quadrupole)Screening of synthetic dyes in textiles[3][4]
HPLCZORBAX Eclipse XDB-C18 (5µm, 4.6x150mm)Water/Methanol with 0.1% formic acidESI-MS/MSAnalysis of disperse dyes in environmental water[3]

Workflow for HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System (C18 Column) Standard->HPLC Sample Prepare Aqueous Sample (Filter/Extract) Sample->HPLC DAD Detect at λmax (~615 nm) HPLC->DAD Calibrate Generate Calibration Curve DAD->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC-DAD.

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of dyes in aqueous solutions.[3] It is particularly useful for monitoring the efficiency of dye removal processes in wastewater treatment studies.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol describes the determination of this compound concentration using a UV-Vis spectrophotometer.

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • This compound standard

  • Ultrapure water and appropriate buffer solutions (e.g., for pH studies)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in ultrapure water.

  • Create a set of calibration standards through serial dilution (e.g., 1 to 50 mg/L).

3. Measurement Procedure:

  • Turn on the spectrophotometer and allow it to warm up.

  • Scan the absorbance of a standard solution from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax), which should be around 613-615 nm.[5][6]

  • Set the spectrophotometer to the determined λmax.

  • Use ultrapure water or the corresponding buffer as a blank to zero the instrument.

  • Measure the absorbance of each standard and sample solution.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standards. The relationship should be linear according to the Beer-Lambert law.

  • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Quantitative Data: Spectrophotometry
Parameter Value Reference
Wavelength of Max. Absorbance (λmax)~613 nm[6]
Limit of Detection (LOD)0.124 mg/L[6]
Limit of Quantification (LOQ)0.413 mg/L[6]

Workflow for Decolorization Study

G cluster_exp Experiment Setup cluster_measure Measurement cluster_calc Calculation Initial Prepare Dye Solution (Known Concentration) Treatment Apply Treatment (e.g., Adsorption, AOP) Initial->Treatment Sampling Collect Aliquots at Time Intervals Treatment->Sampling Spectro Measure Absorbance at λmax Sampling->Spectro Concentration Calculate Residual Concentration Spectro->Concentration Efficiency Determine Removal Efficiency (%) Concentration->Efficiency G cluster_methods Analytical Approaches cluster_outputs Primary Outputs AB221 This compound in Sample Chroma Chromatography (HPLC, UHPLC) AB221->Chroma Spectro Spectrophotometry (UV-Vis) AB221->Spectro Electro Electrochemical (Voltammetry) AB221->Electro Quant Quantification Chroma->Quant High Specificity Ident Identification Chroma->Ident MS Coupling Spectro->Quant High Throughput Kinetics Kinetics/ Degradation Spectro->Kinetics Electro->Quant High Sensitivity InSitu Real-Time/ In-Situ Sensing Electro->InSitu

References

Acid Blue 221: Application Notes and Protocols for Cosmetic and Ink Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acid Blue 221 in cosmetic and ink formulation research. It includes information on the physicochemical properties, safety, quality control, and experimental procedures for incorporating this anthraquinone dye into various formulations.

Physicochemical Properties and Specifications

This compound (CAS No. 12219-32-8) is a synthetic dye known for its bright blue color and good fastness properties, making it a candidate for applications requiring stable and vibrant coloration.[1][2][3][] Its molecular structure is based on the anthraquinone chromophore.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 12219-32-8[1][2][5]
Molecular Structure Anthraquinone
Appearance Blue Powder[6]
Solubility Soluble in water[6]
Bulk Density 500 kg/m ³[6]

Table 2: Fastness Properties of this compound (ISO Standards)

Fastness TestFadingStainReference
Light Fastness 6-[3]
Soaping 44-5
Perspiration 54
Oxygen Bleaching 3-45
Seawater 55

Safety and Toxicological Profile

A comprehensive safety assessment is crucial when considering this compound for cosmetic applications. While specific toxicological data for this compound is limited in the public domain, general information on anthraquinone dyes can provide some guidance. It is important to note that the safety profile can be influenced by impurities from the manufacturing process.

A safety data sheet for a related compound, "Reactive Blue 221," indicates it is non-irritant to the skin and eyes of rabbits and is not a sensitizer in guinea pigs. The acute dermal LD50 was found to be greater than 2,000 mg/kg in rats. While not the exact compound, this information can be a starting point for safety considerations.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the potential cytotoxicity of this compound.

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

  • Human keratinocytes (HaCaT) or other relevant cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and filter-sterilized)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.

Diagram: In Vitro Cytotoxicity Workflow

CytotoxicityWorkflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_dye Add dye to cells incubation_24h->add_dye prepare_dye Prepare this compound dilutions prepare_dye->add_dye incubation_48h Incubate for 24-48h add_dye->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Application in Cosmetic Formulations

This compound can be used as a color additive in various cosmetic products. Its high light fastness is a desirable property for products like eyeshadows, lipsticks, and nail polishes.[1][3]

Experimental Protocol: Preparation of a Simple Oil-in-Water (O/W) Emulsion for Color Cosmetics

Objective: To incorporate this compound into a stable O/W emulsion base suitable for cosmetic applications like a liquid eyeshadow or colored lotion.

Materials:

  • Oil Phase:

    • Lightweight oil (e.g., Caprylic/Capric Triglyceride): 15%

    • Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate): 5%

    • Cetyl Alcohol: 2%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3%

    • Xanthan Gum: 0.2%

  • Color Additive:

    • This compound: 0.1 - 1.0% (to be determined based on desired color intensity)

  • Preservative: (e.g., Phenoxyethanol and Ethylhexylglycerin): 1%

Procedure:

  • Preparation of Water Phase: In a beaker, combine deionized water and glycerin. Slowly sprinkle in xanthan gum while stirring to avoid clumping. Heat to 75°C.

  • Preparation of Oil Phase: In a separate beaker, combine the oil, emulsifier, and cetyl alcohol. Heat to 75°C.

  • Emulsification: Once both phases are at 75°C, slowly add the oil phase to the water phase while homogenizing at high speed for 2-3 minutes.

  • Cooling: Begin cooling the emulsion while stirring at a moderate speed.

  • Addition of Color and Preservative: When the emulsion has cooled to below 40°C, add the pre-dispersed this compound and the preservative. Mix until uniform.

  • Final Adjustments: Check the pH and adjust if necessary.

Diagram: Cosmetic Emulsion Formulation Workflow

EmulsionWorkflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling & Addition cluster_final Final Steps water_phase Prepare Water Phase (Water, Glycerin, Xanthan Gum) Heat to 75°C combine Combine Phases water_phase->combine oil_phase Prepare Oil Phase (Oil, Emulsifier, Cetyl Alcohol) Heat to 75°C oil_phase->combine homogenize Homogenize at High Speed combine->homogenize cool Cool Emulsion homogenize->cool add_color Add this compound (<40°C) cool->add_color add_preservative Add Preservative (<40°C) cool->add_preservative mix Mix until Uniform add_color->mix add_preservative->mix adjust_ph Adjust pH mix->adjust_ph

Caption: General workflow for preparing a cosmetic oil-in-water emulsion with this compound.

Application in Ink Formulations

This compound is utilized in the ink industry to formulate high-quality, long-lasting inks.[1] Its properties suggest suitability for water-based ink systems.

Experimental Protocol: Preparation of a Water-Based Ink

Objective: To formulate a simple water-based ink using this compound and evaluate its basic properties.

Materials:

  • This compound: 5%

  • Deionized Water: 70%

  • Glycerin (humectant): 10%

  • Diethylene glycol (co-solvent): 10%

  • Surfactant (e.g., a non-ionic surfactant): 0.5%

  • Biocide: 0.1%

Procedure:

  • Dye Dissolution: In a beaker, add the this compound to the deionized water and stir until fully dissolved. Gentle heating may be applied if necessary.

  • Addition of Solvents: Add the glycerin and diethylene glycol to the dye solution and mix thoroughly.

  • Addition of Surfactant and Biocide: Add the surfactant and biocide to the ink formulation and stir until homogeneous.

  • Filtration: Filter the ink through a 1 µm filter to remove any undissolved particles.

  • Characterization: Evaluate the ink for pH, viscosity, and surface tension.

Diagram: Ink Formulation Logical Relationship

InkFormulation cluster_components Ink Components cluster_properties Ink Properties cluster_performance Print Performance Dye This compound (Colorant) Color Color Strength Dye->Color Water Water (Solvent) Viscosity Viscosity Water->Viscosity Glycerin Glycerin (Humectant) Glycerin->Viscosity Drying Drying Time Glycerin->Drying DEG Diethylene Glycol (Co-solvent) DEG->Drying Surfactant Surfactant (Wetting) SurfaceTension Surface Tension Surfactant->SurfaceTension Biocide Biocide (Preservative) Stability Stability Biocide->Stability Adhesion Adhesion Viscosity->Adhesion SurfaceTension->Adhesion pH pH pH->Stability

Caption: Logical relationship between ink components, properties, and print performance.

Quality Control and Stability Testing

Quality Control Parameters:

  • Raw Material (this compound):

    • Appearance (Visual)

    • Color Strength (Spectrophotometry)

    • Solubility

    • Purity (e.g., by HPLC)

    • Heavy Metal Content (ICP-MS)

  • Finished Product (Cosmetic/Ink):

    • Appearance, Odor, and Color (Organoleptic and Colorimetric)

    • pH

    • Viscosity

    • Microbial Content

Experimental Protocol: Accelerated Stability Testing of a Colored Cosmetic Emulsion

Objective: To assess the stability of a cosmetic emulsion containing this compound under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare three batches of the final cosmetic formulation.

  • Storage Conditions: Store samples from each batch at the following conditions:

    • Room Temperature (20-25°C)

    • Elevated Temperature (40°C)

    • Elevated Temperature with Humidity (40°C / 75% RH)

    • Freeze-Thaw Cycles (-10°C for 24h, then 25°C for 24h, for 3 cycles)

  • Evaluation Intervals: Evaluate the samples at 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Physical: Color, odor, appearance, phase separation, viscosity, pH.

    • Microbiological: Total viable count at the beginning and end of the study.

Diagram: Stability Testing Experimental Workflow

StabilityTesting cluster_storage Storage Conditions cluster_evaluation Evaluation at 1, 2, 3 Months start Prepare 3 Batches of Formulation RT Room Temp (20-25°C) start->RT HT High Temp (40°C) start->HT HTH High Temp/Humidity (40°C / 75% RH) start->HTH FT Freeze-Thaw Cycles (-10°C to 25°C) start->FT Physical Physical Properties (Color, Odor, Viscosity, pH) RT->Physical HT->Physical HTH->Physical FT->Physical Micro Microbiological Tests Physical->Micro end Assess Stability & Shelf-Life Micro->end

Caption: Workflow for accelerated stability testing of a cosmetic formulation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Degradation Efficiency of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Acid Blue 221 degradation in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the degradation of this compound, a common industrial azo dye. The solutions provided are based on established scientific principles and experimental observations.

IssuePossible Cause(s)Suggested Solution(s)
Low Degradation Efficiency Suboptimal pH: The pH of the reaction mixture significantly influences the surface charge of the catalyst and the dye molecule, affecting their interaction.[1]Optimize the pH of the solution. For photocatalytic degradation, an acidic medium (around pH 3) is often favorable. For biological degradation, a neutral to slightly alkaline pH (7-9) is generally more effective.[1]
Incorrect Temperature: Temperature affects the rate of reaction and the stability of enzymes in biological degradation.Maintain the optimal temperature for the chosen degradation method. For most photocatalytic and advanced oxidation processes, experiments are conducted at room temperature. For microbial degradation, the optimal temperature is typically between 30-40°C.[1]
Inappropriate Catalyst/Microorganism Dosage: Too little catalyst or microbial biomass will result in a lower number of active sites for degradation. Conversely, an excessive amount can lead to turbidity, which hinders light penetration in photocatalysis.Determine the optimal catalyst or biomass concentration by performing a series of experiments with varying dosages.
High Initial Dye Concentration: A high concentration of the dye can inhibit the degradation process. In photocatalysis, it can prevent light from reaching the catalyst surface. In biodegradation, it can be toxic to the microorganisms.Pre-treat the effluent to reduce the initial dye concentration or dilute the sample before commencing the degradation experiment.
Insufficient Light Intensity (Photocatalysis): The generation of reactive oxygen species (ROS) in photocatalysis is directly dependent on the intensity of the light source.Ensure the light source provides sufficient and uniform irradiation to the reaction mixture.
Inconsistent or Irreproducible Results Variability in Experimental Conditions: Minor variations in pH, temperature, catalyst/dye concentration, or light intensity between experiments can lead to significant differences in results.Strictly control and monitor all experimental parameters. Use calibrated instruments and prepare fresh solutions for each set of experiments.
Catalyst Deactivation: The photocatalyst can become deactivated over time due to the adsorption of intermediates or poisoning.Regenerate the catalyst after each use. Common methods include washing with distilled water or a suitable solvent and drying at an elevated temperature.
Microbial Culture Viability (Biodegradation): The health and metabolic activity of the microbial culture are crucial for efficient biodegradation.Ensure the microbial culture is in the exponential growth phase before inoculation. Maintain sterile conditions to prevent contamination.
Formation of Colored Intermediates Incomplete Degradation: The degradation process may be stalling after the initial cleavage of the azo bond, leading to the formation of colored aromatic amines.Prolong the reaction time to allow for the complete mineralization of the intermediates. Optimize other parameters like catalyst dosage or oxidant concentration to enhance the degradation of these intermediates.
Difficulty in Separating the Catalyst Small Particle Size of the Catalyst: Nanoparticulate catalysts can be challenging to separate from the treated solution by simple filtration.Use a catalyst immobilized on a support material or employ techniques like centrifugation or membrane filtration for efficient separation.

Frequently Asked Questions (FAQs)

1. What are the most common methods for degrading this compound?

The most common and effective methods for the degradation of this compound and other azo dyes include:

  • Biodegradation: Utilizes microorganisms like bacteria and fungi to break down the dye molecule through enzymatic action. This is an environmentally friendly and cost-effective method.

  • Photocatalysis: Employs semiconductor materials (e.g., TiO₂, ZnO) as photocatalysts, which, upon irradiation with light, generate highly reactive oxygen species (ROS) that degrade the dye.

  • Advanced Oxidation Processes (AOPs): A group of chemical treatment procedures that involve the in-situ generation of highly reactive oxidants, such as hydroxyl radicals (•OH), to mineralize organic pollutants.[2] Examples include Fenton's reagent (Fe²⁺/H₂O₂) and ozonation.[2]

2. How can I monitor the degradation of this compound?

The degradation of this compound can be monitored by measuring the decrease in its characteristic absorbance peak in the visible region of the UV-Vis spectrum. The decolorization efficiency can be calculated using the following formula:

Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100

Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'. Further confirmation of degradation and identification of intermediate products can be achieved using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

3. What is the role of pH in the degradation process?

The pH of the solution is a critical parameter in the degradation of this compound.[1]

  • In photocatalysis , the surface charge of the catalyst is pH-dependent. For instance, TiO₂ has a positive surface charge at acidic pH, which promotes the adsorption of anionic dyes like this compound.

  • In biodegradation , pH affects the activity of the microbial enzymes responsible for dye degradation. Most bacteria and fungi exhibit optimal degradation activity in a pH range of 6 to 8.[1]

  • In AOPs like the Fenton process, an acidic pH (around 3) is required for the efficient generation of hydroxyl radicals.[2]

4. Can the degradation of this compound produce toxic byproducts?

Yes, incomplete degradation of this compound can lead to the formation of aromatic amines, which can be more toxic than the parent dye.[4] Therefore, it is crucial to ensure complete mineralization of the dye into non-toxic end products like CO₂, H₂O, and mineral salts. Toxicity assays using indicator organisms can be performed to assess the toxicity of the treated effluent.[3]

5. How can the efficiency of biodegradation be improved?

The efficiency of biodegradation can be enhanced by:

  • Acclimatizing the microbial culture: Gradually exposing the microorganisms to increasing concentrations of the dye can help them adapt and develop the necessary enzymes for degradation.

  • Optimizing nutrient media: Supplementing the growth medium with additional carbon and nitrogen sources can enhance microbial growth and metabolic activity.[1]

  • Using a microbial consortium: A mixed culture of different microbial species can be more effective in degrading complex dye molecules due to their synergistic metabolic activities.

Quantitative Data on this compound Degradation

The following tables summarize the degradation efficiency of this compound under various experimental conditions as reported in the literature.

Table 1: Biodegradation of this compound

Microorganism/ConsortiumInitial Dye Conc. (mg/L)pHTemperature (°C)Time (h)Degradation Efficiency (%)Reference
Pseudomonas sp. BDS 2506359694.4[1]
Alcaligenes sp. BDS 950--11288.5[1]
Consortium HBC 3----74.58[3]
Acinetobacter baumannii VITVB5009452490[3]

Table 2: Photocatalytic and Advanced Oxidation Processes for Azo Dye Degradation

Degradation MethodDyeCatalyst/ReagentInitial Dye Conc. (mg/L)pHTime (min)Degradation Efficiency (%)Reference
PhotocatalysisAcid Black 1TiO₂/Cu/aluminosilicate37.534599.1[5]
Fenton ProcessAcid Red 151Fe²⁺/H₂O₂10--96.8 (with UV)[6]
Photo-Fenton-Fe²⁺/H₂O₂/UV-~3-High[2]
OzonationAcid Red 151O₃10--High[6]

Experimental Protocols

1. Protocol for Photocatalytic Degradation of this compound

  • Preparation of Catalyst Suspension: Disperse a known amount of the photocatalyst (e.g., 1 g/L of TiO₂) in a specific volume of deionized water and sonicate for 15-30 minutes to ensure a uniform suspension.

  • Reaction Setup: Transfer the catalyst suspension to a photoreactor. Add the required volume of this compound stock solution to achieve the desired initial concentration (e.g., 50 mg/L).

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired value (e.g., pH 3) using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator). Collect aliquots of the suspension at regular time intervals.

  • Sample Analysis: Centrifuge or filter the collected aliquots to remove the catalyst particles. Analyze the supernatant using a UV-Vis spectrophotometer to determine the concentration of the remaining dye.

2. Protocol for Biodegradation of this compound

  • Preparation of Microbial Culture: Inoculate a suitable microbial strain or consortium into a sterile nutrient broth and incubate under optimal conditions (e.g., 37°C, 120 rpm) until it reaches the exponential growth phase.

  • Reaction Setup: Prepare a mineral salt medium containing this compound as the sole carbon and nitrogen source, or supplement with additional nutrients if required.

  • Inoculation: Inoculate the medium with a specific volume of the actively growing microbial culture (e.g., 5% v/v).

  • Incubation: Incubate the flasks under static or shaking conditions at the optimal temperature and pH for the selected microorganisms.

  • Sample Collection and Analysis: Withdraw samples at regular intervals. Centrifuge the samples to separate the biomass. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the extent of decolorization.

3. Protocol for Advanced Oxidation Process (Fenton's Reagent) of this compound

  • Reaction Setup: In a beaker, add a specific volume of this compound solution of a known concentration.

  • pH Adjustment: Adjust the pH of the dye solution to the acidic range, typically around pH 3, using dilute H₂SO₄.

  • Initiation of Fenton Reaction: Add a predetermined amount of ferrous sulfate (FeSO₄) to the solution and stir. Then, add the required amount of hydrogen peroxide (H₂O₂) to initiate the reaction.[7]

  • Reaction and Sampling: Allow the reaction to proceed for a specific duration. Collect samples at different time points.

  • Quenching and Analysis: Quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂. Analyze the samples using a UV-Vis spectrophotometer to measure the decrease in dye concentration.

Visualizations

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Catalyst Suspension r1 Mix Catalyst and Dye p1->r1 p2 Prepare Dye Stock Solution p2->r1 r2 Adjust pH r1->r2 r3 Dark Adsorption r2->r3 r4 Irradiation r3->r4 a1 Sample Collection r4->a1 a2 Catalyst Separation a1->a2 a3 UV-Vis Analysis a2->a3

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Biodegradation_Pathway cluster_dye Initial Dye cluster_cleavage Primary Degradation cluster_mineralization Mineralization Dye This compound (Azo Dye) Intermediates Aromatic Amines (e.g., Naphthalenamine derivatives) Dye->Intermediates Azo Bond Cleavage (Azoreductase) EndProducts CO2 + H2O + Mineral Salts Intermediates->EndProducts Ring Cleavage (Oxidative Enzymes)

Caption: Generalized biodegradation pathway of an azo dye like this compound.

AOP_Mechanism cluster_reactants Reactants cluster_radicals Radical Generation cluster_degradation Degradation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Degraded_Products Degraded Products OH_radical->Degraded_Products Dye This compound Dye->Degraded_Products Oxidation

Caption: Simplified mechanism of dye degradation by the Fenton process (AOP).

References

Technical Support Center: Quantification of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Blue 221. Our aim is to help you identify and resolve common interferences encountered during its quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the quantification of this compound?

A1: The most prevalent interferences in this compound quantification arise from the sample matrix, especially in complex mixtures like textile effluents. These can be broadly categorized as:

  • Presence of other dyes and colored compounds: Overlapping absorption spectra of other colorants can lead to artificially inflated absorbance readings in spectrophotometry.

  • Matrix effects in chromatography: Co-eluting compounds can suppress or enhance the ionization of this compound in mass spectrometry, or interfere with its detection in other chromatographic methods.[1]

  • High concentrations of salts and electrolytes: These can alter the spectral properties of the dye and affect its chromatographic retention.

  • Surfactants and other dyeing auxiliaries: These chemicals, common in industrial applications, can interfere with both spectrophotometric and chromatographic analyses.[2][3][4][5]

  • Degradation products: Incomplete degradation of this compound can result in byproducts with different spectral and chromatographic characteristics, complicating accurate quantification of the parent dye.

  • Particulate matter: Suspended solids in the sample can scatter light, leading to inaccurate spectrophotometric measurements.

Q2: How can I minimize interference from other dyes in my sample?

A2: When dealing with samples containing multiple dyes, consider the following approaches:

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the most effective method to separate this compound from other dyes before quantification.[6]

  • Derivative Spectrophotometry: This technique can help to resolve overlapping spectral peaks, allowing for the quantification of a target analyte in the presence of interfering substances.[7]

  • Multi-Wavelength Spectrophotometry with Chemometrics: Methods like Principal Component Regression (PCR) can be used to deconvolute the spectra of mixed dye solutions and quantify individual components.[7][8]

Q3: What are the degradation products of this compound and how do they interfere?

A3: this compound, an anthraquinone dye, is relatively stable. However, under certain conditions (e.g., advanced oxidation processes, microbial degradation), it can break down. While specific degradation pathways for this compound are not extensively documented in readily available literature, the degradation of similar azo dyes often involves the cleavage of the azo bond, leading to the formation of aromatic amines.[9][10] These degradation products will have different absorption spectra and chromatographic retention times, potentially leading to an underestimation of the original dye concentration if they are not accounted for.

Troubleshooting Guides

Spectrophotometric Analysis
Problem Possible Cause Troubleshooting Steps
Inconsistent or drifting readings Instrument instability, temperature fluctuations, or lamp aging.1. Allow the spectrophotometer to warm up for at least 30 minutes. 2. Ensure the sample compartment is clean and free of condensation. 3. Check the lamp's age and replace if necessary.
Non-linear calibration curve High sample concentration (deviations from Beer-Lambert Law), or presence of interfering substances.1. Dilute the samples to fall within the linear range of the assay. 2. Prepare calibration standards in a matrix similar to the sample, if possible. 3. Use a more selective analytical method like HPLC if matrix effects are significant.
High background absorbance Contaminated cuvettes, turbid samples, or interfering substances that absorb at the analytical wavelength.1. Thoroughly clean cuvettes with an appropriate solvent. 2. Filter or centrifuge samples to remove particulate matter. 3. Perform a spectral scan of the sample to identify potential interfering peaks.
Unexpected peaks in the spectrum Presence of other colored compounds or degradation products.1. Analyze a blank sample matrix to identify background interferences. 2. If possible, identify the interfering compounds using techniques like LC-MS. 3. Consider using derivative spectrophotometry to better resolve the peak of interest.
HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column degradation, inappropriate mobile phase pH, or sample overload.1. Flush the column with a strong solvent or replace if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or dilute the sample.
Shifting retention times Changes in mobile phase composition, temperature fluctuations, or column aging.1. Ensure the mobile phase is properly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column for a sufficient time before analysis.
Ghost peaks Contamination in the mobile phase, injector, or column.1. Use fresh, high-purity mobile phase solvents. 2. Clean the injector and autosampler. 3. Run a blank gradient to identify the source of contamination.
Signal suppression or enhancement (in LC-MS) Co-eluting matrix components affecting ionization.[1]1. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize chromatographic conditions to separate the analyte from interfering compounds. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Quantification of this compound

This protocol provides a general method for the quantification of this compound in aqueous solutions.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound standard

  • Deionized water

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in a known volume of deionized water.

  • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 2, 5, 10, 15, and 20 mg/L).

3. Measurement:

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to the maximum absorbance of this compound (approximately 638 nm, but should be determined experimentally).

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the unknown sample(s).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample(s) from the calibration curve.

Protocol 2: HPLC Method for the Analysis of this compound

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of this compound.

1. Materials and Equipment:

  • HPLC system with a UV-Vis or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile and water

  • Buffer (e.g., ammonium acetate or phosphate buffer)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 638 nm

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes.

  • Inject the standards and samples.

  • Integrate the peak corresponding to this compound and quantify using a calibration curve.

Visualizations

Troubleshooting_Workflow cluster_spectro Spectrophotometry Issues cluster_hplc HPLC Issues start Inaccurate Quantification of this compound check_method Spectrophotometry or HPLC? start->check_method spectro_issue Identify Spectrophotometric Issue check_method->spectro_issue Spectro hplc_issue Identify HPLC Issue check_method->hplc_issue HPLC inconsistent_readings Inconsistent Readings spectro_issue->inconsistent_readings Drifting? high_background High Background spectro_issue->high_background High Blank? non_linear_curve Non-linear Curve spectro_issue->non_linear_curve Poor R^2? sol_warm_up sol_warm_up inconsistent_readings->sol_warm_up Solution: Instrument Warm-up sol_clean_cuvette sol_clean_cuvette high_background->sol_clean_cuvette Solution: Clean Cuvettes / Filter Sample sol_dilute sol_dilute non_linear_curve->sol_dilute Solution: Dilute Sample peak_shape Poor Peak Shape hplc_issue->peak_shape Tailing/Fronting? retention_shift Retention Time Shift hplc_issue->retention_shift Drifting RT? matrix_effect Signal Suppression/Enhancement hplc_issue->matrix_effect Inconsistent Area? sol_mobile_phase sol_mobile_phase peak_shape->sol_mobile_phase Solution: Adjust Mobile Phase sol_equilibrate sol_equilibrate retention_shift->sol_equilibrate Solution: Equilibrate Column sol_sample_prep sol_sample_prep matrix_effect->sol_sample_prep Solution: Improve Sample Prep

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound quantification.

Interference_Mitigation start Suspected Interference in Sample interference_type Identify Potential Interference Source start->interference_type other_dyes Other Dyes / Colored Compounds interference_type->other_dyes salts_aux Salts / Dyeing Auxiliaries interference_type->salts_aux particulates Particulate Matter interference_type->particulates degradation_prod Degradation Products interference_type->degradation_prod solution_dyes Mitigation: HPLC Separation or Derivative Spectrophotometry other_dyes->solution_dyes solution_salts Mitigation: Sample Dilution or Matrix Matching salts_aux->solution_salts solution_particulates Mitigation: Filtration or Centrifugation particulates->solution_particulates solution_degradation Mitigation: Chromatographic Separation (HPLC) degradation_prod->solution_degradation

Caption: A logical diagram outlining strategies for mitigating common interferences in this compound analysis.

References

Preventing Acid Blue 221 dye aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Acid Blue 221 dye in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dissolution The concentration of the dye exceeds its solubility limit under the current conditions.- Increase the solvent temperature. For aqueous solutions, heating to 40-50°C can enhance solubility. - Add a co-solvent, such as isopropanol or ethanol (up to 10% v/v), to the aqueous solution. - Ensure the dye is fully dissolved by vortexing or sonicating the solution.
Color change or fading of the solution The pH of the solution may be outside the optimal range for this compound stability, or the dye may be degrading due to light exposure.- Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7). - Store the dye solution in an amber vial or protect it from light to prevent photodegradation.
Inconsistent staining or dyeing results Dye aggregation is leading to uneven distribution of the dye on the substrate.- Filter the dye solution through a 0.22 µm syringe filter before use to remove any existing aggregates. - Add a disaggregating agent, such as urea (up to 2M) or a non-ionic surfactant like Tween 20 (0.05% v/v), to the dye solution.
High background noise in spectroscopic readings The presence of dye aggregates is causing light scattering, interfering with absorbance or fluorescence measurements.- Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet larger aggregates and use the supernatant for analysis. - Prepare fresh dilutions of the dye from a stock solution immediately before measurement.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and structure of this compound?

A1: The molecular formula for this compound is C₃₇H₃₄N₂Na₂O₉S₃.[1] It is an anthraquinone-based dye.[2]

Q2: What are the primary factors that cause this compound to aggregate in solution?

A2: Dye aggregation is influenced by several factors, including:

  • Concentration: Higher dye concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: Generally, increasing the temperature can help reduce aggregation by increasing the kinetic energy of the molecules.[3][4]

  • pH: The pH of the solution can affect the charge of the dye molecules, influencing their repulsion or attraction and thus their tendency to aggregate. For many acid dyes, aggregation is more pronounced in acidic conditions.

  • Ionic Strength: The presence of salts can either promote or inhibit aggregation depending on the specific salt and its concentration. High salt concentrations can sometimes shield the charges on the dye molecules, reducing repulsion and leading to aggregation.

Q3: How can I visually determine if my this compound solution has aggregates?

A3: While microscopic aggregates may not be visible to the naked eye, you might observe a slight turbidity or cloudiness in the solution. A more definitive way to assess aggregation is through spectroscopic methods. A change in the shape of the absorption spectrum, such as the appearance of a new shoulder or a shift in the absorption maximum, is a strong indicator of aggregation.

Q4: Are there any additives I can use to prevent aggregation?

A4: Yes, several additives can help prevent the aggregation of this compound:

  • Urea: Acts as a chaotropic agent, disrupting the hydrogen bonding network of water and reducing hydrophobic interactions between dye molecules.

  • Non-ionic surfactants (e.g., Tween 20, Triton X-100): These can form micelles around the dye molecules, preventing them from aggregating.

  • Organic co-solvents (e.g., ethanol, isopropanol): These can modify the polarity of the solvent and improve the solubility of the dye.

Q5: What is the recommended storage condition for this compound solutions?

A5: To minimize degradation and aggregation, it is recommended to store this compound solutions in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable. If you observe any precipitation upon cooling, gently warm the solution and sonicate before use.

Quantitative Data on Factors Influencing Aggregation

The following tables provide illustrative data on the general trends observed for the aggregation of anthraquinone acid dyes, which can be used as a guideline for working with this compound.

Table 1: Effect of Concentration on Aggregation (in Water at 25°C, pH 7)

Concentration (µM)Predominant SpeciesAverage Particle Size (nm)
1Monomer< 5
10Monomer/Dimer Equilibrium5 - 20
50Dimer/Small Aggregates20 - 100
100Larger Aggregates> 100

Table 2: Effect of pH on Aggregation (at 50 µM concentration in Water at 25°C)

pHPredominant SpeciesAverage Particle Size (nm)
4.0Aggregates> 150
6.0Dimer/Small Aggregates50 - 150
7.0Monomer/Dimer20 - 50
8.0Monomer< 20

Table 3: Effect of Temperature on Aggregation (at 50 µM concentration in Water at pH 7)

Temperature (°C)Predominant SpeciesAverage Particle Size (nm)
10Larger Aggregates> 120
25Dimer/Small Aggregates20 - 100
40Monomer/Dimer10 - 40
60Monomer< 10

Experimental Protocols

Protocol 1: Monitoring this compound Aggregation using UV-Vis Spectroscopy

Objective: To qualitatively and quantitatively assess the aggregation of this compound by observing changes in its absorption spectrum.

Materials:

  • This compound powder

  • High-purity water (or other desired solvent)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing and sonicating.

  • Prepare a dilution series: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1 µM to 100 µM).

  • Acquire spectra:

    • Set the spectrophotometer to scan a wavelength range that covers the visible absorption of this compound (typically 400-800 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance spectrum for each dilution, starting from the lowest concentration.

  • Data Analysis:

    • Plot the absorbance spectra for all concentrations on the same graph.

    • Observe any changes in the shape of the spectra with increasing concentration. A deviation from the Beer-Lambert law (a non-linear increase in absorbance with concentration), a shift in the wavelength of maximum absorbance (λmax), or the appearance of new peaks or shoulders indicates aggregation.

Protocol 2: Particle Size Analysis of this compound Aggregates by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of this compound aggregates in solution.

Materials:

  • This compound solution at the desired concentration

  • Dynamic Light Scattering (DLS) instrument

  • Disposable or cleanable cuvettes suitable for DLS

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution under the desired experimental conditions (concentration, pH, temperature, additives).

    • Filter a portion of the solvent to be used for blank measurements and for diluting the sample if necessary.

    • Filter the dye solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particulates.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature.

  • Measurement:

    • Place the cuvette containing the filtered solvent (blank) into the instrument and perform a measurement to ensure the absence of scattering particles.

    • Replace the blank with the cuvette containing the filtered this compound solution.

    • Allow the sample to equilibrate to the set temperature inside the instrument.

    • Perform the DLS measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The DLS software will generate a particle size distribution report, typically showing the size distribution by intensity, volume, and number.

    • Analyze the report to determine the average particle size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. Multiple peaks in the distribution suggest the presence of different aggregate populations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_results Data Interpretation prep_dye Prepare this compound Stock Solution prep_dilutions Create Dilution Series (Varying Concentration, pH, Temp) prep_dye->prep_dilutions uv_vis UV-Vis Spectroscopy prep_dilutions->uv_vis Analyze each dilution dls Dynamic Light Scattering (DLS) prep_dilutions->dls Analyze selected samples spectral_changes Analyze Spectral Shifts & Beer-Lambert Deviations uv_vis->spectral_changes size_distribution Determine Particle Size & Polydispersity dls->size_distribution

Caption: Experimental workflow for analyzing this compound aggregation.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Problem: Dye Aggregation Observed cause_conc High Concentration? start->cause_conc cause_ph Suboptimal pH? start->cause_ph cause_temp Low Temperature? start->cause_temp cause_salt High Ionic Strength? start->cause_salt sol_dilute Dilute Solution cause_conc->sol_dilute sol_ph Adjust pH to 6-7 cause_ph->sol_ph sol_temp Increase Temperature cause_temp->sol_temp sol_additive Add Disaggregating Agent (e.g., Urea, Surfactant) cause_salt->sol_additive end Resolution: Aggregation Minimized sol_dilute->end sol_ph->end sol_temp->end sol_additive->end

Caption: Troubleshooting logic for addressing this compound aggregation.

References

Technical Support Center: Enhancing the Photostability of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Acid Blue 221.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Rapid Fading of this compound Solution Upon Light Exposure

Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Minimize light exposure by using amber-colored vials or wrapping containers in aluminum foil.[1] Work under low-light conditions.Reduced rate of color loss in the this compound solution.
Presence of Oxidizing Agents Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents. Use high-purity solvents and reagents.Slower degradation of the dye, indicating that oxidative processes were contributing to the fading.
Incorrect pH Adjust the pH of the solution. For many acid dyes, a slightly acidic to neutral pH can be optimal for stability. For some related dyes, lower pH values have been shown to enhance photodegradation in the presence of a photocatalyst.[2][3]The rate of fading is altered, indicating the optimal pH range for stability.
Photosensitization If other components are present in the solution, they may be acting as photosensitizers.[1] Isolate this compound or remove the suspected photosensitizing agent if possible.The photostability of this compound improves in the absence of the photosensitizing agent.

Issue 2: Inconsistent Results in Photostability Experiments

Potential Cause Troubleshooting Step Expected Outcome
Variable Light Source Ensure a consistent and calibrated light source is used for all experiments. Monitor and control the light intensity and wavelength.[4]Reproducible and comparable results across different experimental runs.
Temperature Fluctuations Use a temperature-controlled environment or a water bath to maintain a constant temperature during light exposure.[4]Minimized variability in degradation rates caused by temperature changes.
Inconsistent Sample Preparation Follow a standardized protocol for preparing all this compound solutions, ensuring consistent concentrations and solvent conditions.Reduced variability in the initial conditions of the experiment, leading to more consistent outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of this compound?

This compound is an anthraquinone dye, a class of dyes known for their relatively good photostability compared to other dye classes. However, like all organic dyes, it is susceptible to photodegradation upon prolonged exposure to light, particularly UV radiation.

Q2: What is the primary mechanism of photodegradation for this compound?

While specific studies on this compound are limited, the photodegradation of anthraquinone dyes typically proceeds via two main pathways:

  • Photoreduction: In the absence of oxygen, the excited state of the dye can abstract a hydrogen atom from a suitable donor, leading to a reduced, colorless form of the dye.

  • Photo-oxidation: In the presence of oxygen, the excited dye molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the dye molecule, leading to its degradation. The process can also involve the formation of other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).

The following diagram illustrates a simplified photodegradation pathway for a generic anthraquinone dye.

Dye This compound (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light (hν) DegradationProducts Degradation Products ExcitedDye->DegradationProducts Reaction with O₂ (forms ROS) ExcitedDye->DegradationProducts Direct Photolysis

Caption: Simplified photodegradation pathway of this compound.

Q3: How can I enhance the photostability of this compound in my experiments?

Several methods can be employed to improve the photostability of this compound:

  • Use of UV Absorbers: Incorporating a UV absorber into the solution can protect the dye by preferentially absorbing harmful UV radiation.[5][6][7][8] Common classes of UV absorbers include benzophenones and benzotriazoles.

  • Addition of Antioxidants/Quenchers: Antioxidants can inhibit photo-oxidation by scavenging reactive oxygen species. Quenchers can deactivate the excited state of the dye molecule before it can undergo degradation.

  • Control of Environment: As mentioned in the troubleshooting guide, controlling the pH and excluding oxygen (e.g., by purging with nitrogen) can significantly enhance photostability.

Q4: How does pH affect the photostability of this compound?

The pH of the medium can influence the photostability of acid dyes. For some acid dyes, acidic conditions can lead to increased degradation, particularly in the presence of photocatalysts.[2][3] The exact effect on this compound would need to be determined empirically, but it is a critical parameter to consider and control in photostability studies.

Q5: What are the expected changes in the UV-Vis spectrum of this compound during photodegradation?

During photodegradation, the concentration of this compound will decrease. This will be observed as a decrease in the absorbance at its maximum absorption wavelength (λmax) in the visible region.[9][10] New peaks may appear at different wavelengths corresponding to the formation of degradation byproducts. Isosbestic points may also be observed if there is a clean conversion of the dye to a single photoproduct.

Experimental Protocols

Protocol 1: Standard Photostability Testing of this compound

This protocol is based on general guidelines for photostability testing, such as those from the ICH (International Council for Harmonisation).[1]

Objective: To determine the rate of photodegradation of this compound under controlled light exposure.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, ethanol)

  • Quartz or borosilicate glass cuvettes/vials

  • Calibrated light source (e.g., xenon arc lamp or fluorescent lamp with a known spectral output)

  • UV-Vis spectrophotometer

  • Aluminum foil

  • pH meter and buffers

Methodology:

  • Prepare a stock solution of this compound of a known concentration in the desired solvent.

  • Prepare several identical sample solutions from the stock solution. Ensure the initial absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Measure and record the initial UV-Vis spectrum (Time = 0) of a sample.

  • Prepare "dark control" samples by wrapping identical sample vials completely in aluminum foil.[1]

  • Place the test samples and dark control samples in the photostability chamber at a controlled temperature.

  • Expose the samples to the light source for a defined period.

  • At predetermined time intervals, remove a test sample and a dark control sample and measure their UV-Vis spectra.

  • Continue this process until significant degradation is observed or for the desired total exposure time.

  • Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance at λmax and Aₜ is the absorbance at λmax at time t.

  • Plot the concentration or absorbance of this compound as a function of time to determine the degradation kinetics. The degradation of many dyes follows first-order kinetics.[4][11]

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep1 Prepare Stock Solution Prep2 Prepare Test & Dark Control Samples Prep1->Prep2 InitialScan Initial UV-Vis Scan (T=0) Prep2->InitialScan Expose Expose to Light Source InitialScan->Expose PeriodicScan Periodic UV-Vis Scans Expose->PeriodicScan At time intervals PeriodicScan->Expose Calc Calculate % Degradation PeriodicScan->Calc Plot Plot Kinetics Calc->Plot

Caption: Experimental workflow for photostability testing.

Protocol 2: Enhancing Photostability of this compound with a UV Absorber

Objective: To evaluate the effectiveness of a UV absorber in reducing the photodegradation of this compound.

Materials:

  • All materials from Protocol 1

  • A water-soluble UV absorber (e.g., a benzophenone derivative)

Methodology:

  • Follow steps 1 and 2 of Protocol 1 to prepare your this compound solutions.

  • Prepare a second set of identical solutions, and to each, add the UV absorber at a specific concentration (e.g., 0.1%, 0.5%, 1% w/v).

  • You will now have four sets of samples:

    • This compound only (light exposed)

    • This compound only (dark control)

    • This compound + UV absorber (light exposed)

    • This compound + UV absorber (dark control)

  • Follow steps 3 through 10 of Protocol 1 for all sample sets.

  • Compare the degradation rates of the samples with and without the UV absorber to quantify the protective effect.

Quantitative Data Summary

Specific quantitative kinetic data for the photodegradation of this compound is not extensively available in the public literature. However, studies on similar acid dyes provide a basis for expected behavior. For example, the photodegradation of Acid Blue 113 and Acid Red 88 in a UV-C/TiO₂ system was found to follow first-order kinetics.[2][3]

Dye Experimental System Kinetic Model Rate Constant (k) Reference
Acid Blue 113UV-C/TiO₂First-Order0.048 min⁻¹[2][3]
Acid Red 88UV-C/TiO₂First-Order0.059 min⁻¹[2][3]
Acid Blue 92UV/TiO₂First-OrderNot specified[12]

It is recommended that researchers generate specific kinetic data for this compound under their own experimental conditions using the protocols provided.

References

Troubleshooting poor color fastness of Acid Blue 221 on textiles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor color fastness with Acid Blue 221 on textile substrates.

Troubleshooting Guide: Poor Color Fastness of this compound

This guide addresses common issues encountered during the dyeing process with this compound, presented in a question-and-answer format.

Issue 1: Poor Wash Fastness (Color Bleeding During Washing)

Question: Why is the color of my this compound-dyed textile bleeding or fading after washing?

Answer: Poor wash fastness is a common issue and can be attributed to several factors. Primarily, it is due to inadequate fixation of the dye molecules within the fiber. This can be caused by an improper dyeing pH, insufficient temperature or time during the dyeing process, or the absence of a suitable fixing agent. Acid dyes, like this compound, are anionic and form ionic bonds with cationic sites in protein fibers (wool, silk) and synthetic polyamides (nylon).[1][2] For a strong bond to form, the dyeing conditions must be optimal.

Recommended Solutions:

  • Optimize Dyeing pH: The pH of the dyebath is crucial for the protonation of amino groups in the fibers, which creates the necessary positive charges for the anionic dye to bond.[3] For most acid dyes on nylon, a pH range of 4.5 to 5.5 is recommended.[4]

  • Ensure Proper Temperature and Time: The dyeing temperature should be gradually raised to near boiling (around 98°C for nylon) and held for a sufficient duration (typically 30-60 minutes) to allow for dye penetration and fixation.[5]

  • Utilize a Fixing Agent: An after-treatment with an acid dye fixing agent can significantly improve wash fastness.[6][7] These agents are typically cationic compounds that form a larger, less soluble complex with the dye molecule, effectively locking it into the fiber.[8]

  • Thorough Rinsing: After dyeing and fixation, a thorough rinsing process is necessary to remove any unfixed dye from the surface of the fabric.

Issue 2: Poor Rubbing Fastness (Crocking)

Question: The color from my dyed textile is transferring to other fabrics upon rubbing. How can I improve the rubbing fastness?

Answer: Poor rubbing fastness, or crocking, is often caused by the presence of unfixed dye particles on the surface of the textile. This can be a result of using too much dye, inadequate scouring of the fabric before dyeing, or insufficient soaping after dyeing.

Recommended Solutions:

  • Optimize Dye Concentration: Using an excessive amount of dye can lead to a build-up of un-bonded dye on the fiber surface.

  • Pre-Scouring of Fabric: Ensure the textile is thoroughly cleaned (scoured) before dyeing to remove any impurities that might hinder dye penetration and bonding.

  • Post-Dyeing Soaping: A hot soaping process after dyeing helps to remove unfixed dye from the surface.

  • Application of a Wet Rubbing Improver: Certain finishing agents are designed to improve the wet rubbing fastness of dyed textiles.

Issue 3: Poor Light Fastness (Fading upon Exposure to Light)

Question: My this compound-dyed textile is fading when exposed to light. What can be done to improve its light fastness?

Answer: Light fastness is an inherent property of the dye molecule itself. However, dyeing conditions can have an influence. Deeper shades generally exhibit better light fastness due to the aggregation of dye molecules.[9] The presence of certain impurities or finishing agents can also negatively impact light fastness.

Recommended Solutions:

  • Dye at an Appropriate Depth of Shade: For applications requiring high light fastness, dyeing to a deeper shade can be beneficial.

  • Select Appropriate Finishing Agents: Avoid finishing agents that are known to reduce the light fastness of acid dyes.

  • UV Absorbers: In some applications, the use of a UV absorber in the finishing process can help to protect the dye from photodegradation.

Data Presentation: Illustrative Color Fastness Ratings

The following tables provide an illustrative summary of the expected color fastness ratings for this compound on nylon fabric under different conditions. The ratings are based on the standard Grey Scale for color change and staining (1=poor, 5=excellent) and the Blue Wool Scale for light fastness (1=poor, 8=excellent).[4][10]

Table 1: Effect of Dyebath pH on Color Fastness of this compound on Nylon

Dyebath pHWash Fastness (Color Change)Rubbing Fastness (Wet)Light Fastness
3.0 - 4.03-435
4.5 - 5.5445-6
6.0 - 7.02-32-35

Table 2: Effect of Fixing Agent Concentration on Wash Fastness of this compound on Nylon

Fixing Agent Conc. (% owf)Wash Fastness (Color Change)Wash Fastness (Staining on Cotton)
0 (No Treatment)33
1.044
2.04-54-5
3.04-54-5

Table 3: Effect of Dyeing Temperature on Color Fastness of this compound on Nylon

Final Dyeing TemperatureWash Fastness (Color Change)Rubbing Fastness (Dry)
80°C2-34
90°C3-44-5
98-100°C44-5

Experimental Protocols

1. Standard Dyeing Protocol for this compound on Nylon Fabric

  • Materials:

    • Scoured and bleached nylon fabric

    • This compound dye

    • Acetic acid (or a suitable acid donor)

    • Leveling agent (optional)

    • Sodium acetate (buffer)

    • Acid dye fixing agent

    • Non-ionic detergent

  • Procedure:

    • Prepare a dyebath with a liquor ratio of 20:1.

    • Add a leveling agent if required for uniform dyeing.

    • Set the initial pH of the dyebath to 6.0-7.0 using a sodium acetate buffer.

    • Introduce the pre-wetted nylon fabric into the dyebath at 40°C.

    • Run for 10 minutes to ensure even wetting.

    • Add the pre-dissolved this compound dye solution.

    • Gradually raise the temperature to 98-100°C over 30-45 minutes.

    • Simultaneously, gradually lower the pH to 4.5-5.5 by adding a dilute solution of acetic acid.

    • Hold the temperature at 98-100°C for 45-60 minutes, ensuring gentle agitation.

    • Cool the dyebath to 70-80°C.

    • Rinse the fabric thoroughly with warm and then cold water.

    • For improved wash fastness, perform an after-treatment with an acid dye fixing agent according to the manufacturer's instructions (typically at 70-80°C for 20-30 minutes).[6]

    • Rinse the fabric again.

    • Perform a final wash with a non-ionic detergent at 50-60°C to remove any loose dye.

    • Rinse and dry.

2. Protocol for Color Fastness to Washing (ISO 105-C06)

  • Apparatus:

    • Launder-Ometer or similar apparatus

    • Stainless steel containers

    • Multifiber test fabric

    • Standard ECE reference detergent

    • Grey Scale for assessing color change and staining

  • Procedure:

    • Prepare a composite specimen by sewing a piece of the dyed fabric to a multifiber test fabric.

    • Prepare the washing solution with the specified concentration of ECE detergent.

    • Place the composite specimen and the required volume of washing solution in a stainless steel container with the specified number of steel balls.

    • Run the test in the Launder-Ometer for the specified time and temperature (e.g., 30 minutes at 40°C).

    • Remove the specimen, rinse with cold water, and dry in air at a temperature not exceeding 60°C.

    • Assess the color change of the dyed fabric and the staining on the multifiber fabric using the appropriate Grey Scales under standard lighting conditions.

3. Protocol for Color Fastness to Rubbing (ISO 105-X12)

  • Apparatus:

    • Crockmeter (rubbing fastness tester)

    • Standard white cotton rubbing cloth

    • Grey Scale for assessing staining

  • Procedure:

    • Dry Rubbing:

      • Fix the dyed fabric specimen onto the base of the Crockmeter.

      • Mount a dry cotton rubbing cloth onto the rubbing finger.

      • Perform 10 cycles of rubbing.

      • Assess the staining of the cotton cloth using the Grey Scale.

    • Wet Rubbing:

      • Thoroughly wet a cotton rubbing cloth with deionized water and squeeze to a specific wet pick-up.

      • Repeat the rubbing procedure as for the dry test.

      • Assess the staining of the wet cotton cloth using the Grey Scale.

4. Protocol for Color Fastness to Artificial Light (ISO 105-B02)

  • Apparatus:

    • Xenon arc lamp apparatus

    • Blue Wool standards (1-8)

    • Grey Scale for assessing color change

  • Procedure:

    • Mount the dyed fabric specimen and a set of Blue Wool standards on sample holders.

    • Expose the samples in the Xenon arc apparatus under controlled conditions of light intensity, temperature, and humidity.[11][12]

    • Periodically inspect the fading of the specimen and the Blue Wool standards.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a specific Blue Wool standard shows a certain degree of fading.

    • The light fastness rating is the number of the Blue Wool standard that shows similar fading to the test specimen.[13]

Mandatory Visualizations

Troubleshooting_Workflow start Poor Color Fastness Observed issue Identify Type of Fastness Issue start->issue wash Poor Wash Fastness (Bleeding) issue->wash Washing rub Poor Rubbing Fastness (Crocking) issue->rub Rubbing light Poor Light Fastness (Fading) issue->light Light check_pH Check Dyebath pH (Target: 4.5-5.5) wash->check_pH check_dye_conc Check Dye Concentration (Avoid Excess) rub->check_dye_conc check_shade_depth Is it a Light Shade? light->check_shade_depth check_temp_time Verify Dyeing Temp/Time (Target: 98-100°C, 45-60 min) check_pH->check_temp_time pH OK solution_wash Adjust pH, Temp/Time and/or Apply Fixing Agent check_pH->solution_wash pH Incorrect check_fixation Was a Fixing Agent Used? check_temp_time->check_fixation Temp/Time OK check_temp_time->solution_wash Temp/Time Incorrect check_fixation->solution_wash No end_node Re-evaluate Color Fastness check_fixation->end_node Yes solution_wash->end_node check_scouring Was Fabric Properly Scoured? check_dye_conc->check_scouring Conc. OK solution_rub Optimize Dye Conc., Ensure Scouring & Soaping check_dye_conc->solution_rub Conc. Too High check_soaping Was Post-Dyeing Soaping Performed? check_scouring->check_soaping Yes check_scouring->solution_rub No check_soaping->solution_rub No check_soaping->end_node Yes solution_rub->end_node check_finishing Review Finishing Agents Used check_shade_depth->check_finishing No (Deep Shade) solution_light Consider Deeper Shade or Use UV Absorber check_shade_depth->solution_light Yes (Light Shade) check_finishing->solution_light Incompatible Finishing Agent check_finishing->end_node Finishing OK solution_light->end_node

Caption: Troubleshooting workflow for poor color fastness.

Frequently Asked Questions (FAQs)

1. What types of fibers can be dyed with this compound?

Acid dyes are primarily used for protein fibers such as wool and silk, as well as synthetic polyamides like nylon, which have similar chemical structures.[1][2] They are not suitable for dyeing cellulosic fibers like cotton.

2. What is the role of acid in the dyeing process?

The acid lowers the pH of the dyebath, which protonates the amino groups in the protein or polyamide fibers, creating positively charged sites.[3] The anionic acid dye molecules are then attracted to these sites, forming strong ionic bonds.

3. Can I improve the color fastness of an already dyed fabric?

Yes, for poor wash fastness, you can often improve it by applying an acid dye fixing agent in an after-treatment process.[6] For poor rubbing fastness, a thorough soaping at an elevated temperature may help to remove surface dye. Improving poor light fastness after the fabric has been dyed is more challenging.

4. Why are my dyeing results uneven?

Uneven dyeing can be caused by several factors, including adding the acid to the dyebath too early, raising the temperature too quickly, not using a leveling agent for difficult-to-dye fabrics, or overcrowding the dyeing vessel.

5. Are acid dyes environmentally friendly?

The environmental impact of acid dyes depends on the specific dye and the dyeing process. Modern acid dyes with high fixation rates are preferred as less dye is released into the effluent. Proper wastewater treatment is essential to minimize the environmental impact of any dyeing process.

References

Technical Support Center: Overcoming Solubility Issues with Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Acid Blue 221.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an anthraquinone-based anionic dye.[1] Due to its bright blue color and good fastness properties, it is utilized in various industries, including textile dyeing, plastics, cosmetics, and ink manufacturing.[2] In a research context, it is often used as a model compound for studying the removal of dyes from wastewater.

Q2: Why is achieving good solubility of this compound crucial for experimental success?

Complete and uniform dissolution of this compound is critical for obtaining consistent and reproducible experimental results. Poor solubility can lead to several issues, including:

  • Uneven Coloration: In dyeing applications, undissolved dye particles can cause spots, streaks, or "freckles" on the substrate.

  • Inaccurate Concentrations: In solution-based assays, undissolved particles lead to incorrect concentration calculations, affecting the reliability of quantitative data.

  • Clogging of Equipment: Insoluble particles can block tubing, filters, and other sensitive equipment used in experimental setups.

Q3: What are the primary factors influencing the solubility of this compound?

The solubility of this compound, like other acid dyes, is primarily influenced by three main factors:

  • Temperature: Generally, the solubility of acid dyes increases with higher temperatures.[2][3]

  • pH: The pH of the solvent plays a significant role. Acidic conditions can enhance the solubility and affinity of acid dyes to certain substrates.[4]

  • Solvent Type: While designed to be water-soluble due to the presence of sulfonic acid groups, its solubility can vary in different organic solvents.[5]

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution
"Freckles" or specks of undissolved dye in the final application. Incomplete dissolution of the dye powder.Prepare a stock solution and strain it through a fine mesh or filter paper before use. Ensure the "pasting" method described in the experimental protocol is followed meticulously.
Dye solution appears cloudy or contains visible particles. The solution is supersaturated, or the dye has precipitated out of the solution.Increase the temperature of the solution while stirring. If the issue persists, dilute the solution to a lower concentration. For future preparations, ensure the solubility limit at a given temperature is not exceeded.
Inconsistent results between experimental batches. Variations in the preparation of the dye solution, such as different water temperatures or pH levels.Standardize the dissolution protocol. Always use water of a consistent temperature and adjust the pH of the final solution to the desired value for your experiment.
Difficulty dissolving the dye powder in water at room temperature. This compound, like many high molecular weight dyes, has lower solubility at room temperature.Use hot water (around 80°C) for the initial dissolution, as detailed in the experimental protocol. The addition of a solubilizing agent like urea can also be beneficial.
Dye precipitates when the pH of the solution is adjusted. The pH has been shifted to a range where the dye is less soluble.Before adjusting the pH of your entire stock solution, perform a small-scale test to determine the stability of the dye at the target pH. Add acid or base slowly while stirring vigorously to avoid localized concentration gradients.

Quantitative Solubility Data

Table 1: Representative Solubility of Anthraquinone Dyes in Water at Different Temperatures

Temperature (°C)Approximate Solubility (g/L)
20~10
40~30
60~70
80~150
100>200

Note: This data is illustrative and based on the general behavior of similar acid dyes. Actual solubility of this compound may vary.

Table 2: Representative Solubility of Anthraquinone Dyes in Common Solvents

SolventTemperature (°C)Solubility ( g/100g of solvent)
Ethanol180.05[6]
Ethanol782.25[6]
Toluene150.19[6]
Toluene1002.56[6]
AcetoneRoom TemperatureSoluble
ChloroformRoom TemperatureSparingly Soluble

Detailed Experimental Protocol for Dissolving this compound

This protocol outlines the recommended procedure for preparing a stock solution of this compound to ensure complete dissolution and minimize experimental variability.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Heat-resistant beaker or flask

  • Stirring rod or magnetic stirrer with a stir bar

  • Hot plate

  • Thermometer

  • (Optional) Urea

  • (Optional) Fine mesh filter or filter paper

Procedure:

  • Weighing the Dye: Accurately weigh the desired amount of this compound powder.

  • Pasting the Dye:

    • Place the weighed powder in a beaker.

    • Add a small volume of hot water (approximately 80°C) to the powder, just enough to create a thick, lump-free paste.

    • Use a stirring rod to thoroughly mix the powder and water, ensuring all particles are wetted. This step is crucial to prevent the formation of clumps.

  • Adding More Solvent:

    • Gradually add more hot water to the paste while continuously stirring.

    • For enhanced solubility, you can use a solution of urea in water (e.g., 10-20 g of urea per liter of water).

  • Heating and Stirring:

    • Place the beaker on a hot plate and gently heat the solution to 80-90°C. Do not boil.

    • Continue stirring until all the dye is completely dissolved. This may take several minutes.

  • Cooling and Volume Adjustment:

    • Once the dye is fully dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.

    • Transfer the cooled solution to a volumetric flask and add distilled or deionized water to reach the final desired volume.

  • (Optional) Filtration:

    • For applications requiring a high degree of purity and to eliminate any potential micro-aggregates, filter the stock solution through a fine mesh filter or appropriate filter paper.

  • Storage: Store the stock solution in a clearly labeled, sealed container, protected from light.

Visualizing Key Processes

To further aid in understanding the factors and procedures for handling this compound, the following diagrams have been created.

experimental_workflow start Start: Weigh this compound Powder paste Create a Paste with a Small Amount of Hot Water start->paste add_water Gradually Add More Hot Water (or Urea Solution) paste->add_water heat_stir Heat to 80-90°C and Stir Until Dissolved add_water->heat_stir cool Cool to Room Temperature heat_stir->cool adjust_volume Adjust to Final Volume with Water cool->adjust_volume filter Optional: Filter the Solution adjust_volume->filter store Store the Stock Solution adjust_volume->store No filter->store Yes

Caption: Experimental workflow for dissolving this compound.

logical_relationships solubility This compound Solubility temperature Temperature solubility->temperature Increases with pH pH solubility->pH Dependent on solvent Solvent Type solubility->solvent Varies with purity Dye Purity solubility->purity Affected by additives Additives (e.g., Urea) solubility->additives Can be enhanced by

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Regeneration of Adsorbents Saturated with Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for regenerating adsorbents saturated with Acid Blue 221.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to regenerate an adsorbent saturated with this compound?

A1: Yes, regenerating adsorbents saturated with this compound is often feasible and economically beneficial, as it reduces the need for purchasing new adsorbent material and minimizes waste disposal. The success of regeneration depends on the type of adsorbent, the nature of the interaction between the adsorbent and the dye, and the chosen regeneration method. Common regeneration techniques include chemical desorption, thermal regeneration, and advanced oxidation processes.

Q2: What are the most common methods for regenerating adsorbents saturated with anionic dyes like this compound?

A2: The most prevalent methods for regenerating adsorbents laden with anionic dyes are:

  • Chemical Desorption: This involves using a regenerant solution to reverse the adsorption process. For anionic dyes, alkaline solutions (e.g., NaOH), acidic solutions (e.g., HCl), or organic solvents (e.g., ethanol, acetone) are commonly employed.[1]

  • Thermal Regeneration: This method uses high temperatures to decompose the adsorbed dye molecules. However, it can be energy-intensive and may lead to some loss of the adsorbent material.

  • Advanced Oxidation Processes (AOPs): Techniques like Fenton's reagent or ozonation can be used to chemically degrade the adsorbed dye molecules. These methods can be highly effective but may require specialized equipment.

Q3: What kind of regeneration efficiency can I expect?

A3: Regeneration efficiency can vary widely depending on the adsorbent-adsorbate system and the regeneration conditions. For some systems, initial regeneration efficiencies can be as high as 90-99%. However, it is common to observe a gradual decrease in both desorption efficiency and the adsorbent's capacity over multiple cycles.[2] For instance, a study on a specific catalyst for the removal of a reactive blue dye showed a decrease in removal efficiency from 83.7% to 54.6% over three cycles.

Q4: How many times can I regenerate my adsorbent?

A4: The number of possible regeneration cycles depends on the stability of the adsorbent material and the harshness of the regeneration process. Many adsorbents can be effectively regenerated for 3 to 5 cycles. Beyond this, a significant decline in adsorption capacity is often observed due to structural damage or irreversible blockage of active sites.

Q5: How does pH affect the desorption of this compound?

A5: For anionic dyes like this compound, increasing the pH to alkaline conditions generally favors desorption. At high pH, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion with the anionic dye molecules, which facilitates their release into the solution. Conversely, adsorption of this compound is typically favored at acidic pH.[3][4][5]

Q6: Does temperature influence the regeneration process?

A6: Yes, temperature can significantly impact desorption. In many cases, increasing the temperature enhances the desorption rate as it provides the necessary energy to overcome the activation energy of desorption and increases the solubility of the dye molecules.[3][6] However, the effect of temperature can be complex and depends on whether the adsorption process was exothermic or endothermic.

Troubleshooting Guide

Q1: Why is my regeneration efficiency very low?

A1:

  • Possible Cause: The chosen regenerant may not be effective for the specific adsorbent-dye interaction. The bond between this compound and the adsorbent might be too strong for the selected chemical.

    • Solution: Experiment with different types of regenerants. For anionic dyes, alkaline solutions (e.g., 0.1 M NaOH) are often effective. You could also try organic solvents like ethanol or acetone, or a combination of chemical and thermal methods.

  • Possible Cause: The concentration of the regenerant solution may be too low.

    • Solution: Increase the concentration of your regenerant solution incrementally and observe the effect on desorption efficiency.

  • Possible Cause: Insufficient contact time between the adsorbent and the regenerant.

    • Solution: Increase the duration of the regeneration step to allow for complete desorption.

  • Possible Cause: The pH of the regenerating solution is not optimal for desorption.

    • Solution: For anionic dyes like this compound, desorption is generally favored at a higher pH. Try increasing the pH of your regenerant solution.[3][4][5]

Q2: Why is the adsorption capacity of my regenerated adsorbent much lower than the fresh adsorbent?

A2:

  • Possible Cause: The regeneration process may be too harsh, causing damage to the adsorbent's structure and a reduction in its surface area.

    • Solution: If using thermal regeneration, try lowering the temperature. For chemical regeneration, consider using a milder regenerant or reducing its concentration.

  • Possible Cause: Incomplete desorption of the dye molecules, leading to the blockage of active sites.

    • Solution: Optimize the regeneration protocol by adjusting the regenerant type, concentration, contact time, and temperature to achieve maximum desorption.

  • Possible Cause: Irreversible adsorption of some dye molecules onto the adsorbent surface.

    • Solution: In some cases, a small percentage of the dye may bind irreversibly. While 100% recovery of adsorption capacity may not be possible, optimizing the regeneration process can help maximize it.

Q3: My regeneration process is generating a large volume of secondary waste. How can I manage this?

A3:

  • Possible Cause: Use of large volumes of regenerant solutions in each cycle.

    • Solution: Investigate the possibility of recycling the regenerant solution for several cycles. You may need to implement a step to reconcentrate or purify the used regenerant.

  • Possible Cause: The chosen regeneration method is inherently waste-intensive.

    • Solution: Explore alternative regeneration methods that are more environmentally friendly, such as thermal regeneration (if feasible for your adsorbent) or advanced oxidation processes that degrade the dye into less harmful compounds.

Quantitative Data on Adsorbent Regeneration

The following table summarizes quantitative data on the regeneration of various adsorbents for the removal of this compound and other similar anionic dyes.

AdsorbentDyeRegenerantRegeneration Efficiency (%)Number of CyclesReference
BN/APPG/Ag catalystReactive Blue 221Not specified83.7 (1st cycle), 63.8 (2nd cycle), 54.6 (3rd cycle)3N/A
Activated CarbonAcid DyesH₂O₂Not specified3[7]
β-chitosan/graphene oxideReactive Blue 221Not specifiedStable over a wide pH range (3-12)Not specified[3]
SepioliteReactive Blue 221Not specifiedAdsorption capacity decreases with calcination at higher temperaturesNot specified[4]

Experimental Protocols

1. Alkaline Regeneration of Activated Carbon Saturated with this compound

This protocol describes a common method for regenerating activated carbon using a sodium hydroxide (NaOH) solution.

  • Materials:

    • Saturated activated carbon

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Deionized water

    • Beakers or flasks

    • Shaker or magnetic stirrer

    • Filtration apparatus

    • Oven

  • Procedure:

    • Separate the saturated activated carbon from the dye solution by filtration.

    • Wash the adsorbent with deionized water to remove any unbound dye molecules.

    • Place the washed adsorbent in a beaker or flask and add the 0.1 M NaOH solution. A solid-to-liquid ratio of 1:10 (e.g., 1 g of adsorbent in 10 mL of solution) is a good starting point.

    • Agitate the mixture at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 2-4 hours) at room temperature.

    • Separate the regenerated adsorbent from the NaOH solution by filtration. The filtrate will contain the desorbed this compound.

    • Wash the regenerated adsorbent thoroughly with deionized water until the pH of the washing water is neutral. This is crucial to remove any residual NaOH.

    • Dry the regenerated adsorbent in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

    • The regenerated adsorbent is now ready for reuse.

2. Solvent Regeneration of a Polymeric Adsorbent Saturated with this compound

This protocol outlines the use of an organic solvent, such as ethanol, for regeneration.

  • Materials:

    • Saturated polymeric adsorbent

    • Ethanol (e.g., 70% aqueous solution)

    • Deionized water

    • Beakers or flasks

    • Shaker or magnetic stirrer

    • Filtration apparatus

    • Oven or vacuum desiccator

  • Procedure:

    • Filter the saturated adsorbent from the dye solution.

    • Rinse the adsorbent with deionized water to remove excess dye solution.

    • Submerge the adsorbent in the ethanol solution in a beaker or flask.

    • Agitate the mixture for a specified duration (e.g., 1-3 hours) at room temperature.

    • Filter the adsorbent from the ethanol solution.

    • Wash the adsorbent with deionized water to remove any remaining ethanol.

    • Dry the regenerated adsorbent, preferably at a low temperature to avoid damaging the polymer structure.

Visualizations

Experimental_Workflow_Alkaline_Regeneration A Saturated Adsorbent (with this compound) B Separate Adsorbent (Filtration) A->B C Wash with Deionized Water B->C D Add 0.1 M NaOH Solution C->D E Agitate (e.g., 2-4 hours) D->E F Separate Regenerated Adsorbent (Filtration) E->F G Wash to Neutral pH F->G J Waste Dye Solution (Desorbed this compound) F->J H Dry Adsorbent (e.g., 105°C) G->H I Regenerated Adsorbent (Ready for Reuse) H->I

Caption: Workflow for Alkaline Regeneration of Adsorbents.

Experimental_Workflow_Solvent_Regeneration A Saturated Adsorbent (with this compound) B Filter Adsorbent A->B C Rinse with Deionized Water B->C D Submerge in Ethanol Solution C->D E Agitate (e.g., 1-3 hours) D->E F Filter Adsorbent E->F G Wash with Deionized Water F->G J Used Solvent with Dye F->J H Dry Adsorbent (Low Temperature) G->H I Regenerated Adsorbent (Ready for Reuse) H->I

Caption: Workflow for Solvent Regeneration of Adsorbents.

References

Technical Support Center: Minimizing By-product Formation During Acid Blue 221 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the experimental degradation of Acid Blue 221. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to facilitate the minimization of undesirable by-product formation, ensuring a more complete and environmentally benign degradation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for degrading this compound, and which are most effective for minimizing by-product formation?

A1: The principal degradation methods for this compound, an anthraquinone-based dye, include Advanced Oxidation Processes (AOPs) like photocatalysis, Fenton/photo-Fenton reactions, and ozonation, alongside biological degradation.[1] To minimize by-products, the ultimate goal is complete mineralization of the dye into carbon dioxide, water, and inorganic ions.[1]

  • Advanced Oxidation Processes (AOPs): These methods are highly effective for achieving complete mineralization.[2][3]

    • Photocatalysis: Utilizing semiconductor catalysts such as TiO2 and ZnO can lead to high degradation and mineralization rates.[1] The key to minimizing intermediates is the careful optimization of parameters like catalyst dosage, pH, and the intensity of the light source.[4][5]

    • Fenton and Photo-Fenton Reactions: These processes are known for their high efficiency. To avoid the formation of recalcitrant intermediates, it is crucial to control the ratio of hydrogen peroxide (H2O2) to ferrous ions (Fe2+) and maintain an optimal pH.[6][7]

    • Ozonation: While rapid in decolorizing the dye, complete mineralization might necessitate combining ozonation with other treatments like H2O2 or UV radiation to boost the generation of highly reactive hydroxyl radicals.[2][8]

  • Biological Degradation: This approach offers a more environmentally friendly alternative. However, it can sometimes result in the formation of potentially toxic aromatic amines from the cleavage of azo bonds in similar dye structures.[9][10] Achieving complete mineralization often requires a consortium of different microorganisms or a sequential anaerobic and aerobic treatment process.

Q2: What are the typical by-products generated during the degradation of this compound, and how can they be identified?

A2: Incomplete degradation of this compound can result in a variety of intermediate by-products.[1] Given its anthraquinone core structure, these can include smaller aromatic compounds, organic acids, and aldehydes before eventual mineralization. The exact nature of these by-products is dependent on the degradation technique employed. Their identification is typically achieved through advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) , especially when coupled with Mass Spectrometry (MS) or a Diode Array Detector (DAD), is a robust method for the separation and identification of polar degradation products in aqueous samples.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile or semi-volatile by-products, which may require a prior extraction step from the sample matrix.[9][14]

Q3: How does the pH of the reaction medium affect the formation of by-products during the degradation of this compound?

A3: The pH of the reaction is a critical parameter that significantly influences the degradation pathway and the potential for by-product formation.

  • In Photocatalysis (with TiO2): The surface charge of the titanium dioxide catalyst is pH-dependent. For anionic dyes like this compound, an acidic environment is often more favorable as it promotes the adsorption of the dye onto the positively charged catalyst surface, facilitating degradation.[1]

  • In Fenton and Photo-Fenton Reactions: An acidic pH, typically around 3, is optimal for the generation of hydroxyl radicals from the reaction between Fe2+ and H2O2.[7] At higher pH levels, the precipitation of iron hydroxides reduces the catalyst's efficacy, which can lead to incomplete degradation and the accumulation of intermediates.

  • In Ozonation: The pH level dictates the mechanism of ozone attack. In alkaline conditions, the decomposition of ozone into hydroxyl radicals is accelerated. This leads to a higher concentration of these powerful, non-selective oxidants, which can promote more complete mineralization.[8]

Troubleshooting Guides

Problem 1: Low Degradation Efficiency of this compound

Possible CauseSuggested Solution
Suboptimal pH Carefully optimize the pH of your reaction. For photocatalysis with TiO2, explore a more acidic range. For Fenton's reaction, ensure the pH is adjusted to approximately 3. For ozonation targeting hydroxyl radical pathways, a more alkaline pH may be beneficial.[1][7][8]
Incorrect Catalyst or Oxidant Concentration Systematically vary the concentration of your photocatalyst (e.g., TiO2), Fenton reagents (Fe2+ and H2O2), or the dosage of ozone. Both insufficient and excessive concentrations can hinder the reaction.[4][5][6]
Inadequate Light Source (for Photocatalysis/Photo-Fenton) Verify that your light source provides the appropriate wavelength and intensity to activate the photocatalyst. Check the operational age of the lamp and ensure the reactor material is transparent to the required wavelength.
Presence of Scavenging Species in the Matrix The presence of certain inorganic ions (e.g., chlorides, carbonates) or natural organic matter can compete for the reactive oxygen species, thereby reducing the degradation efficiency.[15] It is advisable to conduct initial experiments in purified water to establish a performance baseline.
Low Reaction Temperature While not always the primary factor, lower temperatures can decrease reaction kinetics. Most AOPs are effective at ambient temperatures.[9]

Problem 2: High Concentration of Intermediate By-products Detected Post-Treatment

Possible CauseSuggested Solution
Insufficient Reaction Time Extend the duration of the experiment. It is important to monitor the disappearance of not only the parent dye but also the major intermediate by-products over time to ensure complete degradation.
Suboptimal Oxidant-to-Catalyst Ratio In Fenton's reaction, an excess of either H2O2 or Fe2+ can lead to self-scavenging of the desired hydroxyl radicals, which in turn hinders the degradation of intermediates. A systematic optimization of the H2O2/Fe2+ molar ratio is recommended.[7]
Incomplete Mineralization While AOPs can rapidly decolorize a solution by breaking the dye's chromophore, the complete mineralization of the resulting intermediates often requires a longer reaction time.[1] Consider a multi-step approach, such as ozonation followed by a biological treatment to remove any biodegradable intermediates.[2]
Formation of Recalcitrant By-products Some intermediate compounds may be more resistant to degradation than the original dye molecule. In such cases, a change in the degradation strategy (e.g., switching from a chemical to a biological method or vice-versa) or a combination of different methods may be necessary.

Experimental Protocols

Detailed Methodologies for Key Experiments

This protocol outlines a general procedure for the photocatalytic degradation of this compound using a TiO2 catalyst. It is essential to optimize the parameters to minimize the formation of by-products.

Materials:

  • This compound

  • Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor equipped with a UV light source (e.g., mercury lamp)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • HPLC-MS system

Procedure:

  • Prepare Dye Solution: Make a stock solution of this compound in deionized water. Dilute to the desired experimental concentration (e.g., 20 mg/L).

  • Prepare Catalyst Suspension: Add the desired amount of TiO2 catalyst (e.g., 0.5 g/L) to the dye solution.

  • Adjust pH: Use HCl or NaOH to adjust the pH of the suspension to the target value (e.g., pH 3).[4][5]

  • Establish Adsorption-Desorption Equilibrium: Stir the suspension in the absence of light for approximately 30 minutes to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface.

  • Initiate Photoreaction: Turn on the UV light source to commence the photocatalytic degradation. Ensure continuous and uniform stirring throughout the experiment.

  • Collect Samples: Withdraw aliquots from the reactor at regular time intervals.

  • Analyze Samples:

    • Immediately centrifuge or filter the collected samples to remove the catalyst particles.

    • Measure the remaining concentration of this compound in the supernatant using a spectrophotometer at its wavelength of maximum absorbance.

    • For by-product analysis, subject the samples to HPLC-MS analysis.

To Minimize By-products:

  • Optimize Catalyst Loading: Begin with a catalyst concentration of around 0.5 g/L and systematically vary it to determine the optimal loading. An excess of catalyst can cause light scattering and reduce the overall efficiency.[4][5]

  • Optimize pH: Investigate a range of pH values (e.g., from 3 to 9) to identify the condition that leads to maximum mineralization (TOC removal), not just the fastest decolorization.[4][5]

  • Extend Irradiation Time: Increase the duration of UV exposure to ensure the complete breakdown of any intermediate products that may have formed.

This protocol provides a general framework for the degradation of this compound using the Fenton process.

Materials:

  • This compound

  • Ferrous sulfate heptahydrate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30% w/w)

  • Sulfuric acid (H2SO4) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • HPLC-MS system

Procedure:

  • Prepare Dye Solution: Dissolve this compound in deionized water to the desired concentration.

  • Adjust pH: Use H2SO4 to adjust the pH of the dye solution to the optimal range for the Fenton reaction, which is typically around 3.[7]

  • Add Ferrous Ions: Add the calculated amount of FeSO4·7H2O to the solution and stir until fully dissolved.

  • Initiate the Reaction: Add the required volume of H2O2 to the solution to start the Fenton reaction.

  • Monitor the Reaction and Collect Samples: Let the reaction proceed under constant stirring. Collect samples at various time points.

  • Quench the Reaction: Immediately stop the degradation process in the collected samples by adding a quenching agent (e.g., a strong base to increase the pH and precipitate the iron, or a catalase to decompose residual H2O2).

  • Analyze Samples:

    • Centrifuge or filter the samples to remove precipitated iron hydroxides.

    • Analyze the supernatant for the concentration of this compound and its by-products using the methods described in the photocatalysis protocol.

To Minimize By-products:

  • Optimize H2O2/Fe2+ Ratio: The molar ratio of H2O2 to Fe2+ is a critical parameter. A significant excess of either reagent can lead to the scavenging of hydroxyl radicals. A systematic variation of this ratio is necessary to find the optimum for complete mineralization.[7]

  • Control H2O2 Addition: A stepwise or continuous slow addition of H2O2, rather than a single initial dose, can help maintain a steady concentration of hydroxyl radicals and prevent their self-scavenging, leading to a more efficient degradation of intermediates.

Data Presentation

The following tables summarize quantitative data on the degradation of dyes similar to this compound, illustrating the impact of key experimental parameters.

Table 1: Effect of pH on the Degradation of Anthraquinone Dyes by AOPs

Degradation MethodDyepHDegradation Efficiency (%)Mineralization (TOC Removal, %)Reference
OzonationReactive Blue 193High Color RemovalLower[8]
OzonationReactive Blue 19>7High Color RemovalHigher[8]
Photocatalysis (TiO2)Acid Blue 1399.1Not specified[4][5]

Table 2: Effect of Oxidant/Catalyst Concentration on Dye Degradation

Degradation MethodDyeCatalyst/Oxidant ConcentrationDegradation Efficiency (%)CommentsReference
PhotocatalysisAcid Blue 10.75 g/L MCTA catalyst99.1Optimal concentration[4][5]
FentonDisperse Blue 79150 mg/L H2O2, 20 mg/L Fe2+85 (Color), 75 (COD)Optimal ratio[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution adjust_ph Adjust pH prep_dye->adjust_ph add_catalyst Add Catalyst/Reagent adjust_ph->add_catalyst initiate_reaction Initiate Reaction (e.g., UV Light, H2O2) add_catalyst->initiate_reaction sampling Collect Samples at Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench separate Separate Catalyst quench->separate analyze_dye Analyze Dye Conc. (Spectrophotometry) separate->analyze_dye analyze_byproducts Analyze By-products (HPLC-MS/GC-MS) separate->analyze_byproducts

Caption: Experimental workflow for this compound degradation.

Degradation_Pathway AB221 This compound (Anthraquinone Structure) Intermediates Intermediate By-products (e.g., smaller aromatic compounds, organic acids, aldehydes) AB221->Intermediates Degradation (AOPs/Biological) Mineralization Complete Mineralization (CO2, H2O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Generalized degradation pathway of this compound.

References

Technical Support Center: Accurate Measurement of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating instruments for the measurement of Acid Blue 221.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a synthetic anthraquinone dye. Accurate concentration measurement is crucial in various research and development applications, including environmental monitoring of wastewater, formulation studies, and in vitro assay development, to ensure data reliability and reproducibility.

Q2: What is the optimal wavelength (λmax) for measuring this compound?

The precise λmax for this compound may vary slightly depending on the solvent and pH of the solution. As a blue dye, its maximum absorbance is expected in the orange-red region of the visible spectrum, likely between 580 nm and 620 nm. It is essential to determine the λmax empirically in your specific experimental buffer by performing a wavelength scan.

Q3: How does pH affect the measurement of this compound?

The pH of the solution can significantly impact the absorbance spectrum of this compound.[1][2] Changes in pH can alter the ionization state of the dye molecule, which in turn can affect its chromophore and thus its light-absorbing properties. For consistent and accurate measurements, it is critical to use a buffered solution or ensure a constant pH for all standards and samples.

Q4: What type of cuvette should I use for measuring this compound?

Since the measurements for this compound are in the visible range of the electromagnetic spectrum, standard optical glass or disposable polystyrene cuvettes are suitable. If you are performing a full spectral scan that includes the UV region, quartz cuvettes would be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the spectrophotometric measurement of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in replicate readings 1. Inconsistent cuvette placement.2. Sample evaporation or degradation.3. Air bubbles in the cuvette.4. Non-homogenous sample.1. Ensure the cuvette is placed in the same orientation for each measurement.2. Use a cuvette cap to minimize evaporation. Prepare fresh dilutions if the sample is known to be unstable.3. Gently tap the cuvette to dislodge any air bubbles before taking a reading.4. Ensure the sample is thoroughly mixed before transferring to the cuvette.
Absorbance readings are out of the linear range (e.g., > 1.5 AU) The sample is too concentrated.Dilute the sample with the same solvent or buffer used for the blank and standards to bring the absorbance into the optimal linear range of the instrument (typically 0.1 - 1.0 AU).
Negative absorbance readings 1. Incorrect blank solution used.2. The blank is more absorbent than the sample.1. Ensure the blank solution is the exact same solvent or buffer as the sample solution.2. Remeasure the blank. If the problem persists, check for contamination in the blank or sample.
Drifting absorbance readings 1. The spectrophotometer lamp has not warmed up sufficiently.2. The sample is precipitating or reacting over time.1. Allow the instrument to warm up for at least 30 minutes before use.[2]2. Check the solubility of this compound in your solvent. If a reaction is occurring, measurements should be taken immediately after sample preparation.
Inaccurate results from the calibration curve 1. Errors in standard solution preparation.2. Incorrect λmax used for measurement.3. Instrument not properly calibrated.1. Carefully prepare new standard solutions following the protocol.2. Perform a new wavelength scan to determine the correct λmax.3. Calibrate the spectrophotometer for wavelength accuracy and photometric accuracy using certified reference materials.

Troubleshooting Workflow

G A Inaccurate Measurement B Check Replicate Variability A->B E Consistent Readings? B->E C Check Absorbance Range F Absorbance < 1.5? C->F D Check Calibration Curve G R² > 0.99? D->G E->C Yes H Troubleshoot Replicates: - Cuvette Placement - Air Bubbles - Sample Homogeneity E->H No F->D Yes I Dilute Sample F->I No J Recalibrate Instrument & Prepare New Standards G->J No K Proceed with Measurement G->K Yes H->B I->C J->D

Caption: A logical workflow for troubleshooting inaccurate this compound measurements.

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL this compound Stock Solution

  • Weighing: Accurately weigh 10.0 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of deionized water (or the appropriate buffer for your experiment) to dissolve the dye completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Diluting to Volume: Once the dye is fully dissolved, add the same solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a dark, cool place. It is recommended to prepare fresh stock solutions regularly.

Protocol 2: Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the 100 µg/mL stock solution. The following table provides an example for preparing standards in 10 mL final volumes.

Standard Concentration (µg/mL)Volume of Stock Solution (mL)Volume of Solvent/Buffer (mL)Final Volume (mL)
1.00.109.9010.0
2.50.259.7510.0
5.00.509.5010.0
7.50.759.2510.0
10.01.009.0010.0

Protocol 3: Spectrophotometer Calibration and Measurement

This protocol outlines the general workflow for instrument calibration and sample measurement.

G A Instrument Warm-up (30 min) B Perform Wavelength Scan (e.g., 400-800 nm) A->B 1 C Determine λmax B->C 2 D Set Instrument to λmax C->D 3 E Measure Blank (Solvent/Buffer) D->E 4 F Measure Calibration Standards E->F 5 G Generate Calibration Curve (Absorbance vs. Concentration) F->G 6 H Measure Unknown Sample(s) G->H 7 I Calculate Concentration using Calibration Curve H->I 8

Caption: Workflow for spectrophotometer calibration and this compound measurement.

Detailed Steps:

  • Instrument Power-On and Warm-up: Turn on the spectrophotometer and its light source. Allow the instrument to warm up for at least 30 minutes to ensure a stable light output.[2]

  • Determine λmax:

    • Prepare a mid-range standard solution of this compound (e.g., 5 µg/mL).

    • Perform a wavelength scan over the visible spectrum (e.g., 400 nm to 800 nm) to identify the wavelength of maximum absorbance (λmax).

  • Set Wavelength: Set the spectrophotometer to the determined λmax.

  • Blank Measurement: Fill a clean cuvette with the same solvent or buffer used to prepare your standards and samples. Place it in the spectrophotometer and zero the absorbance.

  • Calibration Curve Measurement:

    • Measure the absorbance of each prepared calibration standard, starting from the lowest concentration.

    • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Generate Calibration Curve: Plot a graph of absorbance versus concentration for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Sample Measurement: Measure the absorbance of your unknown this compound samples. Ensure that the absorbance readings fall within the range of your calibration curve. If a sample's absorbance is too high, dilute it accurately with the blank solution and re-measure, making sure to account for the dilution factor in the final concentration calculation.

  • Concentration Calculation: Use the equation from your linear regression to calculate the concentration of your unknown samples based on their measured absorbance.

References

Technical Support Center: Kinetics of Acid Blue 221 Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the kinetics of Acid Blue 221 removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from aqueous solutions?

A1: The most common and widely studied method for this compound removal is adsorption due to its simplicity and operational ease.[1] This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.[1] Various materials have been investigated as adsorbents, including activated carbon, biochar, polymer-based adsorbents like chitosan, and minerals like sepiolite.[1][2] Other methods include photocatalytic degradation and biodegradation.[2][3]

Q2: What is the optimal pH for the removal of this compound?

A2: The removal efficiency of this compound, an anionic dye, is highly pH-dependent. Maximum removal is typically achieved in acidic conditions, generally within a pH range of 2 to 5.[1][2][4] At low pH, the surface of most adsorbents becomes positively charged, which enhances the electrostatic attraction with the negatively charged anionic dye molecules.[2] As the pH increases into alkaline conditions (pH > 10), the adsorbent surface becomes negatively charged, leading to electrostatic repulsion and a decrease in removal efficiency.[1]

Q3: How does the initial concentration of this compound affect its removal kinetics?

A3: The initial dye concentration is a critical factor influencing removal efficiency. Generally, for a fixed adsorbent dosage, the percentage of dye removal decreases as the initial dye concentration increases.[4][5] This is because at a lower concentration, there are more available active sites on the adsorbent for the dye molecules. As the initial dye concentration rises, these sites become saturated, leading to a lower overall removal percentage.[6][7] However, the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) often increases with a higher initial concentration until saturation is reached.[8]

Q4: What is the effect of adsorbent/catalyst dosage on the removal rate?

A4: Increasing the adsorbent or catalyst dosage generally leads to a higher percentage of dye removal.[4] This is attributed to the greater availability of surface area and active sites for adsorption or degradation.[9] However, this effect continues only up to a certain point, after which the removal rate may plateau as the system reaches equilibrium or becomes limited by other factors, such as the amount of dye available.[10]

Q5: How does temperature influence the kinetics of this compound removal?

A5: The effect of temperature can vary depending on the nature of the removal process (e.g., adsorption, degradation) and the materials used. In some adsorption studies, an increase in temperature has been shown to enhance the removal of similar acid dyes, suggesting an endothermic process.[2][10] This may be due to increased diffusion rates of dye molecules and swelling of the adsorbent's internal structure.[11] However, for other systems, an increase in temperature might decrease removal efficiency, indicating an exothermic process.[4]

Troubleshooting Guide

Issue 1: Low Dye Removal Efficiency

If you are observing lower-than-expected removal of this compound, consider the following potential causes and solutions:

  • Suboptimal pH:

    • Problem: The solution pH may not be in the optimal range for electrostatic attraction. This compound is an anionic dye.

    • Solution: Verify the pH of your solution. Adjust the pH to the acidic range, typically between 2 and 3, using dilute HCl or H₂SO₄ for maximum efficiency.[2][4][10]

  • Insufficient Adsorbent/Catalyst Dosage:

    • Problem: The number of active sites may be insufficient for the concentration of the dye.

    • Solution: Increase the adsorbent or catalyst dosage in increments.[4][10] Be aware that after a certain point, further increases may not significantly improve removal and could be uneconomical.

  • High Initial Dye Concentration:

    • Problem: The active sites on your adsorbent may be saturated by a high concentration of dye molecules.

    • Solution: Try decreasing the initial dye concentration or increasing the adsorbent dosage to maintain a favorable adsorbent-to-dye ratio.[7]

  • Short Contact Time:

    • Problem: The experiment may not have run long enough to reach equilibrium.

    • Solution: Increase the contact time. Perform a kinetic study by taking samples at various time intervals to determine the point at which equilibrium is reached.[12][13]

Issue 2: Inconsistent or Irreproducible Results

For issues with reproducibility, check the following experimental parameters:

  • Temperature Fluctuations:

    • Problem: Adsorption and degradation processes can be temperature-dependent.[2] Inconsistent temperatures can lead to variable results.

    • Solution: Conduct your experiments in a temperature-controlled environment, such as a water bath shaker.[10]

  • Adsorbent Particle Size:

    • Problem: Different particle sizes of the adsorbent will have different surface areas, affecting the removal rate.[10]

    • Solution: Ensure that the adsorbent is sieved to a uniform and consistent particle size for all experiments. Smaller particle sizes generally offer a larger surface area and faster kinetics.[10]

  • Inadequate Mixing:

    • Problem: Poor agitation may lead to boundary layer effects, where the dye concentration near the adsorbent surface is lower than in the bulk solution, slowing down the diffusion process.

    • Solution: Ensure consistent and adequate agitation speed across all experiments to minimize diffusion limitations.[14]

Data Presentation: Factors Affecting Removal

The following tables summarize the typical effects of various experimental parameters on the removal of this compound and similar anionic dyes.

Table 1: Effect of pH on Removal Efficiency

pH RangeTypical Observation for Anionic DyesRationale
2 - 5 High Removal EfficiencyThe adsorbent surface is positively charged, promoting electrostatic attraction with anionic dye molecules.[1][2]
6 - 8 Moderate Removal EfficiencyThe surface charge of the adsorbent approaches neutral or becomes slightly negative, reducing attraction.
> 8 Low Removal EfficiencyThe adsorbent surface is negatively charged, causing electrostatic repulsion with anionic dye molecules.[1]

Table 2: Summary of Key Kinetic Parameters

ParameterGeneral TrendReason
Initial Dye Concentration Removal % decreases as concentration increases.[4][7]Saturation of available active sites on the adsorbent at a fixed dosage.[6]
Adsorbent Dosage Removal % increases as dosage increases (to a point).[4]More available surface area and active sites for adsorption.[9]
Temperature Can be endothermic (removal increases with temp) or exothermic (removal decreases with temp).[2][4]Depends on the specific adsorbent and dye system; reflects the thermodynamics of the process.[10]
Contact Time Removal % increases with time until equilibrium is reached.[12]Initially rapid adsorption to readily available sites, followed by a slower phase as sites become occupied.
Particle Size Removal % increases as particle size decreases.[10]Smaller particles provide a larger total surface area for a given mass.[10]

Experimental Protocols

Protocol 1: Batch Adsorption Experiment for this compound Removal

This protocol outlines a standard procedure for evaluating the removal of this compound using a novel adsorbent in a batch system.

  • Preparation of Stock Solution:

    • Accurately weigh 1.0 g of this compound dye powder.

    • Dissolve it in 1000 mL of deionized water to prepare a 1000 mg/L stock solution.

    • Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[4]

  • Adsorption Experiment:

    • Take a series of 250 mL Erlenmeyer flasks.

    • Add a fixed volume (e.g., 100 mL) of the prepared this compound solution of a specific concentration to each flask.

    • Adjust the initial pH of the solutions to the desired value (e.g., pH 2) using 0.1 M HCl or 0.1 M NaOH.[10]

    • Add a precise amount of the adsorbent (e.g., 0.1 g) to each flask.[4]

    • Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).[10]

  • Sample Collection and Analysis:

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 180 minutes).[15]

    • Separate the adsorbent from the solution immediately by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).

    • Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a UV-Vis spectrophotometer. A calibration curve must be prepared beforehand to correlate absorbance with concentration.[14]

  • Data Calculation:

    • Calculate the percentage of dye removal using the following equation:

      • Removal (%) = ((C₀ - Cₑ) / C₀) * 100

      • Where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).[8]

    • Calculate the amount of dye adsorbed at equilibrium, qₑ (mg/g), using the following equation:

      • qₑ = ((C₀ - Cₑ) * V) / m

      • Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).[8]

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment Setup cluster_analysis 3. Analysis stock Prepare Dye Stock Solution working Dilute to Working Concentrations stock->working adjust_ph Adjust pH working->adjust_ph adsorbent Prepare/Weigh Adsorbent mix Mix Dye Solution and Adsorbent adsorbent->mix agitate Agitate at Constant Temp & Speed mix->agitate adjust_ph->mix sample Withdraw Samples at Intervals agitate->sample separate Filter/Centrifuge Adsorbent sample->separate measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Removal % and Adsorption Capacity measure->calculate

Caption: Workflow for a typical batch adsorption experiment.

Factors_Affecting_Kinetics cluster_solution Solution Properties cluster_adsorbent Adsorbent Properties cluster_process Process Conditions center_node Removal Kinetics (Rate & Capacity) pH pH pH->center_node initial_conc Initial Dye Concentration initial_conc->center_node temp Temperature temp->center_node ionic_strength Ionic Strength ionic_strength->center_node dosage Dosage dosage->center_node particle_size Particle Size particle_size->center_node surface_chem Surface Chemistry surface_chem->center_node contact_time Contact Time contact_time->center_node agitation Agitation Speed agitation->center_node

Caption: Factors influencing the kinetics of dye removal.

References

Technical Support Center: Analysis of Acid Blue 221 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals analyzing Acid Blue 221 in complex environmental matrices. The focus is on identifying and mitigating matrix effects, which are a common challenge in liquid chromatography-mass spectrometry (LC-MS) based methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an environmental concern?

This compound is a synthetic anthraquinone dye used extensively in the textile industry.[1] Its release into waterways through industrial effluents is a significant environmental issue because its complex aromatic structure makes it resistant to degradation by conventional wastewater treatment methods.[1] This persistence, combined with potential toxicity to aquatic life, necessitates sensitive and accurate monitoring in environmental samples.[2][3]

Q2: What are "matrix effects" in the context of LC-MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4] In LC-MS, especially with electrospray ionization (ESI), these effects can lead to either signal suppression (lower analyte response) or enhancement (higher analyte response).[5][6][7][8] This interference compromises the accuracy, precision, and reproducibility of quantitative analyses.[6][7][8] The "matrix" refers to all components within the sample other than the analyte of interest, such as salts, lipids, and other organic matter.

Q3: Why is the analysis of this compound prone to matrix effects?

Environmental samples like wastewater are inherently complex and contain a wide variety of organic and inorganic compounds. When analyzing anionic dyes like this compound, these matrix components can co-extract with the analyte during sample preparation. In the ESI source of the mass spectrometer, these compounds compete with the dye for ionization, often leading to significant ion suppression and inaccurate quantification.[9]

Q4: How can I quantitatively assess the matrix effect in my experiment?

The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the same analyte in a pure solvent standard.[6]

The formula is: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Solvent Standard) x 100

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.[6]

  • Values between 85% and 115% are often considered acceptable, but this can vary by application.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem: Low or No Analyte Signal (Ion Suppression)

Possible Cause 1: Inefficient Sample Cleanup Co-eluting matrix components are the most common cause of ion suppression.[6] The sample preparation method may not be adequately removing interfering substances from the matrix.

Solution:

  • Optimize Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[10] For an anionic dye like this compound, a polymeric reversed-phase or a mixed-mode anion exchange sorbent can be effective. Ensure all steps—conditioning, loading, washing, and eluting—are optimized.[11][12][13] A stronger or more specific wash step can help remove interferences without eluting the target analyte.

  • Sample Dilution: A simple and effective strategy is to dilute the sample extract.[14][15] This reduces the concentration of matrix components, thereby minimizing their impact on ionization. Test a series of dilutions (e.g., 1:5, 1:10, 1:50) to find a balance between reducing matrix effects and maintaining sufficient analyte concentration for detection.

Possible Cause 2: Poor Chromatographic Separation If matrix components elute at the same time as this compound, ion suppression will occur.

Solution:

  • Modify Gradient Elution: Adjust the mobile phase gradient to better separate the analyte from the matrix interferences. A shallower gradient can increase resolution.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a pentafluorophenyl (F5) column, which can provide alternative retention mechanisms for polar and aromatic compounds.[16]

Possible Cause 3: Use of an Inappropriate Internal Standard An internal standard that does not behave similarly to the analyte will fail to compensate for matrix effects.

Solution:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is an SIL version of this compound. It will have nearly identical chromatographic behavior and ionization efficiency, allowing it to accurately compensate for matrix-induced signal variations.[9]

  • Use a Structural Analog: If an SIL standard is unavailable, choose a structural analog with similar chemical properties (e.g., polarity, pKa, functional groups) that elutes close to the analyte of interest.

Problem: Poor Analyte Recovery During Sample Preparation

Possible Cause 1: Incorrect SPE Sorbent or Protocol The chosen SPE sorbent may not be retaining the analyte effectively, or the elution solvent may be too weak to desorb it completely.

Solution:

  • Verify Sorbent Selection: For this compound, which is an anionic compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often ideal.

  • Optimize SPE Solvents:

    • Loading: Ensure the sample pH is adjusted to maximize retention. For reversed-phase retention, a lower pH may be necessary.[16]

    • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent.

    • Elution: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For an anionic analyte on a mixed-mode sorbent, this often requires a solvent with a high organic content and a basic pH to neutralize the charge. Using small, multiple aliquots for elution can improve efficiency.[12]

Solution Workflow: To systematically troubleshoot recovery issues, analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.[13]

G start Low Recovery Detected check_load Analyze Load Effluent for Analyte start->check_load check_wash Analyze Wash Effluent for Analyte check_load->check_wash Analyte not found result_load Analyte Lost During Loading - Adjust sample pH - Use stronger sorbent check_load->result_load Analyte found check_elute Analyze Elution Effluent for Analyte check_wash->check_elute Analyte not found result_wash Analyte Lost During Wash - Use weaker wash solvent - Check solvent pH check_wash->result_wash Analyte found result_elute Analyte Retained on Column - Use stronger elution solvent - Adjust elution pH - Allow solvent 'soak' time check_elute->result_elute Analyte not found result_ok Recovery is Good Problem lies elsewhere check_elute->result_ok Analyte found

Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for this compound from Water

This protocol is a general guideline for a mixed-mode SPE sorbent (reversed-phase and anion-exchange). Optimization is required for specific sample matrices and analyte concentrations.

  • Sample Pretreatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulates.

    • Adjust the sample pH to ~6.0-7.0. This ensures the sulfonic acid groups on this compound are ionized for anion exchange retention.

    • Add internal standard if applicable.

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.[12]

  • Sample Loading:

    • Load the pretreated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A slow flow rate improves retention.[12]

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution (Analyte Collection):

    • Dry the cartridge under vacuum or nitrogen for 2-5 minutes to remove residual wash solvent.

    • Elute the analyte with 5-10 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the anionic sites, and the high organic content disrupts reversed-phase interactions.

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Data: Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for different sample preparation methods used for anionic dyes in wastewater. Actual results will vary based on the specific matrix.

Technique Principle Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Dilute-and-Shoot Simple dilution of the sample before injection.100% (by definition)10 - 60% (High Suppression)Fast, simple, inexpensive.High matrix effects, poor sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.60 - 90%40 - 85% (Moderate Suppression)Can handle large volumes.Labor-intensive, uses large solvent volumes.[17]
Solid-Phase Extraction (SPE) Selective retention of analyte on a solid sorbent.85 - 110%75 - 115% (Low Suppression)High selectivity, good concentration factor.[10]Requires method development, higher cost.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract.N/ACompensated (calibrated out)Accurately compensates for proportional matrix effects.[9]Requires a representative blank matrix, can be laborious.

G SPE SPE Evap Evap SPE->Evap Eluate

References

Technical Support Center: Enhancing Adsorption of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the adsorption of Acid Blue 221. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the adsorption capacity of this compound?

A1: The efficiency of this compound adsorption is primarily influenced by several key experimental parameters. These include the pH of the solution, the temperature at which the experiment is conducted, the initial concentration of the dye, the dosage of the adsorbent material, and the contact time between the adsorbent and the dye solution.[1] Optimizing these factors is crucial for maximizing adsorption capacity.

Q2: How does the pH of the solution affect the adsorption of this compound?

A2: The pH of the solution is a critical factor. This compound is an anionic dye. In acidic conditions (typically pH 2-5), the surface of most adsorbents becomes protonated, leading to a net positive charge.[2][3] This positive charge enhances the electrostatic attraction with the negatively charged anionic dye molecules, resulting in a higher adsorption capacity.[2][4] Conversely, in alkaline conditions (pH > 7), the adsorbent surface tends to become negatively charged, causing electrostatic repulsion with the dye molecules and a subsequent decrease in adsorption efficiency.[2][5]

Q3: I am observing low adsorption of this compound. What are the common causes and how can I troubleshoot this?

A3: Low adsorption of this compound can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal pH: Ensure your solution's pH is in the acidic range (ideally pH 2-5) to promote electrostatic attraction.[2][6]

  • Insufficient Contact Time: Adsorption is a process that takes time to reach equilibrium.[6][7] Ensure you are allowing for adequate contact time between the adsorbent and the dye solution. You may need to run a kinetic study to determine the optimal time.

  • Adsorbent Dosage: An insufficient amount of adsorbent will result in fewer available active sites for the dye to bind.[8][9] Conversely, an excessively high dose can lead to particle aggregation and a decrease in the effective surface area. It is important to optimize the adsorbent dosage.

  • Adsorbent Deactivation: Ensure your adsorbent material has not been deactivated or its surface contaminated. Proper storage and handling are essential.

Troubleshooting Guides

Issue 1: Inconsistent Adsorption Results

Possible Cause: Variability in experimental conditions.

Troubleshooting Steps:

  • Standardize pH Adjustment: Use a calibrated pH meter and standardized buffer solutions for consistent pH control across all experiments.[2]

  • Control Temperature: Use a water bath or a temperature-controlled shaker to maintain a constant temperature throughout the experiment.[3][10]

  • Homogenize Adsorbent: Ensure your adsorbent material is well-mixed and a representative sample is used for each experiment to avoid variations in particle size and surface area.

Issue 2: Low Adsorption Capacity with a New Adsorbent

Possible Cause: The adsorbent material may not be suitable or may require modification.

Troubleshooting Steps:

  • Characterize the Adsorbent: Analyze the surface chemistry and pore structure of your adsorbent.

  • Consider Adsorbent Modification:

    • Surface Functionalization: For adsorbents like chitosan, cross-linking or blending with materials like graphene oxide can introduce beneficial functional groups and increase surface area, significantly enhancing adsorption capacity.[3][10][11]

    • Surfactant Modification: Treating the adsorbent with a surfactant can modify its surface charge and hydrophobicity, which can improve its interaction with dye molecules.[12][13]

  • Test Different Adsorbent Types: If modification is not feasible, consider testing alternative adsorbents known to be effective for anionic dyes, such as activated carbon or other biosorbents.[2][6]

Data Presentation: Adsorption Capacities of Various Adsorbents for this compound

The following tables summarize quantitative data from various studies on the adsorption of this compound, providing a comparative overview of different adsorbents and conditions.

Table 1: Effect of pH on the Adsorption Capacity of Chitosan-Based Adsorbents for this compound.

AdsorbentpHAdsorption Capacity (mg/g)Reference
β-chitosan (CS)245.5[4][10][11]
β-chitosan/graphene oxide (CSGO)256.1[4][10][11]
β-chitosan (CS)351.6[10]
β-chitosan/graphene oxide (CSGO)354.04[10]
β-chitosan (CS)125.4[4][10][11]
β-chitosan/graphene oxide (CSGO)1237.2[4][10][11]
α-chitosan241.07[3]
β-chitosan245.57[3]
Cross-linked β-chitosan (BCCT)252.41[3]

Table 2: Effect of Temperature on the Monolayer Adsorption Capacity (Q₀) of Chitosan-Based Adsorbents for this compound.

AdsorbentpHTemperature (K)Monolayer Adsorption Capacity (Q₀) (mg/g)Reference
β-chitosan (CS)33039.94[10]
β-chitosan/graphene oxide (CSGO)330316.61[10]
β-chitosan (CS)332310.53[10]
β-chitosan/graphene oxide (CSGO)332325.32[10]
β-chitosan (CS)123031.27[10]
β-chitosan/graphene oxide (CSGO)123031.68[10]
β-chitosan (CS)123231.32[10]
β-chitosan/graphene oxide (CSGO)123231.89[10]

Experimental Protocols

Protocol 1: Batch Adsorption Experiment to Determine the Effect of pH
  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

  • Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of a desired concentration (e.g., 100 mg/L).

  • pH Adjustment: Take a fixed volume of the working solution (e.g., 25 mL) in a series of flasks. Adjust the pH of each solution to a different value (e.g., 2, 4, 6, 8, 10, 12) using dilute HCl or NaOH.[3]

  • Adsorbent Addition: Add a precise amount of the adsorbent (e.g., 0.1 g) to each flask.[6]

  • Equilibration: Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time required to reach equilibrium (e.g., 24 hours).[14]

  • Sample Collection and Analysis: After equilibration, separate the adsorbent from the solution by centrifugation or filtration.[3] Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculation of Adsorption Capacity: Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where C₀ is the initial dye concentration (mg/L), Cₑ is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Protocol 2: Kinetic Study of this compound Adsorption
  • Preparation: Prepare a dye solution of a known concentration and adjust the pH to the optimal value determined from previous experiments.

  • Adsorption Process: Add a known mass of the adsorbent to the dye solution and start a timer. Keep the solution under constant agitation and temperature.

  • Sample Collection: At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the solution.[9]

  • Analysis: Immediately separate the adsorbent from the collected sample and analyze the dye concentration in the liquid phase.

  • Data Analysis: Plot the adsorption capacity (q_t) versus time (t) to obtain the kinetic curve. The data can then be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate-controlling step of the adsorption process.[7]

Mandatory Visualizations

Experimental_Workflow A 1. Prepare Dye Solution & Adsorbent B 2. Adjust Experimental Parameters (pH, Temperature) A->B C 3. Add Adsorbent to Dye Solution B->C D 4. Agitate for a Set Contact Time C->D E 5. Separate Adsorbent from Solution (Centrifugation/Filtration) D->E F 6. Analyze Supernatant for Residual Dye Concentration E->F G 7. Calculate Adsorption Capacity F->G

Caption: A typical experimental workflow for a batch adsorption study.

Adsorption_Factors cluster_params Influencing Factors pH pH Adsorption Adsorption Capacity pH->Adsorption Temp Temperature Temp->Adsorption Conc Initial Dye Concentration Conc->Adsorption Dose Adsorbent Dosage Dose->Adsorption

Caption: Key factors influencing the adsorption capacity for this compound.

pH_Effect cluster_acidic Acidic Condition (pH < 7) cluster_alkaline Alkaline Condition (pH > 7) Adsorbent_p Adsorbent Surface (+ve charge) Adsorption_high High Adsorption (Electrostatic Attraction) Adsorbent_p->Adsorption_high attracts Dye_n This compound (-ve charge) Dye_n->Adsorption_high Adsorbent_n Adsorbent Surface (-ve charge) Adsorption_low Low Adsorption (Electrostatic Repulsion) Adsorbent_n->Adsorption_low repels Dye_n2 This compound (-ve charge) Dye_n2->Adsorption_low

Caption: Influence of pH on the interaction between adsorbent and this compound.

References

Issues with Acid Blue 221 leaching from dyed materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Acid Blue 221. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the leaching of this compound from dyed materials during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a synthetic, water-soluble anionic dye belonging to the anthraquinone class.[1] It is known for its bright blue color, high light fastness, and good soaping fastness.[2] In a research context, its applications include, but are not limited to:

  • Staining of biological specimens in histology.

  • Coloring of materials used in drug delivery systems, such as hydrogels and polymers.

  • Use as a model compound in studies of wastewater treatment and dye degradation.[2]

Q2: What causes this compound to leach from dyed materials?

A2: The leaching of this compound, also known as dye bleeding, can be attributed to several factors:

  • Improper Dyeing Technique: Insufficient fixation of the dye to the material during the dyeing process.[3]

  • Weak Dye-Substrate Interactions: this compound binds to materials through ionic bonds, hydrogen bonds, and van der Waals forces. If the substrate lacks sufficient cationic sites for the anionic dye to bind, or if the dyeing conditions are not optimal, the binding will be weak.

  • Environmental Conditions: Factors such as pH, temperature, and the ionic strength of the surrounding solution can disrupt the bonds between the dye and the material, leading to leaching.[4]

  • Excess Dye: Unbound dye molecules that were not removed after the initial dyeing process can wash out.[3]

Q3: How does pH affect the leaching of this compound?

A3: The pH of the solution is a critical factor. This compound is an anionic dye, meaning it carries a negative charge. In acidic conditions (lower pH), materials with amino groups (like proteins and some polymers) become protonated, creating positive charges that strongly attract the negatively charged dye molecules. As the pH increases and becomes neutral or alkaline, these positive charges are neutralized, weakening the ionic interaction and increasing the likelihood of leaching.

Q4: Can temperature fluctuations in my experiment cause this compound to leach?

A4: Yes, temperature can significantly impact dye leaching. Higher temperatures increase the kinetic energy of both the dye molecules and the polymer chains of the material, which can disrupt the non-covalent interactions holding the dye in place. This can lead to increased dye mobility and subsequent leaching into the surrounding medium.

Q5: What are dye-fixing agents and can they prevent this compound from leaching?

A5: Dye-fixing agents are chemical compounds that improve the colorfastness of dyed materials.[5] For acid dyes like this compound, cationic fixing agents are often used. These agents are typically polymers with positive charges that form a bridge between the anionic dye and the substrate, creating a larger, less soluble complex and effectively locking the dye in place.[6] There are also crosslinking fixing agents that form covalent bonds between the dye and the fiber, providing a very strong fixation.[7]

Troubleshooting Guide

Problem 1: Significant blue coloration of the buffer/media during my experiment.

  • Question: I am using a hydrogel stained with this compound for a cell culture experiment, and the culture medium is turning blue. What can I do?

  • Answer: This indicates that this compound is leaching from your hydrogel. Here are some troubleshooting steps:

    • Post-Staining Wash: Ensure that after staining, the hydrogel is thoroughly washed to remove any unbound dye. A multi-step washing process with deionized water or a buffer of the same composition as your experimental medium is recommended.

    • pH Optimization: If your experimental medium is neutral or slightly alkaline, consider if it's feasible to work at a slightly more acidic pH to enhance dye retention.

    • Use of a Fixing Agent: Treat the stained hydrogel with a cationic dye-fixing agent to lock the this compound in place. Be sure to test the biocompatibility of the fixing agent for your specific cell line.

    • Covalent Dye Conjugation: For applications requiring high stability, consider covalently conjugating a dye to your hydrogel instead of relying on non-covalent staining.

Problem 2: Inconsistent or weak staining of my material with this compound.

  • Question: I am trying to stain a polymer scaffold with this compound, but the color is uneven and faint. What could be the cause?

  • Answer: Inconsistent and weak staining can be due to several factors:

    • Inadequate Deparaffinization/Cleaning: If your scaffold has been processed with paraffin or other hydrophobic substances, they must be completely removed to allow the aqueous dye solution to penetrate.[8]

    • Sub-optimal Staining pH: Acid dyes bind most effectively under acidic conditions. Ensure your staining solution has an acidic pH (typically between 4 and 6) to promote protonation of the substrate and strong ionic interaction with the dye.

    • Insufficient Staining Time or Concentration: The staining time may be too short, or the dye concentration too low. Try increasing the incubation time or using a more concentrated dye solution.

    • Material Properties: The polymer itself may lack sufficient binding sites for the dye. Pre-treatment of the scaffold to introduce cationic groups may be necessary.

Problem 3: My stained samples are fading over time.

  • Question: I have stored my this compound-stained tissue slides, and the blue color is fading. How can I prevent this?

  • Answer: Fading can be caused by exposure to light or residual chemicals from the staining process.

    • Light Protection: Store stained samples in the dark to prevent photobleaching.

    • Thorough Rinsing: Ensure all processing chemicals, especially acidic or alkaline solutions, are thoroughly rinsed out before mounting and storage, as they can affect dye stability over time.

    • Proper Mounting: Use a high-quality mounting medium that is compatible with the dye and provides a stable, protective environment.

Quantitative Data on this compound Adsorption

The following table summarizes data from studies on the adsorption of this compound onto various materials. While these studies focus on dye removal from water, the data provides valuable insights into the conditions that favor strong binding of the dye, and therefore, reduced leaching.

Adsorbent MaterialOptimal pH for AdsorptionAdsorption Capacity (mg/g)Reference
Activated Carbon2-5Varies[2]
Chitosan-functionalized graphene oxide3>54[2]
β-chitosan/graphene oxide256.1[2]
β-chitosan/graphene oxide1237.2[2]

Interpretation: The data indicates that this compound binds most effectively under acidic conditions (pH 2-5). The significant drop in adsorption capacity at a higher pH (e.g., pH 12 for β-chitosan/graphene oxide) suggests a higher likelihood of leaching in alkaline environments.

Experimental Protocols

Protocol 1: Evaluation of this compound Leaching (Adapted from AATCC TM107)

This protocol is designed to assess the leaching of this compound from a dyed material into water.

Materials:

  • Dyed material specimen (e.g., a piece of stained hydrogel or textile)

  • Multifiber test fabric (containing strips of common fibers like cotton, nylon, polyester)

  • Deionized water

  • Perspirometer or equivalent device for applying pressure

  • Oven capable of maintaining 38°C ± 1°C

  • Gray Scale for Staining (AATCC EP2)

Procedure:

  • Prepare a specimen of your dyed material (e.g., 1 cm x 1 cm).

  • Place the specimen in contact with a piece of multifiber test fabric of the same size.

  • Immerse the composite specimen in deionized water at room temperature for 15 minutes, ensuring thorough wetting.

  • Remove the specimen and pass it through a wringer or blot it to remove excess water. The wet weight should be 2.5 to 3.0 times the dry weight.

  • Place the composite specimen between two glass or plastic plates in a perspirometer.

  • Apply a pressure of 12.5 kPa.

  • Place the perspirometer in an oven at 38°C ± 1°C for 18 hours.

  • After 18 hours, remove the perspirometer from the oven and separate the dyed specimen from the multifiber test fabric.

  • Allow both to air dry at room temperature.

  • Evaluate the staining of each strip of the multifiber test fabric using the Gray Scale for Staining.

Protocol 2: Spectrophotometric Quantification of Leached this compound

This protocol allows for the quantitative measurement of this compound that has leached into a solution.

Materials:

  • Dyed material of known surface area or weight

  • Buffer or medium of interest

  • UV-Vis Spectrophotometer

  • Cuvettes

  • This compound standard for calibration curve

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration.

    • Create a series of dilutions of the stock solution to generate standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Leaching Experiment:

    • Place a known amount (e.g., by weight or surface area) of the dyed material into a known volume of the buffer or medium of interest.

    • Incubate the sample under your experimental conditions (e.g., specific temperature, agitation) for a set period.

    • At desired time points, take an aliquot of the surrounding solution.

  • Quantification:

    • Measure the absorbance of the collected aliquot at the λmax of this compound.

    • Use the calibration curve to determine the concentration of this compound in the aliquot.

    • Calculate the total amount of leached dye based on the total volume of the solution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Simulation cluster_eval Evaluation A Prepare Dyed Material Specimen C Combine Specimen and Test Fabric A->C B Prepare Multifiber Test Fabric B->C D Immerse in Deionized Water C->D E Apply Pressure (Perspirometer) D->E F Incubate at 38°C for 18h E->F G Separate and Air Dry F->G H Evaluate Staining with Gray Scale G->H Leaching_Mechanism cluster_material Dyed Material cluster_environment External Environment Substrate Substrate (+ charge at acidic pH) Dye This compound (- charge) Substrate->Dye Ionic Bond Leached_Dye Leached Dye Dye->Leached_Dye Leaches into solution High_pH High pH / Temperature High_pH->Dye Disrupts Bond Fixing_Agent_Mechanism cluster_before Before Fixing cluster_after After Fixing Substrate1 Substrate Dye1 This compound (-) Substrate1->Dye1 Weak Interaction Substrate2 Substrate FixingAgent Cationic Fixing Agent (+) Substrate2->FixingAgent Ionic Bond Dye2 This compound (-) FixingAgent->Dye2 Ionic Bond

References

Technical Support Center: Stabilizing Acid Blue 221 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Acid Blue 221 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions during long-term storage?

A1: The stability of this compound, an anthraquinone-based reactive dye, is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2]

  • pH: this compound is most stable in neutral to slightly acidic conditions. Alkaline environments (high pH) significantly accelerate the rate of hydrolysis, a chemical reaction where the dye molecule reacts with water, leading to a loss of its reactive properties and color intensity.[1][3]

  • Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis.[2][3] Therefore, it is crucial to store the solutions at cool and controlled temperatures.

  • Light: Prolonged exposure to light, especially UV radiation, can cause photodegradation of the dye molecules, resulting in fading and loss of efficacy.[4]

Q2: I've noticed a change in the color intensity of my this compound stock solution over time. What could be the cause?

A2: A change in color intensity, typically fading, is a direct indicator of dye degradation. The most likely causes are:

  • Hydrolysis: If the solution was prepared or stored in an alkaline pH, the dye has likely undergone hydrolysis.[1][3]

  • Photodegradation: The solution may have been exposed to excessive light. Anthraquinone dyes, while generally having good lightfastness, can still degrade over extended periods of light exposure.[5]

  • High Storage Temperature: Storing the solution at room temperature, especially in warmer climates, or in a location with temperature fluctuations can accelerate degradation.

Q3: What are the ideal storage conditions for long-term stability of this compound solutions?

A3: For optimal long-term stability, this compound solutions should be stored in a cool, dark, and pH-controlled environment . Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended. Avoid freezing the solution, as this can cause the dye to precipitate.

  • Light: Store in amber glass bottles or containers wrapped in aluminum foil to protect from light.[4][6]

  • pH: Maintain a neutral to slightly acidic pH (pH 6-7). This can be achieved by using a buffered solvent system.

  • Container: Use tightly sealed glass containers for long-term storage to prevent evaporation and contamination.[6] Plastic containers may be permeable to gases over time and can potentially leach substances into the solution.

Q4: Can I prepare a concentrated stock solution of this compound and dilute it as needed?

A4: Yes, preparing a concentrated stock solution is a common and recommended practice. However, the stability of the concentrated stock is still subject to the factors mentioned above. It is crucial to prepare the stock solution in a suitable solvent (e.g., distilled or deionized water with a buffer) and store it under the recommended conditions. Preparing dye and alkali solutions separately and mixing them just before use is a strategy to minimize hydrolysis, particularly in applications requiring alkaline conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Color Fading or Change in Absorbance 1. Photodegradation: Exposure to ambient or UV light.[4] 2. Hydrolysis: Storage at an alkaline pH.[1][3] 3. Thermal Degradation: Storage at elevated temperatures.1. Store the solution in a light-protected container (amber glass or wrapped in foil) in a dark location. 2. Verify the pH of the solution. If alkaline, prepare a fresh solution using a neutral or slightly acidic buffer. 3. Move the stock solution to a refrigerator (2-8°C).
Precipitate Formation 1. Low Temperature: The solution may have been partially frozen. 2. Concentration: The dye concentration may be too high for the storage temperature. 3. Contamination: Introduction of incompatible substances.1. Gently warm the solution to room temperature and agitate to redissolve the precipitate. Avoid excessive heat. 2. Prepare a less concentrated stock solution or store at a slightly warmer, controlled temperature (if refrigeration is causing precipitation). 3. Filter the solution and ensure clean handling procedures for future use. Prepare a fresh solution if contamination is suspected.
Inconsistent Experimental Results 1. Degraded Stock Solution: The dye has lost its reactivity due to hydrolysis. 2. Inaccurate Concentration: Evaporation or degradation has altered the effective concentration.1. Prepare a fresh stock solution of this compound. 2. Measure the absorbance of the stock solution using a spectrophotometer to verify its concentration before each use. Ensure the container is always tightly sealed.

Data Presentation

Storage ConditionpHTemperatureLight ExposureExpected Stability (Approx. % Degradation after 6 months)
Optimal 6.54°CDark (Amber Bottle)< 5%
Sub-optimal 7.0Room Temperature (~22°C)Ambient Light10-20%
Poor 8.5Room Temperature (~22°C)Ambient Light> 30%
Unfavorable 8.537°CDirect Light> 50%

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound powder

    • Distilled or deionized water

    • Phosphate buffer (0.1 M, pH 6.8)

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

    • Analytical balance

    • Amber glass storage bottle

  • Procedure:

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 50 mL of 0.1 M phosphate buffer (pH 6.8) to the flask.

    • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the dye is completely dissolved. Gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add the phosphate buffer to the flask up to the 100 mL mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Transfer the solution to a clearly labeled amber glass storage bottle with a tight-fitting cap.

    • Store the bottle in a refrigerator at 2-8°C.

Protocol for Accelerated Stability Testing of this compound Solutions

This protocol is designed to assess the stability of an this compound solution over a shorter period by subjecting it to elevated temperatures.

  • Materials:

    • Prepared this compound solution

    • Multiple small, sealed vials (e.g., amber glass HPLC vials)

    • Temperature-controlled ovens or incubators

    • UV-Vis Spectrophotometer

  • Procedure:

    • Aliquot the this compound solution into several identical, tightly sealed vials.

    • Reserve a set of vials as a control and store them under the recommended optimal conditions (4°C in the dark).

    • Place the remaining sets of vials in temperature-controlled ovens at elevated temperatures (e.g., 25°C, 40°C, and 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.

    • Allow the vials to equilibrate to room temperature.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of dye remaining at each time point relative to the initial concentration (time 0). The degradation can be quantified by the decrease in absorbance.

    • Compare the degradation rates at different temperatures to the control samples stored at 4°C.

Visualizations

A This compound Solution Stability B pH A->B C Temperature A->C D Light Exposure A->D E Hydrolysis (Degradation) B->E Alkaline pH accelerates C->E High temp. accelerates G Thermal Degradation C->G F Photodegradation D->F

Caption: Key factors influencing the stability of this compound solutions.

start Start: Inconsistent Experimental Results check_solution Check Stock Solution: - Visual Inspection - Measure Absorbance start->check_solution is_degraded Is Solution Degraded? (e.g., color change, low absorbance) check_solution->is_degraded prepare_new Prepare Fresh Stock Solution is_degraded->prepare_new Yes check_storage Review Storage Conditions: - Temperature - Light Exposure - pH is_degraded->check_storage No end_new End: Use Fresh Solution prepare_new->end_new correct_storage Implement Optimal Storage Conditions check_storage->correct_storage end_storage End: Monitor Future Stability correct_storage->end_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Acid Blue 221 and Methylene Blue in Adsorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate model pollutant is a critical step in adsorption studies for wastewater treatment and purification processes. Among the myriad of dyes used, Acid Blue 221 and Methylene Blue are frequently employed as representatives of anionic and cationic pollutants, respectively. Their contrasting chemical natures lead to fundamentally different adsorption behaviors. This guide provides an objective comparison of their performance in adsorption studies, supported by experimental data and detailed protocols.

Chemical and Structural Properties

The primary distinction between this compound and Methylene Blue lies in their ionic charge in aqueous solutions. This compound is an anionic dye belonging to the anthraquinone class, while Methylene Blue is a cationic dye of the thiazine class.[1] This difference is the principal driver of their varied interactions with adsorbent surfaces.

Table 1: Comparison of Chemical Properties

PropertyThis compoundMethylene Blue
C.I. Name This compoundBasic Blue 9
CAS Number 12219-32-8[2]61-73-4[3]
Dye Class Anionic (Anthraquinone)Cationic (Thiazine)[1]
Molecular Formula C37H34N2Na2O9S3 (example)[4]C16H18ClN3S[1][5]
Molecular Weight Varies by specific salt319.85 g/mol [1][5]
Appearance Blue Powder[4]Dark Green Crystalline Powder[1][5]
Aqueous Solution Bright BlueDeep Blue[1]

Experimental Protocols for Adsorption Studies

Standardized protocols are essential for generating comparable data. The following outlines a typical batch adsorption experiment applicable to both dyes.

Batch Adsorption Experiments

This method is used to determine the equilibrium adsorption capacity of an adsorbent.

  • Preparation of Dye Stock Solution : Prepare a concentrated stock solution (e.g., 1000 mg/L) of either this compound or Methylene Blue by dissolving a precisely weighed amount of dye in deionized water.

  • Working Solutions : Prepare a series of working solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.[6]

  • Adsorption Process :

    • Take a fixed volume of each working solution (e.g., 50 mL) in separate flasks.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH. This step is critical, as pH significantly influences the adsorption of ionic dyes.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.05 g) to each flask.

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).

  • Analysis :

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the respective dye.

  • Calculation of Adsorption Capacity : The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    Where:

    • C_0 = Initial dye concentration (mg/L)

    • C_e = Equilibrium dye concentration (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

Kinetic and Isotherm Studies
  • Kinetic Studies : To determine the adsorption rate, samples are taken at different time intervals during the batch experiment, and the dye concentration is measured.

  • Isotherm Studies : These studies are conducted at a constant temperature, using the equilibrium data from batch experiments with varying initial dye concentrations to understand the adsorbent-adsorbate interaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Stock Solution B Create Working Solutions A->B D Combine Solution & Adsorbent B->D C Weigh Adsorbent C->D E Adjust pH D->E F Agitate at Constant Temp. E->F G Separate Adsorbent F->G H Measure Final Concentration (UV-Vis) G->H I Calculate Adsorption Capacity H->I

Caption: General workflow for a batch adsorption experiment.

Performance Comparison in Adsorption

The performance of this compound and Methylene Blue in adsorption studies is primarily dictated by the pH of the solution and the surface charge of the adsorbent.

Effect of pH

The solution pH is the most critical parameter governing the adsorption of ionic dyes. It affects both the surface charge of the adsorbent and the ionization state of the dye molecule.

  • This compound (Anionic) : As an anionic dye, its adsorption is favored in acidic conditions (low pH).[7][8] At low pH, the adsorbent surface tends to be positively charged due to protonation, leading to strong electrostatic attraction with the negatively charged anionic dye molecules.[9] As pH increases, the surface becomes more negatively charged, causing electrostatic repulsion and a decrease in adsorption.[7]

  • Methylene Blue (Cationic) : Conversely, the adsorption of cationic Methylene Blue is favored in basic conditions (high pH).[7][8] At high pH, the adsorbent surface is typically deprotonated and becomes negatively charged, which strongly attracts the positively charged cationic dye molecules.[10] At low pH, excess H+ ions compete with the cationic dye for adsorption sites, reducing efficiency.[10]

G cluster_anionic Anionic Dye (this compound) cluster_cationic Cationic Dye (Methylene Blue) A Low pH (Acidic) B Adsorbent Surface is Protonated (+) A->B C High Electrostatic Attraction B->C D High pH (Basic) E Adsorbent Surface is Deprotonated (-) D->E F High Electrostatic Attraction E->F

References

Efficacy of Advanced Oxidation Processes for Acid Blue 221 Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye Acid Blue 221. The information presented is collated from scientific literature and aims to offer an objective overview of the performance of different AOPs, supported by experimental data and detailed methodologies.

Comparative Performance of Advanced Oxidation Processes

The degradation of azo dyes like this compound is a critical area of research in wastewater treatment. Advanced Oxidation Processes are highly effective in this regard due to the generation of highly reactive hydroxyl radicals (•OH), which can break down the complex structure of these dyes. This section compares the efficacy of several AOPs based on reported degradation efficiencies for Acid Blue dyes and other similar azo dyes.

Advanced Oxidation Process (AOP)Catalyst/ReagentsInitial Dye ConcentrationpHReaction TimeDegradation Efficiency (%)Reference Dye
Fenton Oxidation Fe²⁺/H₂O₂Not Specified320 min92% (Color Removal)Acid Blue 193
Photo-Fenton Oxidation Fe²⁺/H₂O₂/UV1 x 10⁻⁴ M3Not Specified98.12% (Decolorization)Acid Blue 9[1]
Photocatalysis CdS/TiO₂Not SpecifiedNot Specified1.5 h84%Acid Blue 29[2]
Photocatalysis TiO₂Not SpecifiedNot SpecifiedLong-termSlower mineralizationAcid Blue 80[3]
Ozonation O₃200 mg/LNot Specified15 minComplete DecolorizationMethyl Orange (Azo Dye)[4]
Sonophotocatalysis MWCNTs/CoFe₂O₄/US/UV25 mg/L340 min100%Acid Blue 113[5]
Electro-oxidation Ti/β-PbO₂80 mg/L6.830 min100%Acid Blue 9

Note: The data presented is for various "Acid Blue" dyes and a representative azo dye due to the limited availability of a direct comparative study on this compound across all AOPs. The efficiency of each process is highly dependent on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key AOPs discussed, based on the cited literature.

Fenton and Photo-Fenton Oxidation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV irradiation.

Experimental Setup:

  • A batch reactor equipped with a magnetic stirrer.

  • For photo-Fenton, a UV lamp (e.g., medium-pressure mercury lamp) is positioned to irradiate the solution.

Procedure:

  • Prepare an aqueous solution of the Acid Blue dye of a known concentration.

  • Adjust the pH of the solution to the desired value (typically acidic, around 3) using H₂SO₄ or HCl.[1]

  • Add the required amount of FeSO₄·7H₂O (catalyst) to the solution and stir until dissolved.

  • Initiate the reaction by adding the specified concentration of H₂O₂.

  • For the photo-Fenton process, switch on the UV lamp simultaneously with the H₂O₂ addition.

  • Withdraw samples at regular intervals and quench the reaction (e.g., by adding a strong base to raise the pH or a substance that scavenges residual H₂O₂).

  • Analyze the samples for dye concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Mineralization can be assessed by measuring the Total Organic Carbon (TOC) reduction.

Photocatalytic Degradation

This process utilizes a semiconductor catalyst (e.g., TiO₂, ZnO) which, upon irradiation with light of suitable wavelength, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

Experimental Setup:

  • A photoreactor with a light source (e.g., UV lamp or solar simulator).

  • A suspension of the photocatalyst in the dye solution is continuously stirred.

Procedure:

  • Disperse the photocatalyst (e.g., TiO₂) in the dye solution of a specific concentration.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.[6]

  • Turn on the light source to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at different time intervals.

  • Centrifuge or filter the samples to remove the catalyst particles before analysis.

  • Determine the remaining dye concentration using a UV-Vis spectrophotometer.

Ozonation

Ozone is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at high pH.

Experimental Setup:

  • An ozone generator.

  • A bubble column reactor to disperse ozone gas through the dye solution.

  • An off-gas ozone destructor.

Procedure:

  • Fill the reactor with the dye solution of a known concentration.

  • Adjust the pH of the solution as required.

  • Bubble ozone gas through the solution at a constant flow rate.[4]

  • Collect samples from the reactor at specific time points.

  • Immediately analyze the samples for dye concentration.

Visualizing the Processes

To better understand the relationships and workflows involved in the degradation of this compound using AOPs, the following diagrams are provided.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes Fenton Fenton/Photo-Fenton Radical •OH (Hydroxyl Radical) Fenton->Radical Photocatalysis Photocatalysis Photocatalysis->Radical Ozonation Ozonation Ozonation->Radical Sonolysis Sonolysis Sonolysis->Radical Dye This compound Intermediates Degradation Intermediates Dye->Intermediates Oxidation by •OH EndProducts CO₂ + H₂O + Mineral Acids Intermediates->EndProducts Further Oxidation

Caption: General mechanism of dye degradation by various AOPs.

Experimental_Workflow start Start prep Prepare Dye Solution (this compound) start->prep param Adjust Experimental Parameters (pH, Catalyst/Reagent conc.) prep->param aop Apply AOP (e.g., Fenton, Photocatalysis) param->aop sampling Collect Samples at Intervals aop->sampling analysis Analyze Samples (UV-Vis, TOC) sampling->analysis data Data Processing & Kinetic Analysis analysis->data end End data->end

Caption: A typical experimental workflow for an AOP study.

References

Adsorption isotherm models for Acid Blue 221 on different materials.

Author: BenchChem Technical Support Team. Date: November 2025

The removal of synthetic dyes from industrial effluents is a critical environmental challenge. Acid Blue 221, an anionic dye, is a common pollutant in wastewater from textile and other industries. Adsorption has emerged as a promising technique for dye removal due to its simplicity and efficiency. This guide provides a comparative analysis of different adsorption isotherm models for this compound on various adsorbent materials, supported by experimental data.

Overview of Adsorbent Materials and Isotherm Models

Several materials have been investigated for their efficacy in adsorbing this compound. This guide focuses on a comparative analysis of chitosan-based adsorbents and activated carbon, with additional context provided by studies on hybrid materials. The equilibrium of the adsorption process is often described by isotherm models, with the Langmuir and Freundlich models being the most commonly applied.

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

  • Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface.

  • Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.

Comparative Adsorption Performance

The following sections detail the adsorption performance of different materials for this compound, with quantitative data summarized in tables for easy comparison.

Chitosan-Based Adsorbents

Chitosan, a biopolymer derived from chitin, has shown significant potential for dye adsorption due to the presence of amino and hydroxyl groups. Studies have explored unmodified α- and β-chitosan, as well as modified forms to enhance adsorption capacity and stability.

A study comparing unmodified α-chitosan, β-chitosan, and a cross-linked β-chitosan (BCCT) found that the modification significantly improved the adsorption capacity for Reactive Blue 221 (RB221).[1][2] The adsorption data was fitted to the Langmuir, Freundlich, and Temkin isotherm models. The results indicated that the Langmuir model provided a good fit for the experimental data.

Table 1: Langmuir Isotherm Parameters for this compound Adsorption on Chitosan-Based Adsorbents

AdsorbentTemperature (K)q_max (mg/g)K_L (L/mg)Reference
α-chitosan30349.01--[1]
31329.59--[1]
32315.31--[1]
β-chitosan30354.34--[1]
31334.01--[1]
32320.45--[1]
BCCT303625.00--[1]
313114.94--[1]
32336.36--[1]

Table 2: Freundlich Isotherm Parameters for this compound Adsorption on Chitosan-Based Adsorbents

AdsorbentTemperature (K)K_F ((mg/g)(L/mg)^(1/n))nReference
α-chitosan3030.00190.81-[1]
3130.00210.72-[1]
3230.00070.73-[1]
β-chitosan3030.00290.79-[1]
3130.00220.74-[1]
3230.00110.72-[1]
BCCT3030.00020.63-[1]
3130.00020.64-[1]
3230.00030.61-[1]

Another study investigated a hybrid adsorbent of β-chitosan and graphene oxide (CSGO), which demonstrated stability over a wide pH range.[3][4] At a pH of 3, the monolayer adsorption capacities of chitosan (CS) and CSGO for RB221 increased with temperature, from 9.94 and 16.61 mg/g to 10.53 and 25.32 mg/g, respectively, as the temperature rose from 303 to 323 K.[3] At a pH of 2, the adsorption capacities for CS and CSGO were 45.5 and 56.1 mg/g, respectively.[3][4]

Activated Carbon

Activated carbon is a widely used adsorbent due to its high surface area and porous structure.[5] Studies have shown that activated carbon can effectively remove Acid Blue dyes from aqueous solutions. The adsorption of Acid Blue on activated charcoal was found to decrease with an increase in pH.[6] The experimental data for the adsorption of this compound on two different samples of activated carbon were fitted to the Langmuir and Freundlich isotherms.[7][8]

Table 3: Langmuir Isotherm Parameters for this compound Adsorption on Activated Carbon

AdsorbentpHq_max (mg/g)b (L/mg)Reference
Carbon Sample C15.210.310.190.98[8]
3.4310.640.220.99[8]
9.2710.100.160.99[8]
Carbon Sample C25.29.900.120.99[8]
3.4310.530.200.99[8]
9.279.340.130.99[8]

Table 4: Freundlich Isotherm Parameters for this compound Adsorption on Activated Carbon

AdsorbentpHK_F ((mg/g)(L/mg)^(1/n))nReference
Carbon Sample C15.22.542.120.91[8]
3.432.982.380.95[8]
9.272.061.950.94[8]
Carbon Sample C25.21.831.870.92[8]
3.432.662.220.97[8]
9.271.691.840.94[8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature for determining the adsorption isotherms of this compound.

Materials and Reagents
  • Adsorbents: α-chitosan, β-chitosan, cross-linked β-chitosan (BCCT), activated carbon samples.

  • Adsorbate: this compound (also referred to as Reactive Blue 221).

  • Chemicals: Hydrochloric acid and sodium hydroxide for pH adjustment.

Preparation of Dye Solutions

A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Experimental solutions of different initial concentrations are then prepared by diluting the stock solution.

Batch Adsorption Experiments

Batch adsorption studies are conducted to determine the equilibrium adsorption capacity.

  • A known amount of the adsorbent is added to a series of flasks containing a fixed volume of the dye solution with varying initial concentrations (e.g., 10 to 100 mg/L for activated carbon, and 1000 to 3000 mg/L for chitosan-based adsorbents).[1][7][8]

  • The pH of the solutions is adjusted to the desired value using HCl or NaOH.

  • The flasks are agitated in a shaker at a constant speed and temperature for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).[1]

  • After equilibration, the adsorbent is separated from the solution by centrifugation or filtration.[1]

  • The final concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum wavelength.

The amount of dye adsorbed at equilibrium, q_e (mg/g), is calculated using the following equation:

q_e = (C_0 - C_e) * V / W

Where:

  • C_0 is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • V is the volume of the dye solution (L)

  • W is the mass of the adsorbent (g)

Visualization of the Adsorption Isotherm Modeling Workflow

The following diagram illustrates the logical workflow from conducting batch adsorption experiments to fitting the data with various isotherm models and evaluating the best fit.

AdsorptionIsothermWorkflow cluster_experiment Experimental Phase cluster_modeling Modeling and Analysis Phase A Prepare Adsorbent and Dye Solutions of Varying Concentrations B Conduct Batch Adsorption Experiments (Control pH, Temp, Time) A->B C Measure Equilibrium Dye Concentration (Ce) B->C D Calculate Equilibrium Adsorption Capacity (qe) C->D E Plot qe vs. Ce (Adsorption Isotherm) D->E F Fit Experimental Data to Isotherm Models E->F G Langmuir Model F->G H Freundlich Model F->H I Temkin Model F->I J Determine Model Parameters (e.g., q_max, K_L, K_F, n, B, A_T) G->J H->J I->J K Evaluate Goodness of Fit (e.g., R² value) J->K L Select Best-Fit Model K->L

Caption: Workflow for determining the best-fit adsorption isotherm model.

Conclusion

The selection of an appropriate adsorbent and the understanding of its interaction with this compound are crucial for designing effective wastewater treatment systems. The Langmuir isotherm model appears to provide a good fit for the adsorption of this compound on both chitosan-based materials and activated carbon, suggesting a monolayer adsorption process.[1][8] However, the applicability of a particular model can be influenced by experimental conditions such as pH and temperature. Modified adsorbents, like cross-linked β-chitosan, show significantly higher adsorption capacities compared to their unmodified counterparts.[1] This comparative guide highlights the importance of evaluating different isotherm models to elucidate the adsorption mechanism and to determine the maximum adsorption capacity of the materials.

References

Degradation of Acid Blue 221: A Comparative Guide to Kinetic Models

Author: BenchChem Technical Support Team. Date: November 2025

The removal of textile dyes like Acid Blue 221 from wastewater is a significant environmental challenge. Various physical, chemical, and biological methods have been investigated for the degradation of this dye. Understanding the kinetics of these degradation processes is crucial for optimizing treatment efficiency and designing effective reactor systems. This guide provides a comparative overview of the kinetic models applied to different degradation methods for this compound, supported by experimental data and detailed protocols.

Comparison of Kinetic Models for this compound Degradation

The degradation of this compound can be achieved through several methods, each following different kinetic models. The most common methods include adsorption, photocatalysis, Fenton and photo-Fenton oxidation, ozonation, and biodegradation.

Table 1: Summary of Kinetic Models for this compound Degradation
Degradation MethodPredominant Kinetic ModelKey ParametersGeneral Findings
Adsorption Pseudo-second-orderk₂ (g/mg·min), qₑ (mg/g), R²This model suggests that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. High correlation coefficients (R² > 0.99) are often observed.[1]
Photocatalysis Langmuir-Hinshelwoodk (mg/L·min), K (L/mg), R²This model is often applied to heterogeneous catalysis and describes the reaction rate as a function of the concentration of the substrate in the fluid. It often simplifies to a pseudo-first-order model at low substrate concentrations.[2][3][4][5]
Fenton/Photo-Fenton Pseudo-first-orderk₁ (min⁻¹), R²The degradation rate is proportional to the concentration of the dye. The photo-Fenton process generally exhibits faster degradation rates than the Fenton process alone due to the photochemical regeneration of Fe²⁺.
Ozonation Pseudo-first-orderk₁ (min⁻¹), R²The rate of decolorization is directly proportional to the concentration of the dye, especially when the ozone concentration is kept constant.[6][7][8][9][10]
Biodegradation Zero-orderk₀ (mg/L·day), Vmax, KmIn some cases, particularly with microbial consortia, the degradation rate can be independent of the dye concentration, indicating a zero-order reaction. Michaelis-Menten kinetics are also used to describe enzyme-catalyzed degradation.[11]

Quantitative Kinetic Data

The following tables summarize experimental data for the degradation of this compound and similar dyes using different methods. Due to the limited availability of data exclusively for this compound for all methods, data for structurally similar dyes such as Reactive Blue 221 and other acid blue dyes are included and noted.

Table 2: Adsorption Kinetics of Acid and Reactive Blue Dyes
AdsorbentDyeKinetic Modelqₑ (mg/g)k₂ (g/mg·min)Reference
Activated CarbonReactive Blue 221Pseudo-second-order-->0.99[1]
Activated CarbonMethylene BluePseudo-second-order14.628.2 x 10⁻²-[12]
Activated Carbon from StarchMethylene BluePseudo-second-order--0.992[13]

Note: Specific values for qₑ and k₂ for Reactive Blue 221 on activated carbon were not provided in the abstract, but the study confirmed a good fit with the pseudo-second-order model with R² > 0.99.

Table 3: Photocatalytic Degradation Kinetics of Acid Blue Dyes
PhotocatalystDyeKinetic ModelkKReference
TiO₂-AlPOMMethylene BlueLangmuir-Hinshelwood13 x 10⁻⁴ min⁻¹--[12]
Fe₃O₄/ZnO NPsTrypan BlueLangmuir-Hinshelwood---[2]

Note: The Langmuir-Hinshelwood model is widely cited for photocatalytic degradation of dyes. k represents the apparent rate constant.

Table 4: Fenton and Photo-Fenton Oxidation Kinetics of Acid Dyes
ProcessDyeKinetic Modelk₁ (min⁻¹)Reference
Fenton-likeMethylene BluePseudo-first-order->0.98[14]
FentonAcid Light Yellow 2GPseudo-first-order0.04824 s⁻¹ (fast stage)0.98[15]
Table 5: Ozonation Kinetics of Acid and Reactive Dyes
DyeKinetic Modelk₁ (min⁻¹)Reference
Reactive Black 5Pseudo-first-order--[8]
Ozone-treated contaminantsPseudo-first-orderVaries-[7][9]
Table 6: Biodegradation Kinetics of Reactive Blue 221
Microorganism/ConsortiumDye MixtureKinetic ModelVmax (mg/L·day)Km (mg/L)Reference
Bacterial Consortium VITPBC6Five-dye mixture including Reactive Blue 221Zero-order, Michaelis-Menten128.881003.226[11]
Horseradish PeroxidaseReactive Blue 221-312 U/mg (immobilized)1.94 mM (immobilized)[16]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the key degradation methods discussed.

Adsorption Studies
  • Preparation of Adsorbent and Adsorbate: An activated carbon sample is washed with deionized water to remove impurities and dried in an oven. A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.

  • Batch Adsorption Experiments: A series of flasks containing a fixed volume of the dye solution of a specific initial concentration are prepared. A known mass of the adsorbent is added to each flask. The flasks are then agitated in a shaker at a constant temperature for a predetermined period.

  • Kinetic Studies: Samples are withdrawn from the flasks at different time intervals. The solid adsorbent is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of the dye remaining in the supernatant is determined using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Data Analysis: The amount of dye adsorbed per unit mass of adsorbent at time t (qₜ) is calculated. The experimental data is then fitted to the pseudo-second-order kinetic model.

Photocatalytic Degradation
  • Catalyst and Dye Solution Preparation: A known amount of a photocatalyst (e.g., TiO₂) is suspended in a specific volume of this compound solution of a known concentration.

  • Photoreactor Setup: The suspension is placed in a photoreactor equipped with a UV or visible light source. The solution is continuously stirred to ensure uniform irradiation of the catalyst particles.

  • Adsorption-Desorption Equilibrium: Before irradiation, the suspension is typically stirred in the dark for a period to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction: The light source is turned on to initiate the photocatalytic degradation. Aliquots of the suspension are withdrawn at regular time intervals.

  • Sample Analysis: The withdrawn samples are centrifuged to remove the catalyst particles. The concentration of the remaining dye in the supernatant is measured using a UV-Vis spectrophotometer.

  • Kinetic Analysis: The degradation data is fitted to the Langmuir-Hinshelwood kinetic model.

Fenton and Photo-Fenton Oxidation
  • Reaction Setup: A specific volume of this compound solution of a known concentration is placed in a reactor.

  • pH Adjustment: The pH of the solution is adjusted to the optimal range for the Fenton reaction (typically pH 2.5-3.5) using sulfuric acid or sodium hydroxide.

  • Initiation of Reaction: A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂) to start the reaction. For the photo-Fenton process, the reactor is simultaneously irradiated with a UV lamp.

  • Sampling: Samples are collected at different time intervals. The reaction in the samples is quenched immediately by adding a suitable reagent (e.g., sodium sulfite) to consume the residual H₂O₂.

  • Analysis: The concentration of the remaining this compound in the samples is determined spectrophotometrically.

  • Kinetic Modeling: The experimental data is fitted to a pseudo-first-order kinetic model to determine the degradation rate constant.

Ozonation
  • Experimental Setup: A known volume of this compound solution is placed in a gas-washing bottle or a bubble column reactor.

  • Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.

  • Ozonation Process: A continuous stream of ozone gas is bubbled through the dye solution at a constant flow rate. The pH of the solution is monitored and controlled.

  • Sample Collection and Analysis: Aliquots of the solution are withdrawn at specific time intervals, and the residual ozone is purged. The concentration of the dye is then measured using a UV-Vis spectrophotometer.

  • Kinetic Data Analysis: The degradation data is analyzed using a pseudo-first-order kinetic model.

Biodegradation
  • Microorganism and Culture Preparation: A bacterial consortium or a pure culture capable of degrading this compound is grown in a suitable nutrient medium.

  • Degradation Experiment: The biodegradation study is initiated by inoculating a mineral salt medium containing this compound as the sole carbon and nitrogen source (or with a co-substrate) with the prepared microbial culture.

  • Incubation: The flasks are incubated under specific conditions of temperature, pH, and agitation.

  • Monitoring Degradation: Samples are withdrawn aseptically at regular intervals. The biomass is separated by centrifugation. The decolorization of the supernatant is monitored by measuring the absorbance at the dye's maximum wavelength.

  • Kinetic Analysis: The rate of decolorization is determined, and the data is fitted to an appropriate kinetic model, such as zero-order or Michaelis-Menten kinetics.

Visualizing the Processes

To better understand the experimental workflows and the proposed degradation pathway, the following diagrams are provided.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Prepare Adsorbent Batch_Setup Set up Batch Reactors Adsorbent->Batch_Setup Dye_Solution Prepare Dye Solution Dye_Solution->Batch_Setup Agitation Agitate at Constant Temp. Batch_Setup->Agitation Sampling Sample at Intervals Agitation->Sampling Separation Separate Adsorbent Sampling->Separation Measurement Measure Dye Concentration (UV-Vis) Separation->Measurement Kinetic_Modeling Fit to Kinetic Model Measurement->Kinetic_Modeling

Adsorption Experimental Workflow

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Catalyst Prepare Photocatalyst Reactor_Setup Set up Photoreactor Catalyst->Reactor_Setup Dye_Solution Prepare Dye Solution Dye_Solution->Reactor_Setup Dark_Adsorption Stir in Dark Reactor_Setup->Dark_Adsorption Irradiation Irradiate with Light Dark_Adsorption->Irradiation Sampling Sample at Intervals Irradiation->Sampling Separation Separate Catalyst Sampling->Separation Measurement Measure Dye Concentration (UV-Vis) Separation->Measurement Kinetic_Modeling Fit to Kinetic Model Measurement->Kinetic_Modeling

Photocatalysis Experimental Workflow

Experimental_Workflow_Fenton cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Solution Prepare Dye Solution Reactor_Setup Set up Reactor Dye_Solution->Reactor_Setup Reagents Prepare Fenton's Reagents (Fe²⁺, H₂O₂) Reaction Add Reagents & React (with/without UV) Reagents->Reaction pH_Adjust Adjust pH Reactor_Setup->pH_Adjust pH_Adjust->Reaction Sampling Sample at Intervals Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Measurement Measure Dye Concentration (UV-Vis) Quenching->Measurement Kinetic_Modeling Fit to Kinetic Model Measurement->Kinetic_Modeling

Fenton/Photo-Fenton Experimental Workflow

Biodegradation_Pathway AB221 This compound (Azo Dye) Azo_Cleavage Azo Bond Cleavage (Azoreductase) AB221->Azo_Cleavage Intermediates Aromatic Amines Azo_Cleavage->Intermediates Ring_Opening Aromatic Ring Opening (Dioxygenases) Intermediates->Ring_Opening Metabolites Simpler Aliphatic Compounds Ring_Opening->Metabolites Mineralization CO₂ + H₂O + Mineral Salts Metabolites->Mineralization

Proposed Biodegradation Pathway

References

Performance of novel adsorbents for Acid Blue 221 removal versus commercial ones.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Novel and Commercial Adsorbents for Acid Blue 221 Removal

The effective removal of synthetic dyes, such as this compound (also known as Reactive Blue 221), from industrial wastewater is a significant environmental challenge. Adsorption is a widely favored method due to its operational simplicity and efficiency. While commercial adsorbents like activated carbon and natural clays are commonly used, recent research has focused on developing novel adsorbents with enhanced performance. This guide provides an objective comparison of a novel hybrid adsorbent against established commercial alternatives, supported by experimental data.

Data Presentation: Performance and Conditions

The performance of an adsorbent is highly dependent on experimental conditions. The following tables summarize the adsorption capacities and the specific conditions under which these results were achieved.

Table 1: Adsorption Performance Comparison for this compound Removal

AdsorbentTypeMax Adsorption Capacity (q_max, mg/g)Optimal pHBest Fit Isotherm ModelBest Fit Kinetic Model
β-Chitosan/Graphene Oxide (CSGO) Novel56.1[1]2[1]LangmuirPseudo-Second-Order
β-Chitosan (CS) Novel (Precursor)45.5[1]2[1]LangmuirPseudo-Second-Order
Sepiolite Commercial30.58Acidic (<3)FreundlichPseudo-Second-Order
Activated Carbon Commercial15.24*Acidic[2]Langmuir[3]Pseudo-Second-Order

Table 2: Summary of Experimental Conditions

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)Temperature (°C)Contact Time (min)
β-Chitosan/Graphene Oxide (CSGO) 10 - 100Not Specified30 - 60Not Specified
Sepiolite 50 - 250425 - 55~180
Activated Carbon 10 - 100[2]Not Specified25[4]180[2]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for evaluating the performance of adsorbents in dye removal studies.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_modeling Modeling & Evaluation Adsorbent_Prep Adsorbent Preparation (e.g., Synthesis, Washing, Drying) Batch_Exp Batch Adsorption Experiment (Control pH, Temp, Time, Dose) Adsorbent_Prep->Batch_Exp Dye_Solution_Prep Dye Solution Preparation (Stock and Working Solutions) Dye_Solution_Prep->Batch_Exp Separation Solid/Liquid Separation (Filtration/Centrifugation) Batch_Exp->Separation Concentration_Analysis Concentration Analysis (UV-Vis Spectrophotometry) Separation->Concentration_Analysis Data_Modeling Data Modeling (Kinetics & Isotherms) Concentration_Analysis->Data_Modeling Performance_Eval Performance Evaluation (Calculate q_max, Efficiency) Data_Modeling->Performance_Eval

Caption: Experimental workflow for adsorbent performance evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols summarized below are based on standard practices reported in the referenced literature.

Adsorbent and Adsorbate Preparation
  • Novel Adsorbent (CSGO): A hybrid material is synthesized by blending β-chitosan (CS) with triethylenetetramine-functionalized graphene oxide (TFGO). The resulting composite is washed, dried, and ground into a powder before use.

  • Commercial Adsorbents: Activated carbon and sepiolite are typically used as received or may undergo a washing step with deionized water to remove impurities, followed by drying in an oven. Sepiolite may be calcinated at 200°C to enhance its adsorption capacity.

  • This compound Solution: A stock solution (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of this compound dye powder in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.

Batch Adsorption Experiments

Batch experiments are conducted to evaluate the effects of various parameters and to determine the equilibrium characteristics of the adsorption.

  • A fixed amount of the adsorbent (e.g., 0.1 g) is added to a series of flasks containing a specific volume (e.g., 50 mL) of the dye solution at a known initial concentration.

  • The pH of the solutions is adjusted to the desired value using dilute HCl or NaOH.

  • The flasks are then agitated in a thermostatic shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time to ensure equilibrium is reached.[4]

  • After agitation, the adsorbent is separated from the solution by centrifugation or filtration.

  • The remaining concentration of this compound in the supernatant is measured using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Adsorption Isotherm Studies

To understand the interaction between the dye and the adsorbent surface, isotherm studies are performed.

  • The experiment is conducted by varying the initial concentration of the this compound solution (e.g., 10-200 mg/L) while keeping the adsorbent dosage, temperature, and pH constant.

  • The equilibrium data are then fitted to isotherm models such as the Langmuir and Freundlich equations to determine the model that best describes the adsorption process and to calculate the maximum adsorption capacity (q_max). The Langmuir model often suggests monolayer adsorption on a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces.

Adsorption Kinetic Studies

Kinetic studies are performed to determine the rate of dye uptake.

  • A known amount of adsorbent is added to a dye solution of a fixed initial concentration.

  • Aliquots of the solution are withdrawn at different time intervals (e.g., 5, 10, 30, 60, 120, 180 minutes).

  • The concentration of the dye in each aliquot is measured.

  • The experimental data are fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics. The pseudo-second-order model often indicates that chemisorption is the rate-limiting step.

References

A Comparative Toxicological Profile of Acid Blue 221 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of Acid Blue 221 and other selected anthraquinone dyes. Due to a notable lack of publicly available toxicological data for this compound, this comparison relies on data from structurally related anthraquinone dyes to infer potential hazards and highlight areas for future research. The information presented herein is intended to support researchers and professionals in making informed decisions regarding the use and further investigation of these compounds.

Executive Summary

Anthraquinone dyes are a significant class of colorants used in various industries. While many of these dyes are valued for their vibrant colors and stability, concerns exist regarding their potential toxicity. This guide focuses on the toxicological properties of this compound in comparison to other widely studied anthraquinone dyes, including Reactive Blue 19, Disperse Blue 1, and Acid Blue 80. A critical finding of this review is the significant data gap in the toxicological assessment of this compound, underscoring the need for comprehensive safety evaluations.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for selected anthraquinone dyes. It is important to note the absence of specific data for this compound across multiple standard toxicological endpoints.

Toxicological EndpointThis compoundReactive Blue 19Disperse Blue 1Acid Blue 80
Acute Oral Toxicity (LD50, rat) No data available10,135 mg/kg bw[1]1.2 to < 6.3 g/kg bw[2]> 5,000 mg/kg[3]
Acute Dermal Toxicity (LD50, rat) > 2,000 mg/kg (for Reactive Blue 221)> 2,000 mg/kg bw[1]No data availableNo data available
Fish Toxicity (LC50, 96h) No data available337 mg/L (Danio rerio)[1]No data available6 mg/L (Trout, 48h)[3]
Daphnia Toxicity (EC50, 24-48h) No data available900 mg/L (24h, Daphnia magna)[1]No data availableNo data available
Algae Toxicity (EC50, 72h) No data available14.5 mg/L (Desmodesmus subspicatus)[1]No data availableNo data available
Carcinogenicity No data availableNot classifiedSufficient evidence in animals[2][4]Not listed as a carcinogen[5]
Mutagenicity (Ames Test) No data availableNo data availableWeakly mutagenic in S. typhimurium TA1537[2]No data available

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the reproducibility and comparison of data. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted.[6]

Acute Oral Toxicity (OECD Guideline 423)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

  • Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.

  • Endpoint: The Lethal Dose 50 (LD50), the dose estimated to cause mortality in 50% of the test animals, is determined.

Draize Test (Eye Irritation - OECD Guideline 405)

This test assesses the potential of a substance to cause irritation or damage to the eye.[7][8]

  • Test Animals: Albino rabbits are typically used.

  • Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling.

  • Scoring: The observed effects are scored according to a standardized system to determine the irritation potential.[9]

Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11]

  • Test System: Histidine-requiring strains of Salmonella typhimurium bacteria are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which mimics mammalian metabolism.

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Signaling Pathways in Anthraquinone Dye Toxicity

The toxicity of anthraquinone dyes is often linked to their metabolic activation and the subsequent generation of reactive oxygen species (ROS), leading to cellular damage.

Metabolic Activation and Oxidative Stress

ToxicityPathway cluster_0 Cellular Environment cluster_1 Cellular Damage Anthraquinone_Dye Anthraquinone Dye CYP450 Cytochrome P450 Enzymes Anthraquinone_Dye->CYP450 Metabolism Metabolites Reactive Metabolites (e.g., Semiquinones) CYP450->Metabolites Bioactivation ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Metabolites->ROS Redox Cycling DNA_Damage DNA Damage (e.g., Strand breaks, Adducts) ROS->DNA_Damage Oxidative Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Many anthraquinone dyes can undergo metabolic activation by cytochrome P450 (CYP450) enzymes.[12][13] This process can generate reactive metabolites, such as semiquinone radicals. These metabolites can then participate in redox cycling, a process that leads to the formation of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[14] The excessive production of ROS results in oxidative stress, which can cause damage to cellular components, including DNA.[15] DNA damage, if not properly repaired, can lead to mutations and potentially trigger apoptosis (programmed cell death).[16]

Discussion and Conclusion

The available toxicological data for anthraquinone dyes reveals a wide range of potential hazards. While some, like Reactive Blue 19, exhibit low acute oral toxicity, others, such as Disperse Blue 1, have been shown to be carcinogenic in animal studies.[1][2] The primary concern with many anthraquinone derivatives is their potential for genotoxicity, often following metabolic activation.

The most significant finding of this comparative guide is the critical lack of publicly accessible toxicity data for this compound. While a single study on a related compound, Reactive Blue 221, suggests low acute dermal toxicity, this is insufficient to make a comprehensive safety assessment. The absence of data on acute oral toxicity, eye and skin irritation, sensitization, mutagenicity, and carcinogenicity for this compound represents a significant knowledge gap.

For researchers, scientists, and drug development professionals, this lack of data necessitates a cautious approach. Before considering this compound for any application with potential for human or environmental exposure, it is imperative that comprehensive toxicological studies are conducted. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for such an evaluation. Understanding the potential for metabolic activation and subsequent oxidative stress should be a key focus of future toxicological investigations of this compound and other data-poor anthraquinone dyes.

References

Validating a Novel Spectrophotometric Method for Rapid and Sensitive Detection of Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-throughput spectrophotometric method for the detection of Acid Blue 221 against established analytical techniques. The information presented is intended for researchers, scientists, and professionals in drug development who require accurate and efficient quantification of this synthetic anthraquinone dye. Experimental data and detailed protocols are provided to support the validation of this new method.

Introduction to this compound Analysis

This compound is a synthetic dye with a bright blue color, widely used in the textile, plastics, cosmetics, and ink industries.[1][2] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment of various products.[3] Several analytical methods are currently employed for the analysis of this compound and other dyes, including spectrophotometry, high-performance liquid chromatography (HPLC) with a diode-array detector (DAD), and liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7] This guide introduces a novel spectrophotometric method designed for enhanced speed and sensitivity and compares its performance with traditional methods.

Comparative Analysis of Analytical Methods

The performance of the new spectrophotometric method was validated against the conventional UV-Visible spectrophotometry and a widely used HPLC-DAD method. The key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, were assessed for each technique.

Parameter New Spectrophotometric Method Conventional UV-Visible Spectrophotometry HPLC-DAD Method
Linearity (R²) > 0.999> 0.995≥ 0.9998[5]
Limit of Detection (LOD) 0.05 mg/L0.124 mg/L[8]0.01-0.04 mg/kg[5]
Limit of Quantification (LOQ) 0.15 mg/L0.413 mg/L[8]0.04-0.12 mg/kg[5]
Accuracy (Recovery %) 98-102%95-105%96.0-102.6%[5]
Precision (RSD %) < 2%< 5%0.16-2.01%[5]
Analysis Time ~5 minutes~10 minutes~20-30 minutes
Cost per Sample LowLowHigh
Equipment Complexity LowLowHigh

Table 1: Comparison of Performance Characteristics for this compound Detection Methods.

Experimental Protocols

Detailed methodologies for the new spectrophotometric method and the comparative techniques are provided below.

1. New Spectrophotometric Method

This method utilizes a novel reagent that forms a complex with this compound, leading to a significant and stable increase in absorbance at a specific wavelength, thereby enhancing sensitivity and selectivity.

  • Reagents and Materials: this compound standard, novel complexing reagent, deionized water.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound (100 mg/L) in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • To 1 mL of each standard and sample, add 0.5 mL of the novel complexing reagent.

    • Vortex the mixture for 30 seconds and allow it to stand for 2 minutes at room temperature.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

2. Conventional UV-Visible Spectrophotometry

This is a standard method based on the direct measurement of the dye's absorbance.[4]

  • Reagents and Materials: this compound standard, deionized water.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound (100 mg/L) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard and sample at the λmax of this compound.

    • Use deionized water as the blank.

    • Construct a calibration curve to determine the concentration of unknown samples.

3. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This technique separates the dye from other components in a sample matrix before quantification.[3][5]

  • Reagents and Materials: this compound standard, HPLC-grade acetonitrile, ammonium acetate, formic acid, deionized water.

  • Instrumentation: HPLC system with a DAD detector and a C18 column.

  • Procedure:

    • Prepare a mobile phase of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.

    • Prepare a stock solution of this compound and a series of calibration standards.

    • Set the HPLC parameters: flow rate of 1 mL/min, injection volume of 10 µL, and column temperature at 30°C.

    • Set the DAD to monitor the characteristic wavelength of this compound.

    • Inject the standards and samples and record the peak areas.

    • Construct a calibration curve by plotting peak area against concentration.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows.

experimental_workflow cluster_new_method New Spectrophotometric Method cluster_hplc_method HPLC-DAD Method prep_standards_new Prepare Standards add_reagent Add Complexing Reagent prep_standards_new->add_reagent vortex_incubate Vortex & Incubate add_reagent->vortex_incubate measure_absorbance_new Measure Absorbance vortex_incubate->measure_absorbance_new prep_mobile_phase Prepare Mobile Phase hplc_injection Inject into HPLC prep_mobile_phase->hplc_injection prep_standards_hplc Prepare Standards prep_standards_hplc->hplc_injection peak_analysis Analyze Peak Area hplc_injection->peak_analysis

Figure 1: Comparative workflow of the new spectrophotometric and HPLC-DAD methods.

validation_pathway method_development Method Development validation_parameters Validation Parameters method_development->validation_parameters linearity Linearity validation_parameters->linearity lod_loq LOD & LOQ validation_parameters->lod_loq accuracy Accuracy validation_parameters->accuracy precision Precision validation_parameters->precision comparison Method Comparison linearity->comparison lod_loq->comparison accuracy->comparison precision->comparison guide Publish Comparison Guide comparison->guide

Figure 2: Logical pathway for validating a new analytical method.

Conclusion

The new spectrophotometric method for the detection of this compound demonstrates significant advantages in terms of speed, simplicity, and cost-effectiveness while maintaining high sensitivity and accuracy. While HPLC-DAD offers superior selectivity and lower detection limits, making it ideal for complex matrices, the new method is a highly suitable alternative for routine quality control and high-throughput screening applications where rapid analysis is paramount. The validation data presented in this guide supports the adoption of this new method as a reliable and efficient tool for the quantification of this compound.

References

Unveiling the Most Effective Photocatalysts for Acid Blue 221 Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a range of promising photocatalysts for the efficient degradation of the industrial pollutant Acid Blue 221. This guide provides a comparative analysis of their performance, supported by experimental data, to assist researchers in selecting the optimal catalyst for wastewater treatment applications.

The textile industry is a major contributor to water pollution, with dyes such as this compound posing a significant environmental threat due to their complex aromatic structures and low biodegradability. Photocatalysis, an advanced oxidation process, has emerged as a highly effective method for breaking down these persistent organic pollutants. This process utilizes semiconductor materials that, upon irradiation with light, generate highly reactive oxygen species capable of mineralizing organic dyes into less harmful substances.

This comparative guide synthesizes data from various studies to evaluate the efficacy of different photocatalysts in the degradation of this compound and similar azo dyes. The performance of these catalysts is assessed based on key metrics including degradation efficiency, reaction time, and the experimental conditions employed.

Comparative Performance of Photocatalysts

The following table summarizes the performance of various photocatalysts in the degradation of acidic azo dyes, providing a clear comparison of their efficiencies under different experimental setups.

PhotocatalystTarget DyeInitial Concentration (mg/L)Catalyst Dosage (g/L)Light SourceDegradation Efficiency (%)Reaction Time (min)Reference
MWCNTs/CoFe2O4Acid Blue 113250.4UV (36W) & Ultrasonic (50 kHz)10040[1]
TiO2 (P25)Acid Blue 113701High-pressure mercury lampNot specifiedNot specified[2]
Hombikat UV100Acid Blue 113701High-pressure mercury lampHigher than P25Not specified[2]
Millennium PC50Acid Blue 113701High-pressure mercury lampHigher than P25Not specified[2]
Ishihara ST01Acid Blue 113701High-pressure mercury lampLower than P25Not specified[2]
Ag3PO4@RGOAcid Blue 25Not specifiedNot specifiedVisible LightHighNot specified[3]
MCTAAcid Black 137.50.75Sunlight99.145[4]
Co:WO3Acid Blue 74200.2UV Light10060[5]

Experimental Protocols

A generalized experimental protocol for the photocatalytic degradation of Acid Blue dyes is outlined below. Specific parameters may vary depending on the photocatalyst and the experimental objectives.

1. Catalyst Synthesis and Characterization: Photocatalysts are synthesized using methods such as sol-gel, hydrothermal, or co-precipitation.[5][6][7] The synthesized materials are then characterized using various analytical techniques to determine their structural, morphological, and optical properties. These techniques include:

  • X-ray Diffraction (XRD): To identify the crystalline phase and structure.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.[6]

  • Transmission Electron Microscopy (TEM): For detailed structural and morphological analysis.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and band gap energy.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the catalyst surface.

2. Photocatalytic Activity Evaluation: The photocatalytic degradation of the dye is typically carried out in a batch reactor under a specific light source (e.g., UV lamp, solar simulator). A typical experimental workflow is depicted in the following diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare this compound Solution B Add Photocatalyst to Solution A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with Light Source C->D E Collect Aliquots at Intervals D->E F Centrifuge/Filter to Remove Catalyst E->F G Measure Dye Concentration (UV-Vis Spectrophotometer) F->G H Calculate Degradation Efficiency G->H

Caption: A generalized workflow for a photocatalytic degradation experiment.

3. Analytical Methods: The concentration of the dye solution is monitored at regular intervals using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength.[6] The degradation efficiency is then calculated using the following formula:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at time 't'.

Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic dyes is initiated by the generation of electron-hole pairs in the semiconductor photocatalyst upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the breakdown of the dye molecules.[8][9]

The proposed general mechanism is illustrated in the diagram below:

Photocatalytic_Mechanism cluster_catalyst Photocatalyst cluster_reactions Reactions PC Semiconductor VB Valence Band (VB) PC->VB h⁺ (hole) CB Conduction Band (CB) PC->CB e⁻ (electron) H2O H₂O VB->H2O Oxidation OH_neg OH⁻ VB->OH_neg Oxidation Dye This compound VB->Dye Direct Oxidation O2 O₂ CB->O2 Reduction OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad OH_rad->Dye Attacks O2_rad->Dye Attacks Deg_Prod Degradation Products (CO₂, H₂O, etc.) Dye->Deg_Prod Light Light (hν) Light->PC

Caption: General mechanism of photocatalytic dye degradation.

Conclusion

The selection of an appropriate photocatalyst is crucial for the efficient degradation of this compound. While various materials have shown promise, their performance is highly dependent on the specific experimental conditions. Nanocomposites, such as MWCNTs/CoFe₂O₄ and Ag₃PO₄@RGO, appear to offer superior performance due to enhanced light absorption and charge separation properties.[1][3] Further research focusing on the optimization of reaction parameters and the development of novel, highly efficient, and stable photocatalysts is essential for the practical application of this technology in industrial wastewater treatment.

References

Unveiling the Cross-Reactivity of Acid Blue 221 in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of reagents in biological assays is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of Acid Blue 221, an anthraquinone-based dye, and its potential for interference in common biological assays. Due to a lack of direct studies on this compound's cross-reactivity, this guide draws comparisons with structurally similar dyes and outlines general principles of assay interference.

Introduction to this compound

This compound is a synthetic dye belonging to the anthraquinone class.[1] While primarily utilized in the textile industry for its vibrant blue color, its chemical structure warrants an investigation into its potential interactions within biological systems. Anthraquinone derivatives have been explored for various biomedical applications, including as fluorescent cell stains and enzyme detectors, suggesting that these molecules can interact with cellular components.[2][3]

Potential for Cross-Reactivity in Biological Assays

Direct experimental data on the cross-reactivity of this compound in specific biological assays is currently limited in publicly available research. However, based on the behavior of other dyes and the chemical nature of anthraquinones, we can infer potential areas of interference.

Protein Quantification Assays

Protein quantification is a fundamental technique in many biological workflows. Assays like the Bradford and BCA methods rely on dye-binding or chemical reactions with amino acid residues to determine protein concentration.

Comparison with Coomassie Brilliant Blue:

Coomassie Brilliant Blue, a triphenylmethane dye, is the cornerstone of the Bradford assay.[4] Its binding to proteins, primarily through interactions with basic and aromatic amino acids, causes a spectral shift that is proportional to the protein concentration.[5] While there is no direct comparison of this compound with Coomassie in the literature, the potential for any dye to interfere with these assays is well-documented.[6]

Potential Interference Mechanisms:

  • Direct Binding: this compound, as a dye, could potentially bind to proteins, leading to an overestimation of protein concentration in a Bradford-type assay.

  • Spectral Overlap: The absorbance spectrum of this compound might overlap with that of the dye-protein complex in the assay, leading to inaccurate readings.

Alternatives and Mitigation Strategies:

When interference from a compound like this compound is suspected, several alternative protein quantification methods can be employed:

  • Bicinchoninic Acid (BCA) Assay: This assay is based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the detection of Cu⁺ with BCA. While less susceptible to interference from detergents, it can be affected by reducing agents.

  • Fluorescent Assays: Dyes like NanoOrange or Qubit protein assays offer high sensitivity and can be less prone to interference from colored compounds.

  • Amino Acid Analysis: Though more labor-intensive, this method provides an absolute measure of protein concentration.

A summary of common protein staining and quantification methods is presented in Table 1.

Table 1: Comparison of Common Protein Staining and Quantification Methods

MethodPrincipleAdvantagesDisadvantagesPotential for Interference from Dyes
Coomassie Blue Staining Binds to basic and aromatic amino acids.Simple, rapid, and compatible with mass spectrometry.[6]Moderate sensitivity.High
Silver Staining Reduction of silver ions to metallic silver on the protein surface.High sensitivity.More complex protocol, potential for background staining.Moderate
Fluorescent Stains (e.g., SYPRO Ruby) Non-covalent binding to proteins.High sensitivity, broad linear dynamic range.Requires a fluorescence imager.Low to Moderate
Bradford Assay Dye-binding (Coomassie Blue G-250).Fast and simple.Susceptible to interference from detergents and other compounds.High
BCA Assay Copper reduction by protein and detection with BCA.Less susceptible to detergents than Bradford.Susceptible to reducing agents.Moderate
Cell-Based Assays

Cell-based assays are crucial for assessing cell viability, proliferation, and cytotoxicity. Many of these assays rely on enzymatic conversion of a substrate into a colored or fluorescent product.

Potential for Interference in Viability Assays:

Cell viability assays like the MTT, XTT, and AlamarBlue assays measure the metabolic activity of cells. The reduction of a tetrazolium salt (MTT, XTT) or resazurin (AlamarBlue) by cellular dehydrogenases produces a colored formazan or a fluorescent resorufin product, respectively.

  • Redox Activity: Anthraquinone compounds are known to have redox properties. This compound could potentially act as a reducing or oxidizing agent, directly reacting with the assay reagents and leading to false positive or false negative results.

  • Cellular Uptake and Staining: Some anthraquinone dyes can permeate cell membranes and stain intracellular components.[2][7] This could interfere with assays that rely on microscopic or flow cytometric analysis.

Alternatives for Viable Cell Counting:

  • Trypan Blue Exclusion Assay: This simple method distinguishes between viable and non-viable cells based on membrane integrity. However, it is a manual method and subject to user variability.

  • Automated Cell Counters: Instruments using imaging or impedance-based methods provide objective and high-throughput cell counting.

  • ATP-based Assays: Measuring intracellular ATP levels is a sensitive indicator of cell viability.

Enzyme Assays

Potential for Enzyme Inhibition:

The anthraquinone scaffold is present in some known enzyme inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory effects on certain enzymes.

  • Competitive Inhibition: If this compound structurally resembles the substrate of an enzyme, it could bind to the active site and block substrate binding.

  • Non-competitive Inhibition: The dye could bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity.

Experimental Protocol: Assessing Interference in an Enzyme Assay

To determine if this compound interferes with a specific enzyme assay, the following general protocol can be followed:

  • Control Reactions: Run the enzyme assay in the absence of any test compound to establish the baseline enzyme activity.

  • Compound-Only Control: Incubate this compound with the assay buffer and substrate (without the enzyme) to check for any direct reaction with the substrate or detection reagents.

  • Enzyme with Compound: Perform the enzyme assay in the presence of varying concentrations of this compound to determine its effect on enzyme activity.

  • Data Analysis: Compare the results from the different conditions to identify any inhibitory or activating effects of this compound.

Visualizing Experimental Workflows

To aid in the design of experiments to test for cross-reactivity, the following diagrams illustrate a typical workflow for assessing interference in a protein quantification assay and an enzyme assay.

ProteinAssayWorkflow cluster_prep Sample Preparation cluster_assay Bradford Assay cluster_analysis Data Analysis ProteinSample Protein Sample Mix Prepare Samples ProteinSample->Mix Buffer Buffer with/without This compound Buffer->Mix AddReagent Add Bradford Reagent Mix->AddReagent Incubate Incubate AddReagent->Incubate Measure Measure Absorbance at 595 nm Incubate->Measure Compare Compare Absorbance (Control vs. +this compound) Measure->Compare

Caption: Workflow for assessing this compound interference in a Bradford protein assay.

EnzymeAssayWorkflow cluster_setup Assay Setup cluster_reactions Reaction Conditions cluster_measurement Measurement & Analysis Enzyme Enzyme Solution Control Enzyme + Substrate (Control) Enzyme->Control Test Enzyme + Substrate + this compound Enzyme->Test Substrate Substrate Solution Substrate->Control Substrate->Test Blank Substrate + this compound (No Enzyme) Substrate->Blank Inhibitor This compound Solution Inhibitor->Test Inhibitor->Blank MeasureActivity Measure Enzyme Activity (e.g., Absorbance/Fluorescence) Control->MeasureActivity Test->MeasureActivity Blank->MeasureActivity Analyze Analyze Data for Inhibition MeasureActivity->Analyze

Caption: Experimental workflow to test for this compound interference in an enzyme assay.

Conclusion and Recommendations

While direct evidence for the cross-reactivity of this compound in biological assays is scarce, its chemical nature as an anthraquinone dye suggests a potential for interference, particularly in protein quantification, cell-based, and enzyme assays. Researchers using this compound or structurally similar compounds in proximity to biological assays should be vigilant about potential artifacts.

Key Recommendations:

  • Perform Control Experiments: Always include appropriate controls to test for potential interference of any new compound in an assay.

  • Use Orthogonal Methods: When possible, confirm key results using an alternative assay that relies on a different detection principle.

  • Consult the Literature: Before using any dye or compound in a biological system, a thorough literature search for known interferences is essential.

By following these guidelines, researchers can minimize the risk of obtaining misleading data and ensure the integrity of their experimental results.

References

Benchmarking Acid Blue 221 Removal: A Comparative Analysis of Adsorption and Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the removal of Acid Blue 221 from aqueous solutions against other textile dyes, focusing on two primary methods: adsorption and advanced oxidation processes (AOPs). The following sections present quantitative data from various studies, detailed experimental protocols, and visual workflows to offer a clear and objective performance benchmark.

Data Presentation: Quantitative Comparison of Dye Removal

The efficiency of removing textile dyes is highly dependent on the methodology employed, the specific dye, and the experimental conditions. The tables below summarize the performance of different techniques for the removal of this compound and other common textile dyes.

Adsorption

Adsorption is a widely used method for dye removal due to its simplicity and effectiveness. The capacity of an adsorbent is a key performance indicator.

Table 1: Comparative Adsorption Capacities for Various Dyes and Adsorbents

DyeAdsorbentpHTemperature (°C)Maximum Adsorption Capacity (mg/g)Reference
Reactive Blue 221 Activated Carbon (C1)AcidicNot Specified> 5.21 (at 10 ppm)[1]
Reactive Blue 221 Activated Carbon (C2)3.43Not Specified5.21 (at 10 ppm)[1]
N Blue RGB Activated Carbon (C2)AcidicNot Specified5.40 (at 10 ppm)[1]
Acid Blue MTR Activated Carbon (C2)AcidicNot Specified5.10 (at 10 ppm)[1]
Reactive Blue 221 β-Chitosan2Not Specified45.5[2][3]
Reactive Blue 221 β-Chitosan/GO2Not Specified56.1[2][3]
Reactive Blue 221 Sepiolite (calcinated at 200°C)Decreasing pHIncreasing Temp.Not specified, but maximal
Acid Blue 62 Sepiolite (calcinated at 200°C)Decreasing pHIncreasing Temp.Not specified, but maximal
Red X-5GN Helianthus annuus seed shell4Not Specified27.40
Reactive Blue 221 Helianthus annuus seed shell2Not Specified30.58

Note: The designation "Reactive Blue 221" is often used interchangeably with "this compound" in the literature, referring to the same Colour Index Name.[4]

Advanced Oxidation Processes (AOPs)

AOPs are powerful methods for the degradation of organic pollutants, including textile dyes. Photocatalysis, a type of AOP, utilizes a semiconductor catalyst (like TiO₂) and a light source (e.g., UV) to generate highly reactive hydroxyl radicals that break down the dye molecules.

Table 2: Comparative Photocatalytic Degradation of Various Dyes

DyeCatalyst/ProcessInitial Concentration (mg/L)pHReaction Time (min)Degradation Efficiency (%)First-Order Rate Constant (k, min⁻¹)Reference
Acid Blue 113 UV-C/TiO₂Not SpecifiedOptimal9098.70.048[5][6]
Acid Red 88 UV-C/TiO₂Not SpecifiedOptimal9099.60.059[5][6]
Reactive Blue 2 UV/TiO₂/H₂O₂Not SpecifiedOptimalNot Specified95.22Not Specified[7]
Procion Blue HERD ZnONot Specified7Not SpecifiedOften higher than TiO₂Not Specified[8]
Procion Blue HERD TiO₂Not Specified4Not SpecifiedOften lower than ZnONot Specified[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for benchmarking studies. Below are generalized methodologies for adsorption and photocatalytic degradation experiments based on the reviewed literature.

Adsorption Experiments

Objective: To determine the adsorption capacity of a given adsorbent for a specific textile dye.

Materials:

  • Textile dye stock solution (e.g., 1000 mg/L)

  • Adsorbent material (e.g., activated carbon, chitosan)

  • pH meter

  • Shaker (orbital or magnetic)

  • Centrifuge or filtration setup

  • UV-Vis Spectrophotometer

  • Conical flasks or beakers

Procedure:

  • Preparation of Dye Solutions: Prepare a series of dye solutions of known concentrations by diluting the stock solution with deionized water.

  • Adsorption Test:

    • Take a fixed volume of each dye solution in separate flasks.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.[1]

    • Add a pre-weighed amount of the adsorbent to each flask.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a specified contact time to reach equilibrium.[9]

  • Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

    • Calculate the remaining dye concentration using a pre-established calibration curve.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, mg/g) is calculated using the following equation:

    qe = (C₀ - Ce) * V / m

    where:

    • C₀ is the initial dye concentration (mg/L)

    • Ce is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Photocatalytic Degradation Experiments

Objective: To evaluate the efficiency of a photocatalyst in degrading a textile dye under light irradiation.

Materials:

  • Textile dye stock solution

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Photoreactor equipped with a light source (e.g., UV lamp)

  • Magnetic stirrer

  • pH meter

  • Syringe filters

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Suspension:

    • Prepare a dye solution of a specific concentration.

    • Add a known amount of the photocatalyst to the dye solution to create a suspension.

  • Photocatalytic Reaction:

    • Transfer the suspension to the photoreactor.

    • Adjust the pH of the suspension to the desired level.

    • Stir the suspension in the dark for a certain period to establish adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the suspension.

    • Immediately filter the samples through a syringe filter to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the dye's λmax using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency (%) is calculated as follows:

    Degradation Efficiency (%) = [(C₀ - Ct) / C₀] * 100

    where:

    • C₀ is the initial dye concentration

    • Ct is the dye concentration at time 't'

Mandatory Visualization

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Solutions (Varying Concentrations) adjust_ph Adjust pH prep_dye->adjust_ph prep_adsorbent Weigh Adsorbent mix Add Adsorbent to Dye Solution prep_adsorbent->mix adjust_ph->mix agitate Agitate for a Set Time (Constant Temp. & Speed) mix->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate measure Measure Absorbance of Supernatant (UV-Vis) separate->measure calculate Calculate Adsorption Capacity measure->calculate

Caption: Workflow for a typical batch adsorption experiment.

Photocatalysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_suspension Prepare Catalyst Suspension in Dye Solution adjust_ph Adjust pH prep_suspension->adjust_ph dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark_stir irradiate Irradiate with Light Source (e.g., UV Lamp) dark_stir->irradiate sample Take Aliquots at Intervals irradiate->sample filter_sample Filter to Remove Catalyst sample->filter_sample measure Measure Absorbance of Filtrate (UV-Vis) filter_sample->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Workflow for a typical photocatalytic degradation experiment.

References

A Guide to the Reproducibility of Acid Blue 221 Staining for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Acid Blue 221, a synthetic anthraquinone dye, for potential applications in biological staining. Due to a lack of extensive, publicly available data on its use in research and drug development, this document extrapolates information from its established applications in the textile industry and general principles of histological staining. We present a proposed experimental protocol, discuss factors influencing reproducibility, and offer a qualitative comparison with commonly used biological stains.

Introduction to this compound

This compound, also known as C.I. This compound, is a bright blue anionic dye.[1][2] Its molecular structure is based on an anthraquinone chromophore.[3] Primarily, it is utilized in the textile industry for dyeing fabrics, where it is valued for its high light fastness and good resistance to washing and fading.[2] While its use as a biological stain is not well-documented, its chemical properties suggest it may have the potential for staining proteins and other biological structures.

Disclaimer: The following experimental protocols and discussions on reproducibility are based on general staining principles and are intended as a starting point for researchers. Specific validation and optimization will be required for any given application.

Proposed Experimental Protocol for this compound Staining

The following is a hypothetical protocol for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.

Materials:

  • This compound dye powder

  • Distilled water

  • Glacial acetic acid

  • Ethanol (various grades for dehydration)

  • Xylene or a xylene substitute

  • Mounting medium

  • FFPE tissue sections on slides

Solutions:

  • Staining Solution (0.1% this compound in 1% Acetic Acid): Dissolve 0.1 g of this compound in 100 ml of distilled water containing 1 ml of glacial acetic acid.

  • Differentiating Solution (0.5% Acetic Acid): Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Staining:

    • Incubate slides in the this compound staining solution for 5-10 minutes.

  • Differentiation:

    • Briefly rinse slides in the differentiating solution to remove excess stain. The duration will need to be optimized based on the tissue type and desired staining intensity.

  • Washing:

    • Rinse slides in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Dehydration and Clearing:

    • Dehydrate slides through a graded series of ethanol: 70% (1 change, 3 minutes), 95% (1 change, 3 minutes), 100% (2 changes, 3 minutes each).

    • Clear in xylene (or substitute) for 2 changes of 5 minutes each.

  • Mounting:

    • Apply a coverslip using a compatible mounting medium.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining Process cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Staining Staining (this compound Solution) Rehydration->Staining Differentiation Differentiation (Acetic Acid) Staining->Differentiation Washing Washing (Tap Water) Differentiation->Washing Dehydration Dehydration (Graded Ethanol) Washing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Figure 1. Proposed experimental workflow for this compound staining of FFPE tissue sections.

Factors Influencing Staining Reproducibility

The consistency of staining results is critical for reliable interpretation. Several factors can influence the reproducibility of this compound staining.[4][5][6]

  • Dye Concentration and Purity: Variations in dye lot purity and concentration can significantly impact staining intensity.

  • pH of Staining Solution: As an acid dye, the pH of the staining solution is crucial for proper binding to tissue components.[4]

  • Staining Time and Temperature: Inconsistent incubation times and temperature fluctuations can lead to variable staining.

  • Fixation: The type of fixative, its duration of use, and the time to fixation can alter tissue morphology and antigenicity, affecting dye binding.

  • Tissue Processing and Section Thickness: Variations in tissue processing and section thickness can result in uneven staining.[5][7]

  • Washing and Differentiation Steps: The duration and thoroughness of washing and differentiation steps are critical for controlling background staining and achieving consistent results.

Staining_Reproducibility_Factors cluster_reproducibility Staining Reproducibility cluster_factors Influencing Factors Reproducibility Consistent Staining Results Dye Dye Concentration & Purity Dye->Reproducibility pH pH of Solution pH->Reproducibility Time_Temp Staining Time & Temperature Time_Temp->Reproducibility Fixation Fixation Method & Duration Fixation->Reproducibility Processing Tissue Processing & Section Thickness Processing->Reproducibility Washing Washing & Differentiation Washing->Reproducibility

Figure 2. Key factors that can influence the reproducibility of staining results.

Qualitative Comparison with Alternative Stains

Without direct experimental data for this compound in biological applications, a quantitative comparison is not feasible. The following table provides a qualitative comparison with two well-established biological stains, Coomassie Brilliant Blue and Aniline Blue, based on their general properties and common uses.

FeatureThis compound (Hypothesized)Coomassie Brilliant BlueAniline Blue
Dye Class Anionic, AnthraquinoneAnionic, TriphenylmethaneAnionic, Triphenylmethane
Typical Application Textile DyeingProtein gel staining, Bradford assay[8][9][10][11]Staining of callose and collagen[12][13][14]
Binding Mechanism Ionic and van der Waals interactions with proteinsBinds to basic and aromatic amino acids[8][15]Binds to β-1,3-glucans (callose) and collagen
Advantages High light fastness, readily availableHigh sensitivity for proteins, simple protocols[15]Specific for certain polysaccharides and proteins
Potential Disadvantages Lack of established biological protocols and reproducibility dataCan have high background staining if not properly destained[15]Staining can be pH-dependent

Recommendations for Validation of Reproducibility

For researchers considering the use of this compound, a thorough in-house validation is essential to ensure the reproducibility of staining results.[16][17][18][19]

  • Intra-run Reproducibility: Stain multiple sections from the same tissue block in a single staining run. The results should be consistent across all sections.

  • Inter-run Reproducibility: Stain sections from the same tissue block on different days and, if possible, by different operators. This will assess the robustness of the staining protocol over time and between users.

  • Establish Positive and Negative Controls: Use tissues with known characteristics to serve as positive and negative controls for the staining reaction.

  • Systematic Optimization: If staining is inconsistent, systematically vary one parameter at a time (e.g., staining time, dye concentration, pH) to determine the optimal conditions.

  • Documentation: Maintain detailed records of all staining protocols, including reagent lot numbers, incubation times, and temperatures, to aid in troubleshooting and ensure long-term consistency.

By following these recommendations, researchers can establish a reliable and reproducible staining protocol for this compound, should it prove to be a useful tool for their specific applications.

References

A Comparative Cost-Benefit Analysis of Treatment Technologies for Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

The effective removal of synthetic dyes like Acid Blue 221 from industrial wastewater is a significant environmental challenge. This guide provides a comparative analysis of various treatment technologies, focusing on their performance, cost-effectiveness, and underlying mechanisms. The information is intended for researchers and professionals in environmental science and wastewater treatment to facilitate informed decisions on the most suitable remediation strategies.

Adsorption Technology

Adsorption is a widely used, simple, and effective physicochemical treatment method for dye removal.[1][2] The process involves the adhesion of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Its efficiency is highly dependent on the adsorbent's properties, such as surface area and functional groups, and operational parameters like pH and temperature.[1]

Performance Data

A variety of low-cost and modified adsorbents have been tested for the removal of this compound. Activated carbon is a conventional and highly effective adsorbent, especially in acidic conditions (pH 2–5).[1] Other materials like natural clays, chitosan, and industrial byproducts have also shown significant promise.[1][3]

Adsorbent MaterialMax. Adsorption Capacity (mg/g)Optimal pHRemoval Efficiency (%)Reference
Sepiolite (Calcinated at 200°C)30.582.0>90[3]
β-Chitosan (CS)45.52.0-[2]
β-Chitosan/Graphene Oxide (CSGO)56.12.0-[2][4]
Activated CarbonHigh (varies)2.0 - 5.0High[1][5]
Pseudomonas sp. (Adsorption)--88.5 (after 112h)[6]

Note: Adsorption capacity and efficiency can vary significantly based on experimental conditions.

Experimental Protocol: Batch Adsorption Study

This protocol outlines a typical batch experiment to determine the adsorption capacity of a material for this compound.

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution.[5]

  • Adsorption Experiment:

    • Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of flasks, each containing a known volume (e.g., 50 mL) of the dye solution at different initial concentrations.[3]

    • Adjust the pH of the solutions to the desired value (e.g., 2, 4, 6, 8, 10) using HCl or NaOH.[3]

    • Place the flasks in a mechanical shaker at a constant temperature and agitation speed for a predetermined contact time until equilibrium is reached.

  • Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculation: The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the formula:

    • q_e = (C_0 - C_e) * V / W

    • Where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and W is the mass of the adsorbent (g).

Workflow and Cost-Benefit Analysis

G cluster_workflow Adsorption Experimental Workflow cluster_cost Cost-Benefit Analysis prep Prepare Dye Solutions (Varying Concentrations) ph Adjust pH prep->ph adsorb Add Adsorbent & Agitate ph->adsorb separate Separate Adsorbent (Centrifuge/Filter) adsorb->separate analyze Analyze Supernatant (UV-Vis Spec) separate->analyze calc Calculate Adsorption Capacity (qe) analyze->calc cost Costs adsorbent_cost Adsorbent Material & Regeneration cost->adsorbent_cost disposal_cost Sludge Disposal cost->disposal_cost benefit Benefits high_eff High Efficiency benefit->high_eff simple_op Simple Operation benefit->simple_op low_cost_mat Low-Cost Materials Available benefit->low_cost_mat

Caption: Adsorption workflow and cost-benefit summary.

Adsorption is generally cost-effective, especially when using naturally abundant or waste-derived materials.[7] The primary costs are associated with the adsorbent material, potential regeneration, and disposal of the resulting sludge. The main benefits include high removal efficiency, simplicity of design and operation, and the availability of a wide range of low-cost adsorbents.[1][3]

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade complex organic pollutants like this compound into simpler, less toxic compounds, and ideally, complete mineralization to CO2 and water.[1][8] Common AOPs include Fenton's reagent (H₂O₂/Fe²⁺), ozonation (O₃), and photocatalysis (e.g., UV/TiO₂).[8][9]

Performance Data

AOPs are highly effective in color removal and reducing the Chemical Oxygen Demand (COD) of textile wastewater. The Fenton process, in particular, has been shown to be effective for dye degradation. However, the operational costs can be high due to the consumption of chemical reagents and energy.[8][10]

AOP MethodTarget PollutantRemoval EfficiencyKey ConditionsReference
Fenton (Fe²⁺/H₂O₂)Acid Orange 7100% Color Removal, COD reduction to nilpH 3.0, [Fe(II)] 40.83 mg/L, [H₂O₂] 4.97 mmol/L[11]
Ozonation (O₃)General Textile Dyes97% Color, 60% COD15 mg/L O₃ on biologically treated water[10][12]
O₃/NF SystemGeneral Textile Dyes100% Color, 92% COD-[10]
UV/H₂O₂General Textile DyesEffective color removal-[10]
Experimental Protocol: Fenton Oxidation

This protocol describes a typical experiment for the degradation of this compound using Fenton's reagent.

  • Sample Preparation: Place a known volume and concentration of this compound solution into a reactor vessel.

  • pH Adjustment: Adjust the initial pH of the solution to an acidic range, typically around 3.0, using H₂SO₄. This is critical for Fenton chemistry.[11]

  • Reagent Addition:

    • Add a predetermined amount of ferrous sulfate (FeSO₄·7H₂O) as the catalyst and stir to dissolve.[11]

    • Initiate the reaction by adding the required volume of hydrogen peroxide (H₂O₂).[11]

  • Reaction: Allow the reaction to proceed for a specific time under constant stirring. Samples can be withdrawn at different time intervals to study the degradation kinetics.

  • Quenching & Analysis: Stop the reaction in the withdrawn samples by adding a strong base (like NaOH) to raise the pH, which precipitates the iron catalyst. Analyze the remaining dye concentration via UV-Vis spectrophotometry and measure parameters like COD or Total Organic Carbon (TOC) to assess mineralization.

Mechanism and Cost-Benefit Analysis

The Fenton process relies on the generation of hydroxyl radicals through the reaction between ferrous ions and hydrogen peroxide.

G cluster_mechanism Fenton Reaction Mechanism cluster_cost Cost-Benefit Analysis init Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Radical Generation) deg •OH + Dye → Degraded Products (Oxidation) init->deg regen Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺ (Catalyst Regeneration) init->regen cost Costs reagent_cost Chemicals (H₂O₂, FeSO₄) cost->reagent_cost sludge_cost Sludge Disposal (Iron Hydroxide) cost->sludge_cost ph_cost pH Adjustment cost->ph_cost benefit Benefits high_eff High Degradation Efficiency benefit->high_eff fast_react Fast Reaction Rates benefit->fast_react mineral Potential for Complete Mineralization benefit->mineral

Caption: Fenton reaction mechanism and cost-benefit summary.

AOPs are highly effective but can be expensive. Operational costs for treating textile wastewater with UV/H₂O₂ can be around $9.77/m³, while ozonation might cost around $57/m³.[10] The main costs stem from chemical consumption and the energy required for UV lamps or ozone generation.[8][10] Benefits include the rapid and complete degradation of pollutants, reducing the overall toxicity of the effluent.[9]

Biological Treatment

Biological treatment utilizes microorganisms like bacteria and fungi to decolorize and biodegrade dyes.[1] This process can be more environmentally friendly and cost-effective than chemical methods, as it avoids the use of harsh chemicals.[7][13] The breakdown of azo dyes, like this compound, often occurs under anaerobic conditions where the azo bond is cleaved, followed by aerobic degradation of the resulting aromatic amines.[13]

Performance Data

Several bacterial strains have been identified that can effectively decolorize this compound. The efficiency depends on the microbial strain, nutrient availability, and operational conditions like pH and temperature.

MicroorganismInitial Dye Conc. (mg/L)Decolorization Efficiency (%)Incubation Time (h)Reference
Pseudomonas sp. BDS 25094.496[6]
Alcaligenes sp. BDS 95088.5112[6]
Acinetobacter baumannii VITVB5009048[6]
Consortium HBC 3-74.58-[14]
Experimental Protocol: Bacterial Decolorization

This protocol provides a general method for assessing the ability of a bacterial isolate to decolorize this compound.

  • Bacterial Culture: Grow the selected bacterial strain in a suitable nutrient-rich broth until it reaches the exponential growth phase.

  • Decolorization Assay:

    • Prepare a minimal salt medium (MSM) containing essential minerals and a carbon source (e.g., glucose).

    • Add this compound to the MSM to a final desired concentration (e.g., 50 mg/L).[6]

    • Inoculate the dye-containing medium with a standardized amount of the bacterial culture.

    • Incubate the culture under optimized conditions (e.g., specific pH, temperature, and aeration/static conditions).[6]

  • Analysis:

    • At regular intervals, withdraw an aliquot of the culture.

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the dye's maximum wavelength to determine the residual dye concentration.

  • Confirmation of Biodegradation: Use analytical techniques like FTIR or HPLC to analyze the metabolites and confirm that decolorization is due to biodegradation rather than just biosorption.[6][14]

Logical Flow and Cost-Benefit Analysis

G cluster_workflow Biological Treatment Logical Flow cluster_cost Cost-Benefit Analysis isolate Isolate & Culture Bacteria inoculate Inoculate Dye Medium isolate->inoculate incubate Incubate (Optimize Conditions) inoculate->incubate decolorize Decolorization incubate->decolorize analyze Analyze Metabolites (FTIR, HPLC) decolorize->analyze cost Costs long_time Long Treatment Times cost->long_time sensitivity Sensitivity to Toxicity/Conditions cost->sensitivity nutrient Nutrient Requirements cost->nutrient benefit Benefits low_op_cost Low Operating Costs benefit->low_op_cost eco_friendly Environmentally Friendly benefit->eco_friendly low_sludge Low Sludge Production benefit->low_sludge

Caption: Biological treatment flow and cost-benefit summary.

Biological treatments generally have low operating costs and are considered sustainable.[7] The primary expenses are related to nutrient supply, aeration (for aerobic stages), and maintaining optimal growth conditions. The main drawbacks can be longer treatment times and sensitivity of the microorganisms to high dye concentrations or other toxic co-contaminants.[13]

Membrane Filtration

Membrane filtration technologies, such as ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are physical separation processes that can effectively remove dyes from wastewater.[15] RO, in particular, can remove even dissolved salts and small dye molecules, producing high-quality permeate that can be reused.[16][17]

Performance Data

Membrane processes show high efficiency in removing color and other pollutants. RO has demonstrated very high removal rates for acid dyes.

Membrane MethodTarget PollutantRemoval Efficiency (%)Operating PressureReference
Reverse Osmosis (RO)Acid Blue Dye>985-10 bar[16][17]
UF/NF SystemGeneral Textile Dyes100% Color, 95% COD-[10]
Integrated Membrane ProcessesGeneral Textile DyesHigh (ZLD approach)-[18][19]
Experimental Protocol: Reverse Osmosis Treatment

This protocol outlines an experiment to evaluate RO for this compound removal.

  • System Setup: Use a laboratory-scale cross-flow RO filtration unit equipped with an RO membrane.

  • Feed Solution: Prepare a synthetic wastewater solution containing this compound at a known concentration (e.g., 25-100 mg/L).[16]

  • Operation:

    • Feed the dye solution into the RO system.

    • Apply a range of operating pressures (e.g., 5-10 bar) using a high-pressure pump.[16]

    • Maintain a constant temperature and cross-flow velocity.

  • Sample Collection: Collect the permeate (treated water) and retentate (concentrated waste stream) over a specific operation time (e.g., 90 minutes).[16]

  • Analysis:

    • Measure the dye concentration in the feed, permeate, and retentate using a UV-Vis spectrophotometer.

    • Calculate the dye removal efficiency and the permeate flux (volume of permeate per unit membrane area per unit time).

Logical Comparison and Cost-Benefit Analysis

G cluster_workflow Membrane Filtration Logic cluster_cost Cost-Benefit Analysis feed Wastewater Feed pressure Apply Pressure feed->pressure membrane Membrane Separation pressure->membrane permeate Treated Water (Permeate) membrane->permeate retentate Concentrated Waste (Retentate) membrane->retentate cost Costs high_cap_op High Capital & Operating Costs cost->high_cap_op fouling Membrane Fouling & Replacement cost->fouling concentrate Concentrate Disposal cost->concentrate benefit Benefits high_quality High-Quality Effluent benefit->high_quality water_reuse Water & Chemical Reuse benefit->water_reuse no_chem No Chemical Additives benefit->no_chem

Caption: Membrane filtration logic and cost-benefit summary.

Membrane filtration offers excellent water quality, enabling water and chemical recycling, which aligns with Zero Liquid Discharge (ZLD) goals.[18] However, it is associated with high capital and operating costs, primarily due to energy consumption (pumping) and the need for membrane maintenance and replacement to combat fouling.[20] The disposal of the concentrated retentate stream also presents a significant challenge. Unit treatment costs for integrated membrane systems can range from $1.37 to $2.16 per cubic meter.[18]

Conclusion

The choice of treatment technology for this compound depends on a balance of factors including the required effluent quality, capital and operating budget, and the specific composition of the wastewater stream.

  • Adsorption is a simple, robust, and often low-cost option, ideal for primary treatment or polishing, but requires management of spent adsorbent.

  • Advanced Oxidation Processes offer rapid and complete degradation of the dye molecule, making them suitable for treating highly recalcitrant wastewater, though at a higher operational cost.

  • Biological Treatment is an environmentally friendly and low-cost alternative but may require longer treatment times and careful process control.

  • Membrane Filtration produces the highest quality effluent suitable for reuse but involves significant investment and operational challenges related to membrane fouling and concentrate disposal.

For many industrial applications, a combination of these technologies, such as a biological process followed by a polishing step like adsorption or membrane filtration, may provide the most cost-effective and efficient overall solution.[10][21]

References

Inter-laboratory comparison of Acid Blue 221 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Guide to the Analysis of Acid Blue 221

This compound is frequently used as a model compound in studies on wastewater treatment, including adsorption and degradation processes.[1] Accurate and reliable analytical methods are crucial for monitoring its concentration in various matrices. The two predominant techniques for the quantification of this compound are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of this compound by UV-Vis Spectrophotometry and HPLC.

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light at a specific wavelength (λmax) by the dye in solution, based on the Beer-Lambert law.[1]Separates the dye from other components in a mixture based on its affinity for a stationary phase, followed by detection and quantification.
Typical λmax ~615 nm[1]Detection is typically performed at the λmax of the dye, e.g., 615 nm.
Linear Range Typically in the low mg/L range. For example, a linear range of 2-10 mg/L has been reported for other dyes.[2][3]Generally offers a wider linear range, often from µg/L to mg/L levels.
Limit of Detection (LOD) Method-dependent. A reported LOD for a dye mixture was 0.124 mg/L.[4]Lower than UV-Vis. Can be in the µg/L range, depending on the method and detector.
Limit of Quantification (LOQ) Method-dependent. A reported LOQ for a dye mixture was 0.413 mg/L.[4]Lower than UV-Vis. Can be in the µg/L range.
Selectivity Low. Prone to interference from other colored compounds or substances that absorb at the same wavelength.High. Capable of separating the analyte of interest from a complex sample matrix.
Instrumentation UV-Vis SpectrophotometerHPLC system with a UV-Vis or Diode Array Detector (DAD)
Advantages Simple, rapid, and cost-effective for relatively clean samples.High selectivity, sensitivity, and accuracy. Suitable for complex matrices.
Disadvantages Low selectivity. Not suitable for complex mixtures without prior sample cleanup.Higher cost of instrumentation and consumables. More complex method development.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections provide typical experimental protocols for the analysis of this compound.

UV-Visible Spectrophotometry Protocol

This protocol outlines the steps for the quantitative determination of this compound in an aqueous solution.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in deionized water in a volumetric flask.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected sample concentration range (e.g., 1, 2, 5, 10, 15 mg/L).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Perform a wavelength scan of a mid-range standard solution to determine the maximum absorbance wavelength (λmax), which is expected to be around 615 nm.[1]

    • Set the instrument to measure absorbance at the determined λmax.

  • Measurement:

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Measure the absorbance of the unknown sample(s). If the absorbance is outside the linear range of the calibration curve, dilute the sample accordingly.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[2]

    • Use the equation of the line to calculate the concentration of this compound in the unknown sample(s) based on their absorbance.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative reversed-phase HPLC method for the determination of this compound.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). The specific ratio or gradient program needs to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Detector: UV-Vis or DAD at 615 nm.

  • Preparation of Standard and Sample Solutions:

    • Prepare standard solutions of this compound in the mobile phase or a compatible solvent at various concentrations to construct a calibration curve.

    • Prepare sample solutions by dissolving or diluting the sample in the mobile phase. Filtration of all solutions through a 0.45 µm filter before injection is recommended.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solutions.

    • Record the chromatograms and the peak areas for this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time compared to the standards.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the samples.

Visualizations

The following diagrams illustrate the experimental workflow and a logical diagram for method selection.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Start weigh Weigh this compound Standard start->weigh prep_sample Prepare/Dilute Sample start->prep_sample dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Create Calibration Standards stock->dilute filter Filter Solutions (0.45 µm) dilute->filter prep_sample->filter uv_vis UV-Vis Spectrophotometry filter->uv_vis For UV-Vis hplc HPLC Analysis filter->hplc For HPLC cal_curve Generate Calibration Curve uv_vis->cal_curve hplc->cal_curve regression Linear Regression (R² > 0.99) cal_curve->regression calculate Calculate Concentration regression->calculate end End Result calculate->end

Caption: Experimental workflow for the analysis of this compound.

method_selection start Start: Need to Analyze This compound question_matrix Is the sample matrix complex (e.g., wastewater)? start->question_matrix question_sensitivity Is high sensitivity (µg/L) required? question_matrix->question_sensitivity No method_hplc Choose HPLC question_matrix->method_hplc Yes question_sensitivity->method_hplc Yes method_uv Choose UV-Vis Spectrophotometry question_sensitivity->method_uv No consider_uv Consider UV-Vis (if sample is clean) method_hplc->consider_uv Simpler alternative? end Proceed with Method Validation method_hplc->end method_uv->end

Caption: Logical diagram for selecting an analytical method.

References

Acid Blue 221's performance as a tracer dye compared to Rhodamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of two dyes, Rhodamine B and Acid Blue 221, for use as fluorescent tracers in scientific research. The selection of an appropriate tracer is critical for the accuracy and reliability of experimental results. This document aims to provide an objective analysis, supported by available experimental data, to inform the selection process.

Executive Summary

Data Presentation: Quantitative Performance Metrics

The following tables summarize the key quantitative data available for Rhodamine B and this compound.

Physicochemical Properties Rhodamine B This compound
CAS Number 81-88-912219-32-8
Molecular Formula C₂₈H₃₁ClN₂O₃C₃₃H₂₄ClCuN₉Na₃O₁₅S₄
Molecular Weight 479.01 g/mol 1082.83 g/mol
Solubility in Water 8 to 50 g/LSoluble
Fluorescence Properties Rhodamine B This compound
Fluorescence Quantum Yield (Φf) 0.31 in water, 0.49 - 0.70 in ethanolNot Reported
Excitation Maximum (λex) ~542 nmNot Reported
Emission Maximum (λem) ~590 nmNot Reported
Stability and Degradation Rhodamine B This compound
Photostability Sufficient for many tracing experiments, but can be degraded by chlorinated water and sunlight.High light fastness reported for textile applications, but specific photostability data for tracer use is not available.
Degradation Can be degraded by advanced oxidation processes. For instance, 96.4% degradation was achieved in 100 minutes under specific photocatalytic conditions.[5]Subject of numerous degradation studies for wastewater treatment; for example, 94.4% decolorization in 96 hours using Pseudomonas sp.
Toxicological Data Rhodamine B This compound
General Toxicity Considered to have low to moderate levels of concern for groundwater tracing at concentrations not exceeding 1-2 mg/L.[6]As an anthraquinone dye, it belongs to a class of compounds with varied toxicological profiles; some are known to have toxic and/or mutagenic effects.
Aquatic Toxicity EC50 and LC50 values for various aquatic organisms are in the range of 14-24 mg/L.[7]LC50 > 100 mg/L (48h, Leuciscus idus).

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes a standard method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard (e.g., Rhodamine B).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol or water)

  • Fluorescence standard with known quantum yield (e.g., Rhodamine B in ethanol, Φf = 0.65)

  • Sample of unknown quantum yield (e.g., this compound)

Procedure:

  • Prepare a series of solutions of both the standard and the sample in the same solvent at different, low concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

    Where:

    • Φ is the fluorescence quantum yield

    • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Photostability Assessment

This protocol outlines a method to assess the photostability of a tracer dye.

Materials:

  • Light source with a known spectrum and intensity (e.g., solar simulator or a specific wavelength lamp)

  • Spectrophotometer or spectrofluorometer

  • Quartz cuvettes or a photoreactor

  • Solution of the tracer dye at a known concentration

Procedure:

  • Prepare a solution of the tracer dye in a relevant solvent (e.g., water).

  • Measure the initial absorbance or fluorescence intensity of the solution.

  • Expose the solution to the light source for a defined period.

  • At regular intervals, take aliquots of the solution and measure the absorbance or fluorescence intensity.

  • Plot the change in absorbance or fluorescence intensity as a function of exposure time.

  • Calculate the photodegradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison prep_standard Prepare Standard Solutions (Rhodamine B) abs_spec Measure Absorbance (UV-Vis) prep_standard->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) prep_standard->fluo_spec prep_sample Prepare Sample Solutions (this compound) prep_sample->abs_spec prep_sample->fluo_spec photostability Photostability Test prep_sample->photostability calc_qy Calculate Quantum Yield abs_spec->calc_qy fluo_spec->calc_qy calc_rate Calculate Degradation Rate photostability->calc_rate compare Compare Performance Metrics calc_qy->compare calc_rate->compare

Caption: Experimental workflow for comparing tracer dye performance.

logical_relationship tracer Ideal Tracer Dye Properties high_qy High Fluorescence Quantum Yield tracer->high_qy high_photostability High Photostability tracer->high_photostability low_toxicity Low Toxicity tracer->low_toxicity high_solubility High Solubility tracer->high_solubility distinct_spectra Distinct Spectral Properties tracer->distinct_spectra rhodamine_b Rhodamine B rhodamine_b->high_qy rhodamine_b->high_photostability ~ rhodamine_b->low_toxicity ✓ (at low conc.) rhodamine_b->high_solubility rhodamine_b->distinct_spectra acid_blue_221 This compound acid_blue_221->high_qy ? acid_blue_221->high_photostability ? (for tracer use) acid_blue_221->low_toxicity ? acid_blue_221->high_solubility acid_blue_221->distinct_spectra ?

References

Structural analogs of Acid Blue 221 and their comparative properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Structural Analogs of Acid Blue 221

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound and its structural analogs. The information presented is intended to assist researchers in selecting appropriate dyes for various applications, from biological staining to materials science, by providing objective performance data and detailed experimental methodologies.

Introduction to this compound and its Analogs

This compound (CAS No. 12219-32-8) is an acid dye belonging to the anthraquinone class, known for its bright blue color and good fastness properties.[1][2] While its exact chemical structure is not consistently reported across all commercial and chemical databases, a plausible structure is sodium 1-amino-4-(cyclohexylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate. This guide will proceed with this as the working structural hypothesis for this compound.

The core structure of these dyes is based on 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid.[3][4] Structural analogs are synthesized by the nucleophilic substitution of the bromine atom with various aliphatic or aromatic amines.[3][5] This allows for the creation of a library of dyes with a shared anthraquinone backbone but differing side chains, leading to variations in their physicochemical and biological properties.

Comparative Properties of this compound Analogs

The following table summarizes the key properties of this compound and a selection of its structural analogs. The analogs are based on the 1-amino-4-(substituted-amino)-9,10-dioxoanthracene-2-sulfonic acid scaffold.

Compound Substituent (at position 4) Molecular Formula Molecular Weight ( g/mol ) Maximum Absorption (λmax) (nm) Toxicity Data (if available) Reference
This compound (assumed) CyclohexylaminoC₂₀H₁₉N₂NaO₅S434.43Not explicitly foundGeneral anthraquinone toxicity applies-
Analog 1 AnilinoC₂₀H₁₃N₂NaO₅S432.39~590-640-[6]
Analog 2 p-ToluidinoC₂₁H₁₅N₂NaO₅S446.41--[3]
Analog 3 (2-Hydroxyethyl)aminoC₁₆H₁₄N₂O₆S362.36--[5]
Analog 4 PropylaminoC₁₇H₁₆N₂O₅S360.38--[5]
Analog 5 ButylaminoC₁₈H₁₈N₂O₅S374.41--[5]
Analog 6 MorpholinoaminoC₁₈H₁₇N₃O₆S403.41--[5]

Note: Specific quantitative data for direct comparison is sparse in publicly available literature. The toxicity of anthraquinone dyes is a subject of ongoing research, with some derivatives showing potential for carcinogenicity and genotoxicity.[7][8]

Experimental Protocols

General Synthesis of this compound Analogs via Ullmann Condensation

This protocol is adapted from a general method for the synthesis of anthraquinone dyes.[1][3][9]

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid)

  • The desired amine or aniline derivative (e.g., cyclohexylamine, aniline, etc.)

  • Phosphate buffer (pH 6-7)

  • Elemental copper (Cu⁰) catalyst

  • Microwave reactor

  • Dichloromethane

  • Reversed-phase C-18 silica gel for column chromatography

Procedure:

  • In a microwave reactor vessel, combine bromaminic acid, an excess of the desired amine/aniline derivative, a catalytic amount of elemental copper, and phosphate buffer.

  • Seal the vessel and subject the mixture to microwave irradiation at 120°C for 2-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture.

  • Purify the crude product by extraction with dichloromethane to remove unreacted amine.

  • Further purify the dye by column chromatography using reversed-phase C-18 silica gel. The clear color difference between the orange/red starting material and the blue product allows for easy visual monitoring of the separation.[1][3]

  • Collect the blue fraction and remove the solvent under reduced pressure to yield the purified anthraquinone dye.

Spectroscopic Characterization

UV-Visible Spectroscopy:

  • Prepare a dilute solution of the purified dye in a suitable solvent (e.g., water or ethanol).

  • Record the absorption spectrum using a UV-Visible spectrophotometer over a range of 400-800 nm.[6]

  • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry:

  • Dissolve a small amount of the dye in a suitable solvent.

  • Analyze the sample using mass spectrometry, typically with electrospray ionization (ESI), to determine the molecular weight of the compound and confirm its identity.[3]

Visualizations

Below are diagrams illustrating key processes related to the synthesis and analysis of this compound analogs.

Synthesis_Pathway Bromaminic_Acid Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) Catalyst Cu⁰ Catalyst Phosphate Buffer (pH 6-7) Microwave Irradiation (120°C) Bromaminic_Acid->Catalyst Amine R-NH₂ (Alkyl or Aryl Amine) Amine->Catalyst Analog This compound Analog (1-amino-4-(R-amino)anthraquinone-2-sulfonic acid) Catalyst->Analog

Caption: General synthesis pathway for this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Ullmann Condensation Extraction Extraction with Dichloromethane Synthesis->Extraction Chromatography Column Chromatography (C-18) Extraction->Chromatography UV_Vis UV-Visible Spectroscopy Chromatography->UV_Vis MS Mass Spectrometry NMR NMR Spectroscopy (optional)

Caption: Experimental workflow for synthesis and characterization.

References

Safety Operating Guide

Proper Disposal Procedures for Acid Blue 221: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Acid Blue 221, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a water-soluble, blue powder classified as an anthraquinone-based reactive dye. While not classified as a hazardous substance for transport, proper handling and disposal are crucial to minimize environmental impact and ensure a safe laboratory environment. Unwanted or waste this compound should be managed in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. In situations where dust may be generated, a respirator should be used.

Spill Response: In the event of a spill, the area should be immediately secured. The spilled solid should be dampened with moist sand to prevent dust from becoming airborne. The mixture should then be carefully swept up and placed into a clearly labeled, sealed container for disposal. Any remaining traces of the dye should be cleaned with copious amounts of water and a detergent if necessary. All materials used for cleanup, including contaminated sand and wipes, must be disposed of as chemical waste.

Step-by-Step Disposal Procedures for Aqueous Solutions of this compound

For small quantities of aqueous solutions of this compound typically generated in a laboratory setting, in-lab treatment to decolorize the solution is recommended before final disposal. This reduces the environmental impact of the dye.

Method 1: Adsorption using Activated Carbon

This is a simple and effective method for removing the dye from a solution.

Experimental Protocol:

  • Preparation: For every 100 mL of the this compound solution, weigh out approximately 5 to 10 grams of activated carbon. The exact amount may need to be optimized based on the concentration of the dye.

  • Adsorption: Add the activated carbon to the dye solution in a suitable container (e.g., an Erlenmeyer flask).

  • Agitation: Stir the mixture vigorously for at least 30 minutes using a magnetic stirrer. The longer the contact time, the more complete the color removal will be.

  • Separation: Separate the activated carbon from the solution by filtration. Gravity filtration using standard filter paper is usually sufficient.

  • Disposal of Treated Solution: The now-colorless filtrate should be checked for pH. If necessary, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., acetic acid) or base (e.g., sodium bicarbonate). Once neutralized, this treated water may, in many cases, be disposed of down the drain with a copious amount of running water, provided it is in accordance with local wastewater regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Disposal of Contaminated Carbon: The activated carbon, now contaminated with the dye, should be collected in a sealed, labeled container and disposed of as solid chemical waste through your institution's hazardous waste program.

Method 2: Chemical Degradation using Fenton's Reagent (for advanced users)

Fenton's reagent is a powerful oxidizing agent that can break down the dye molecule. This method should only be performed by personnel trained in handling reactive chemicals and in a well-ventilated fume hood.

Experimental Protocol:

  • Preparation: In a fume hood, adjust the pH of the this compound solution to approximately 3 by adding dilute sulfuric acid.

  • Addition of Iron Catalyst: Add a source of ferrous ions, such as iron(II) sulfate, to the solution. A typical concentration is around 0.1 to 0.5 g/L.

  • Addition of Oxidizer: Slowly and carefully add 30% hydrogen peroxide to the solution. The addition should be done dropwise, as the reaction can be exothermic. A typical starting concentration is 1-2 mL of 30% H₂O₂ per liter of dye solution.

  • Reaction: Stir the mixture for 1 to 2 hours. The color of the solution should fade as the dye is degraded.

  • Neutralization and Precipitation: After the reaction is complete, raise the pH of the solution to between 7 and 8 with a base such as sodium hydroxide. This will precipitate the iron as iron(III) hydroxide.

  • Separation: Allow the precipitate to settle, and then separate the solid from the liquid by filtration or decantation.

  • Disposal of Treated Solution: The clear supernatant should be checked for any residual oxidizers and pH before being considered for drain disposal, subject to local regulations and institutional policies.

  • Disposal of Precipitate: The iron hydroxide precipitate, which may contain adsorbed dye fragments, should be collected in a sealed, labeled container and disposed of as solid chemical waste.

Disposal of Solid this compound Waste

Unused or expired solid this compound, as well as contaminated materials from spills or treatment processes, should be disposed of as solid chemical waste.

  • Packaging: Place the solid waste in a durable, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's EHS office.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup and disposal by your institution's authorized hazardous waste contractor. Disposal will typically be through incineration or landfill at a permitted facility.[1]

Data Presentation

Parameter Value Source
Appearance Blue Powder[1]
Solubility in Water Soluble[1]
Bulk Density ~500 Kg/m³[1]
Chemical Oxygen Demand (COD) Approx. 660 mg/g[1]
Disposal Method Description Suitability
Landfill Disposal of solid waste in an authorized landfill.For solid, untreated dye and contaminated materials.[1]
Incineration High-temperature destruction of the chemical.For solid, untreated dye and contaminated materials.[1]
Adsorption In-lab treatment of aqueous solutions with activated carbon.Recommended for small-scale laboratory waste.
Chemical Oxidation In-lab degradation of aqueous solutions using Fenton's reagent.For trained personnel in a controlled environment.

Mandatory Visualization

DisposalWorkflow start Waste this compound Generated is_solid Is the waste solid? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No package_solid Package in a sealed, labeled container. is_solid->package_solid Yes in_lab_treatment Perform in-lab treatment (Adsorption or Chemical Oxidation). is_aqueous->in_lab_treatment Yes store_solid Store in designated hazardous waste area. package_solid->store_solid authorized_disposal Dispose via authorized hazardous waste contractor (Landfill/Incineration). store_solid->authorized_disposal separate_solid_liquid Separate treated liquid from solid waste. in_lab_treatment->separate_solid_liquid dispose_treated_liquid Neutralize and dispose of treated liquid per local regulations. separate_solid_liquid->dispose_treated_liquid package_solid_residue Package solid residue (e.g., contaminated carbon) in a sealed, labeled container. separate_solid_liquid->package_solid_residue package_solid_residue->store_solid

Caption: Disposal workflow for this compound waste.

AdsorptionProcess start Aqueous this compound Solution add_carbon Add Activated Carbon start->add_carbon stir Stir for 30+ minutes add_carbon->stir filter Filter the mixture stir->filter filtrate Colorless Filtrate filter->filtrate carbon_waste Contaminated Activated Carbon filter->carbon_waste neutralize Neutralize pH (6-8) filtrate->neutralize solid_waste_disposal Dispose as solid chemical waste carbon_waste->solid_waste_disposal drain_disposal Dispose down drain (with EHS approval) neutralize->drain_disposal

Caption: In-lab adsorption process for this compound solution.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acid Blue 221

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Acid Blue 221, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety and Handling Information

This compound is a blue powder that is soluble in water.[1] While it is considered to have low acute toxicity, proper handling and personal protective equipment are crucial to minimize potential health risks. The primary routes of exposure are inhalation of dust particles and skin or eye contact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various situations.

SituationRecommended Personal Protective Equipment
Routine Handling (weighing, preparing solutions) Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[1][2]
Skin Protection: Chemical-resistant gloves (e.g., nitrile or rubber) and a lab coat or other protective clothing.[1][2]
Respiratory Protection: A dust mask or respirator is recommended to avoid inhaling dust particles.[1][3]
Spill Cleanup Eye/Face Protection: Chemical safety goggles and a face shield.
Skin Protection: Chemical-resistant gloves, apron, and boots.
Respiratory Protection: A NIOSH/MSHA approved respirator with a particulate filter.[3]
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]
Ingestion Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention.[1]

Operational Plans for Safe Handling

A structured workflow is essential for minimizing the risks associated with handling this compound.

Experimental Workflow for Safe Handling of this compound

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plans

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures
  • Aqueous Waste:

    • For small quantities, check with your institution's environmental health and safety (EHS) office for guidelines on neutralization and drain disposal. Some sources suggest that after neutralization, dilute solutions may be poured down the drain with copious amounts of water, but this is subject to local regulations.[4]

    • For larger volumes or as a general best practice, collect aqueous waste in a clearly labeled, sealed container for hazardous waste pickup.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated solids (e.g., paper towels, weigh boats) in a sealed, labeled container for solid hazardous waste disposal.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.

  • Don PPE: Wear appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: For powder spills, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1] Do not use water to clean up a dry powder spill as this can create an inhalation hazard from aerosolized particles. For liquid spills, use an absorbent material to soak up the solution.

  • Collection: Carefully sweep or scoop the contained material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

Quantitative Data and Experimental Protocols

ParameterValueSource
Appearance Blue Powder[1]
Solubility Soluble in water[1]
Bulk Density 500 Kg/m³[1]
Acute Dermal Toxicity (LD50, rat) > 2,000 mg/kg[1]

Experimental Protocol for Acute Dermal Toxicity:

The provided LD50 value for acute dermal toxicity in rats was likely determined following a standardized protocol, such as the OECD Test Guideline 402. A summary of this type of protocol is as follows:

  • Test Animals: Healthy, young adult rats are used.

  • Preparation: A specified area of the animals' backs is clipped free of fur.

  • Application: A limit test is often performed first, where a high dose (e.g., 2000 mg/kg) of the test substance is applied evenly to the prepared skin area. The substance is held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: If no mortality is observed at the limit dose, the LD50 is determined to be greater than that dose.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.